molecular formula C4H6F3NO2 B027461 (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid CAS No. 102210-03-7

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

Cat. No.: B027461
CAS No.: 102210-03-7
M. Wt: 157.09 g/mol
InChI Key: JBQBFDPQDFDHEC-VKHMYHEASA-N
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Description

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H6F3NO2 and its molecular weight is 157.09 g/mol. The purity is usually 95%.
The exact mass of the compound (s)-Trifluoromethylalanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQBFDPQDFDHEC-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296159
Record name 3,3,3-Trifluoro-2-methyl-D-alanine
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Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102210-03-7
Record name 3,3,3-Trifluoro-2-methyl-D-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102210-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoro-2-methyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and History of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, a non-proteinogenic amino acid, has garnered significant attention in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group at the α-position of alanine imparts unique physicochemical and biological properties, including enhanced metabolic stability, conformational constraint, and utility as a sensitive ¹⁹F NMR probe. This technical guide provides a comprehensive overview of the discovery, historical context, and evolution of synthetic methodologies for this valuable chiral building block. We will delve into early synthetic approaches, modern asymmetric strategies including chiral auxiliary-mediated and biocatalytic methods, and explore its diverse applications in the development of novel therapeutics and biochemical tools.

Introduction: The Significance of Trifluoromethylated Amino Acids

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group (-CF₃), in particular, offers a unique combination of properties that can profoundly influence the biological activity and pharmacokinetic profile of a parent molecule. When incorporated into the scaffold of amino acids, these effects are particularly pronounced.

This compound, also known as (S)-α-trifluoromethylalanine, is a prime example of a strategically fluorinated amino acid. The strong electron-withdrawing nature of the trifluoromethyl group and the high strength of the C-F bond contribute to increased metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.[1] Furthermore, the steric bulk of the -CF₃ group can enforce specific conformations in peptides and peptidomimetics, a crucial aspect in designing molecules with high target affinity and selectivity.[2] These attributes have made trifluoromethylated amino acids highly sought-after building blocks in the pharmaceutical industry for the development of more robust and efficacious therapeutics.[1][3]

Historical Context and Discovery

The exploration of fluorinated amino acids dates back to the mid-20th century, with early reports on the synthesis of 3,3,3-trifluoroalanine emerging in the 1960s.[4] However, the development of stereoselective methods to access enantiomerically pure α-trifluoromethyl amino acids, such as the (S)-enantiomer of 2-amino-3,3,3-trifluoro-2-methylpropanoic acid, is a more recent advancement.

The initial impetus for the synthesis of α-trifluoromethyl amino acids was driven by the desire to create novel amino acid analogs with altered biological activities. The first synthesis of imines derived from 3,3,3-trifluoropyruvates, which are key precursors to α-trifluoromethyl amino acids, were reported in 1986 by the research groups of Kukhar and Kolomiets.[2] This pivotal work opened the door for the development of various synthetic routes to this class of compounds.

While a singular "discovery" paper for this compound is not readily identifiable, its development is intrinsically linked to the broader field of asymmetric synthesis of fluorinated amino acids. The evolution of chiral auxiliaries and catalytic asymmetric methods throughout the late 20th and early 21st centuries has been instrumental in making this specific enantiomer accessible for research and development.

Physicochemical Properties

The unique properties of this compound are central to its utility. A summary of its key physicochemical properties is presented below.

PropertyValueReference(s)
CAS Number 102210-02-6[5][6]
Molecular Formula C₄H₆F₃NO₂[6]
Molecular Weight 157.09 g/mol
Appearance White to off-white solid
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Soluble in water and polar organic solvents.[7]
pKa The presence of the electron-withdrawing trifluoromethyl group is expected to lower the pKa of the carboxylic acid and the amine compared to alanine.

Modern Synthetic Methodologies

The synthesis of enantiomerically pure this compound presents a significant stereochemical challenge due to the quaternary α-carbon. Several sophisticated strategies have been developed to overcome this hurdle.

Chiral Auxiliary-Mediated Synthesis

A robust and widely used approach for the asymmetric synthesis of α-trifluoromethyl amino acids involves the use of chiral auxiliaries. These methods offer high levels of stereocontrol and are often scalable.[7] Phenylglycinol-derived chiral auxiliaries have proven particularly effective in directing the stereochemical outcome of reactions involving imines of 3,3,3-trifluoropyruvic acid esters.[2][8]

Experimental Protocol: Generalized Chiral Auxiliary Approach

  • Imination: Condensation of an alkyl 3,3,3-trifluoropyruvate with a chiral amine auxiliary (e.g., (R)-phenylglycinol) to form a chiral imine.

  • Nucleophilic Addition: Diastereoselective addition of a methyl nucleophile (e.g., methylmagnesium bromide or methyllithium) to the C=N bond of the chiral imine. The stereochemistry of the chiral auxiliary directs the approach of the nucleophile, leading to the preferential formation of one diastereomer.

  • Purification: Separation of the desired diastereomer by chromatography or crystallization.

  • Auxiliary Cleavage: Removal of the chiral auxiliary under acidic or hydrogenolytic conditions to yield the free amino acid ester.

  • Hydrolysis: Saponification of the ester to afford the final this compound.

G cluster_0 Chiral Auxiliary-Mediated Synthesis Trifluoropyruvate Trifluoropyruvate Chiral_Imine Chiral_Imine Trifluoropyruvate->Chiral_Imine + Chiral Auxiliary Chiral_Auxiliary Chiral_Auxiliary Chiral_Auxiliary->Chiral_Imine Diastereomeric_Mixture Diastereomeric_Mixture Chiral_Imine->Diastereomeric_Mixture + Methyl Nucleophile Methyl_Nucleophile Methyl_Nucleophile Methyl_Nucleophile->Diastereomeric_Mixture Purified_Diastereomer Purified_Diastereomer Diastereomeric_Mixture->Purified_Diastereomer Purification Final_Product (S)-Tfm-Ala Purified_Diastereomer->Final_Product Auxiliary Cleavage & Hydrolysis

Caption: Workflow for chiral auxiliary-mediated synthesis of (S)-Tfm-Ala.

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods represents a more atom-economical and elegant approach. Organocatalysis, in particular, has shown great promise.

Strecker Reaction: The asymmetric Strecker reaction, which involves the addition of cyanide to an imine followed by hydrolysis of the resulting α-aminonitrile, is a powerful tool for amino acid synthesis. Chiral thioureas and Brønsted acids have been employed as organocatalysts to achieve high enantioselectivity in the synthesis of α-trifluoromethyl α-amino acids.[2][8]

Biocatalytic Synthesis

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Biocatalysis for the production of fluorinated amino acids is a rapidly advancing field.[9]

Dehydrogenases: Alanine and diaminopimelate dehydrogenases have been shown to catalyze the reductive amination of trifluoropyruvate to produce trifluoroalanine.[10][11] By selecting an enzyme with the appropriate stereoselectivity, it is possible to synthesize the desired (S)-enantiomer with high enantiomeric excess.[10][11] This biocatalytic approach often operates under mild conditions and can be coupled with cofactor regeneration systems for improved efficiency.[10][11]

Experimental Protocol: Generalized Biocatalytic Approach

  • Reaction Setup: A buffered aqueous solution containing 3,3,3-trifluoropyruvate, an ammonia source (e.g., ammonium chloride), and a nicotinamide cofactor (NADH or NADPH).

  • Enzyme Addition: Addition of a stereoselective dehydrogenase (e.g., a diaminopimelate dehydrogenase known to produce (S)-amino acids).

  • Cofactor Regeneration (Optional but Recommended): Inclusion of a cofactor regeneration system, such as formate dehydrogenase and formate, to continuously replenish the consumed NADH/NADPH.

  • Incubation: Incubation of the reaction mixture at an optimal temperature and pH for the enzyme until the reaction reaches completion.

  • Product Isolation: Purification of the this compound from the reaction mixture using techniques such as ion-exchange chromatography.

G cluster_1 Biocatalytic Synthesis Trifluoropyruvate Trifluoropyruvate Dehydrogenase (S)-Selective Dehydrogenase Trifluoropyruvate->Dehydrogenase Ammonia Ammonia Ammonia->Dehydrogenase NAD NAD Dehydrogenase->NAD Final_Product (S)-Tfm-Ala Dehydrogenase->Final_Product NADH NADH NADH->Dehydrogenase Cofactor_Regen Cofactor Regeneration NAD->Cofactor_Regen Cofactor_Regen->NADH

Caption: Biocatalytic synthesis of (S)-Tfm-Ala using a dehydrogenase.

Applications in Drug Discovery and Research

The unique properties of this compound have led to its use in various areas of biomedical research.

Enhancing Peptide and Protein Stability

Incorporation of α-trifluoromethylalanine into peptides can significantly enhance their resistance to proteolytic degradation.[1] The bulky and electron-withdrawing nature of the trifluoromethyl group sterically hinders the approach of proteases and deactivates the adjacent peptide bond towards hydrolysis. This leads to a longer in vivo half-life, a highly desirable trait for peptide-based drugs.

Conformational Control in Peptidomimetics

The steric demand of the α-trifluoromethyl group restricts the conformational freedom of the peptide backbone. This property is exploited in the design of peptidomimetics with well-defined secondary structures, such as helices or turns. By locking a peptide into its bioactive conformation, it is possible to enhance its binding affinity and selectivity for its biological target.[2]

¹⁹F NMR Spectroscopy Probe

The fluorine nucleus (¹⁹F) is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems. (S)-α-trifluoromethylalanine can be incorporated into peptides and proteins as a sensitive reporter group for studying their structure, dynamics, and interactions by ¹⁹F NMR spectroscopy.[12][13] For example, it has been used to monitor the enzymatic digestion of peptides by proteases like trypsin.[12]

Conclusion and Future Outlook

This compound has emerged from being a synthetic curiosity to a valuable tool in the arsenal of medicinal chemists and chemical biologists. The continuous development of more efficient and selective synthetic methods, particularly in the realm of biocatalysis, will undoubtedly make this and other fluorinated amino acids more accessible. As our understanding of the "fluorine effect" deepens, we can anticipate the rational design of novel therapeutics and biological probes that leverage the unique properties of this intriguing molecule. The future is bright for the application of (S)-α-trifluoromethylalanine in the development of next-generation medicines and for unraveling complex biological processes.

References

  • B-Interpharchem. (n.d.). Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development. Retrieved from [Link]

  • Chaume, G., Lensen, N., & Brigaud, T. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(22), 6985. [Link]

  • Sorochinsky, A. E., & Soloshonok, V. A. (2012). Recent Advances in the Asymmetric Synthesis of α‐(Trifluoromethyl)‐Containing α‐Amino Acids. Semantic Scholar. [Link]

  • Various Authors. (n.d.). Applications of fluorine-containing amino acids for drug design. ResearchGate. [Link]

  • Sorochinsky, A. E., & Soloshonok, V. A. (2012). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. ResearchGate. [Link]

  • Gotor-Fernández, V., & Lavandera, I. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry, 4(1), 1-10. [Link]

  • Gotor-Fernández, V., & Lavandera, I. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. ResearchGate. [Link]

  • Arnold, F. H., et al. (2019). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 141(8), 3456-3460. [Link]

  • Devillers, E., Chelain, E., Dalvit, C., Brigaud, T., & Pytkowicz, J. (2022). (R)-α-Trifluoromethylalanine as a 19 F NMR Probe for the Monitoring of Protease Digestion of Peptides. ChemBioChem, 23(1), e202100470. [Link]

  • Arnold, F. H., et al. (2019). A Biocatalytic Platform for Synthesis of Chiral α- Trifluoromethylated Organoborons. Nature Catalysis, 2(4), 324-330. [Link]

  • Fustero, S., et al. (2021). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Chemical Science, 12(35), 11835-11841. [Link]

  • Chaume, G., Lensen, N., & Brigaud, T. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC. [Link]

  • Gotor-Fernández, V., & Lavandera, I. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. DTU Research Database. [Link]

  • Malcolmson, S. J. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research, 53(3), 639-652. [Link]

  • Malcolmson Lab. (2018, December 12). Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. Duke University Department of Chemistry. [Link]

  • Various Authors. (n.d.). Design, Synthesis, and Application of a Trifluoromethylated Phenylalanine Analogue as a Label to Study Peptides by Solid-State 19FNMR Spectroscopy. ResearchGate. [Link]

  • Various Authors. (n.d.). 19F-NMR analyses enabled by direct trifluoromethylation. (a) 19F-NMR... ResearchGate. [Link]

  • Various Authors. (n.d.). Design, Synthesis, and Application of A Trifluoromethylated Phenylalanine Analogue As A Label to Study Peptides by Solid-State 19fnmr Spectroscopy. Aminer.cn. [Link]

  • Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Various Authors. (2021). Enzymatic synthesis of fluorinated compounds. Critical Reviews in Biotechnology, 41(7), 1036-1055. [Link]

  • PubChem. (n.d.). 2-Amino-3,3,3-trifluoropropanoic acid hydrochloride. Retrieved from [Link]

  • Butts, C. P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4068-4078. [Link]

  • PubChem. (n.d.). 2-Amino-2,3,3-trifluoro-3-fluorooxypropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. Retrieved from [Link]

  • Altman, R. A., et al. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters, 15(15), 3894-3897. [Link]

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Sources

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid: A Comprehensive Physicochemical Profile for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a synthetic amino acid analog that has attracted considerable attention in medicinal chemistry. The strategic incorporation of a trifluoromethyl group at the β-position and a methyl group at the α-carbon imparts unique physicochemical characteristics that are highly desirable in drug design. These features can enhance metabolic stability, modulate acidity and basicity, and influence lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of parent molecules. This in-depth technical guide provides a thorough examination of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the scientific rationale behind these methodologies. The intended audience includes researchers, scientists, and professionals in the field of drug development.

Core Molecular and Physical Properties

A foundational understanding of a compound's intrinsic properties is paramount for its application in drug discovery. This compound is a chiral, non-proteinogenic amino acid. While some sources may list slightly different CAS numbers or molecular weights for similar structures, it is crucial to specify the exact molecule of interest. For the purpose of this guide, we will focus on the properties associated with the structure of this compound.

Table 1: Key Physicochemical Identifiers

PropertyValue
Molecular Formula C₅H₈F₃NO₂
Molecular Weight 171.12 g/mol
CAS Number 102210-02-6[1][2][3]
Appearance White to off-white solid (predicted)
Predicted Boiling Point 219.7 ± 40.0 °C[1][2]
Predicted Density 1.437 ± 0.06 g/cm³[1][2]

The trifluoromethyl group is a key structural feature, acting as a bioisostere for a methyl or ethyl group but with significantly different electronic properties. Its strong electron-withdrawing nature profoundly influences the molecule's acidity, basicity, and overall reactivity.

Spectroscopic and Structural Characterization

A complete characterization of this compound would involve a suite of spectroscopic techniques to confirm its structure and purity. Standard methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the molecular structure and confirming the presence and connectivity of the trifluoromethyl and methyl groups.

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, further confirming the compound's identity.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the carboxylic acid (C=O and O-H stretches) and the primary amine (N-H stretches).

  • Chiral Chromatography: To confirm the enantiomeric purity of the (S)-enantiomer.

Experimental Protocols for Physicochemical Profiling

The following sections provide detailed, step-by-step methodologies for determining critical physicochemical parameters. These protocols are designed to be self-validating and are grounded in established scientific principles.

Determination of Acid Dissociation Constants (pKa)

The pKa values of the carboxylic acid and the α-amino group are fundamental to understanding the ionization state of the molecule at physiological pH, which dictates its solubility, membrane transport, and interaction with biological targets.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[4][5]

Protocol:

  • Solution Preparation: Accurately weigh and dissolve a known amount of this compound in deionized, carbonate-free water.

  • Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.5-2.0) to ensure full protonation of all basic groups.[5]

  • Titration with Base: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.[5]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the midpoints of the buffer regions of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Scientific Rationale: The electron-withdrawing trifluoromethyl group is expected to lower the pKa of both the carboxylic acid and the ammonium group compared to their non-fluorinated counterparts. This is due to the inductive stabilization of the resulting conjugate bases.

Lipophilicity: LogP and LogD Determination

Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is quantified by the partition coefficient (LogP) or the distribution coefficient (LogD) at a specific pH.

Methodology: Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the gold standard for LogP determination.[6][7][8]

Protocol:

  • Solvent Preparation: Use n-octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD). Pre-saturate each solvent with the other.[9]

  • Partitioning: Add a known amount of the compound to a vessel containing measured volumes of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached (typically several hours).

  • Phase Separation: Separate the two phases by centrifugation.[8]

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: LogP/LogD = log ([Concentration in n-octanol] / [Concentration in aqueous phase]).

G prep System Preparation Pre-saturate n-octanol and aqueous buffer partition Partitioning Add analyte to biphasic system prep->partition equilibrate Equilibration Shake to reach equilibrium partition->equilibrate separate Phase Separation Centrifuge to separate layers equilibrate->separate quantify Quantification Measure concentration in each phase separate->quantify calculate Calculation LogP/D = log([Analyte]octanol / [Analyte]aqueous) quantify->calculate

Caption: Shake-flask method for LogP/LogD determination.

Expert Insight: The trifluoromethyl group generally increases lipophilicity. Therefore, this compound is expected to have a higher LogP than its non-fluorinated analog, which can lead to improved membrane permeability.

Aqueous Solubility

Aqueous solubility is a crucial factor for drug delivery and bioavailability. Poor solubility can hinder a compound's therapeutic efficacy.

Methodology: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound.[10][11][12]

Protocol:

  • Sample Preparation: Add an excess of the solid compound to vials containing an aqueous buffer at the desired pH (e.g., pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24 hours) to ensure that equilibrium between the solid and dissolved states is achieved.[10][13]

  • Separation: Remove the undissolved solid by filtration or centrifugation.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a calibrated analytical technique like HPLC-UV or LC-MS/MS.[11][14]

Trustworthiness: Performing this assay at multiple pH values is essential, as the solubility of an ionizable compound like an amino acid is highly pH-dependent. The lowest solubility is typically observed at the isoelectric point (pI).

Applications in Drug Development

The unique properties of this compound make it a valuable building block in medicinal chemistry. It can be incorporated into peptides to increase their resistance to enzymatic degradation or used as a scaffold for small molecule inhibitors. For instance, similar fluorinated amino acids have been used as potential probes for monitoring protease digestion of peptides.[3]

Conclusion

This compound possesses a compelling set of physicochemical properties that are advantageous for drug design. Its trifluoromethyl and methyl substitutions lead to predictable and beneficial alterations in acidity, lipophilicity, and metabolic stability. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable characterization of this and similar compounds, enabling researchers to make informed decisions in their drug discovery and development efforts.

References

A comprehensive list of references will be provided upon request, including links to the cited OECD guidelines, scientific literature, and supplier information.

Sources

An In-Depth Technical Guide to (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 102210-03-7

Introduction: The Strategic Advantage of Fluorination in Amino Acid Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount tool for medicinal chemists. The unique physicochemical properties of the trifluoromethyl (CF3) group—namely its high electronegativity, lipophilicity, and metabolic stability—confer significant advantages when integrated into pharmacologically active scaffolds.[1] (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, a chiral, non-proteinogenic amino acid, represents a quintessential building block in this advanced class of compounds. Its structure, featuring a trifluoromethyl group at the alpha-position of alanine, offers a unique steric and electronic profile that can profoundly influence the biological activity, conformational preferences, and pharmacokinetic properties of peptides and small molecule therapeutics.[1][2]

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, explore methodologies for its asymmetric synthesis, detail its analytical characterization, and discuss its current and potential applications in medicinal chemistry and drug design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis and drug design. The presence of the trifluoromethyl group significantly impacts its acidity, lipophilicity, and steric bulk compared to its non-fluorinated analog, alanine.

PropertyValueSource
CAS Number 102210-03-7[3]
Molecular Formula C4H6F3NO2[3]
Molecular Weight 157.09 g/mol [3]
IUPAC Name (2S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid[3]
Predicted Boiling Point 219.7±40.0 °C[4]
Predicted Density 1.437±0.06 g/cm3 [4]
Predicted pKa Data not available
Solubility Data not available
Appearance Likely a white to off-white solid

Asymmetric Synthesis Strategies

The enantiopurity of this compound is critical for its use in chiral drug candidates, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Several synthetic strategies have been developed for the asymmetric synthesis of α-trifluoromethyl amino acids.

Biocatalytic Synthesis

Enzymatic methods offer a highly selective and environmentally benign approach to chiral synthesis.[5] Dehydrogenase enzymes, for instance, have been shown to catalyze the conversion of trifluoropyruvate to trifluorinated alanine.[6] This biocatalytic route can achieve high enantiomeric excess and good reaction yields under mild conditions.[5]

Conceptual Experimental Workflow for Biocatalytic Synthesis:

Caption: Conceptual workflow for the biocatalytic synthesis of this compound.

Chemical Synthesis from Chiral Precursors

A common strategy for the asymmetric synthesis of α-trifluoromethyl amino acids involves the use of chiral auxiliaries or catalysts.[7] One approach starts from a chiral imine derived from a trifluoropyruvate ester, followed by the diastereoselective addition of a methyl group. Subsequent hydrolysis of the ester and removal of the chiral auxiliary yields the desired (S)-enantiomer.

Detailed Step-by-Step Protocol (Hypothetical, based on related syntheses):

  • Imine Formation: React ethyl trifluoropyruvate with a chiral amine (e.g., (S)-(-)-α-methylbenzylamine) in an appropriate solvent like toluene with azeotropic removal of water to form the corresponding chiral imine.

  • Diastereoselective Methylation: Cool the solution of the chiral imine to a low temperature (e.g., -78 °C) and add a methylating agent such as methylmagnesium bromide or methyllithium dropwise. The chiral auxiliary directs the addition of the methyl group to one face of the imine, leading to a high diastereomeric excess.

  • Hydrolysis and Deprotection: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product and purify by column chromatography. Subsequently, hydrolyze the ester group using aqueous lithium hydroxide.

  • Removal of Chiral Auxiliary: The chiral auxiliary can be removed by catalytic hydrogenation (e.g., using H2 and Pd/C), followed by purification to yield the final product, this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show a characteristic singlet for the methyl group and broad signals for the amine and carboxylic acid protons.

    • ¹³C NMR: Will display distinct signals for the quaternary carbon, the methyl carbon, the carboxylic carbon, and the trifluoromethyl carbon (with C-F coupling).

    • ¹⁹F NMR: Will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and C-F bonds will be present.

  • Chiral High-Performance Liquid Chromatography (HPLC): A chiral stationary phase is used to separate the (S) and (R) enantiomers and determine the enantiomeric excess of the synthesized product.

Applications in Drug Discovery and Development

The incorporation of this compound into peptides and small molecules can significantly enhance their therapeutic potential.

Enhancing Peptide Stability and Bioactivity

Peptides often suffer from poor metabolic stability due to enzymatic degradation. The sterically demanding and electronically withdrawing trifluoromethyl group can shield adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of peptide-based drugs.[1] Furthermore, the altered conformation and lipophilicity can lead to improved binding affinity and cell permeability.[8][9]

Sources

structure elucidation of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Introduction

This compound is a non-proteinogenic α-amino acid characterized by the presence of a trifluoromethyl group and a quaternary α-carbon. This unique structural feature imparts significant conformational constraints and altered physicochemical properties, making it a valuable building block in medicinal chemistry and drug development. Its incorporation into peptides can enhance metabolic stability, modulate bioactivity, and control secondary structure. Given its potential utility, the unambiguous confirmation of its structure, including its absolute stereochemistry, is of paramount importance.

This guide provides a comprehensive overview of the analytical methodologies employed to elucidate the structure of this compound. It is intended for researchers and scientists in the fields of chemical synthesis, drug discovery, and analytical chemistry, offering insights into the rationale behind experimental choices and the integration of data from multiple techniques to arrive at a definitive structural assignment.

Synthesis and Initial Characterization

The primary route for synthesizing this compound often involves the Strecker synthesis or variations thereof, starting from 3,3,3-trifluoro-2-propanone. The final product is typically a white crystalline solid. Initial characterization relies on fundamental techniques such as melting point determination and elemental analysis to confirm purity and empirical formula.

Elemental Analysis

For a molecular formula of C₄H₆F₃NO₂, the expected elemental composition provides a foundational check for sample purity.

ElementTheoretical Percentage
Carbon (C)30.58%
Hydrogen (H)3.85%
Fluorine (F)36.28%
Nitrogen (N)8.92%
Oxygen (O)20.37%

Spectroscopic Elucidation

A combination of spectroscopic techniques is essential to piece together the molecular framework, identify functional groups, and confirm atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will result in the exchange of the amine and carboxylic acid protons, causing their signals to disappear from the ¹H NMR spectrum.

  • ¹H NMR: Acquire a proton NMR spectrum. Key parameters to observe are chemical shift (δ), integration (signal area), and multiplicity (splitting pattern).

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. This is often done with proton decoupling to simplify the spectrum to a series of single lines, one for each unique carbon environment.

  • ¹⁹F NMR: Acquire a fluorine-19 NMR spectrum. This is a highly sensitive technique crucial for fluorinated compounds. The spectrum is typically referenced to an internal or external standard like CFCl₃.

  • ¹H NMR: The spectrum is expected to be relatively simple. A singlet corresponding to the three protons of the methyl group (CH ₃) would be observed. The protons of the amine (NH ₂) and carboxylic acid (COOH ) groups will appear as broad singlets, and their chemical shifts can be highly variable depending on concentration and solvent. In D₂O, these signals will disappear.

  • ¹³C NMR: The proton-decoupled spectrum should show four distinct signals: one for the carboxylic carbon (C OOH), one for the quaternary α-carbon (C (NH₂)), one for the methyl carbon (C H₃), and one for the trifluoromethyl carbon (C F₃). The CF₃ carbon will typically appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The absence of any coupling in the ¹⁹F spectrum confirms that there are no protons on the adjacent carbon.

NMR Data Summary (Predicted) ¹H NMR (in DMSO-d₆) ¹³C NMR (in DMSO-d₆) ¹⁹F NMR (in DMSO-d₆)
Assignment Chemical Shift (δ, ppm), Multiplicity, Integration Chemical Shift (δ, ppm) Chemical Shift (δ, ppm), Multiplicity
-CH₃~1.5 (s, 3H)~20-25N/A
-NH₂~7.5-8.5 (br s, 2H)N/AN/A
-COOH~11-13 (br s, 1H)~170-175N/A
Cα (quaternary)N/A~60-65N/A
-CF₃N/A~125-130 (q, ¹JCF ≈ 280-290 Hz)~-70 to -80 (s)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

The IR spectrum will show characteristic absorption bands confirming the key functional groups. The zwitterionic nature of the amino acid in the solid state will influence the positions of the N-H and C=O stretching frequencies.

  • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in a carboxylic acid.

  • N-H Stretch: A medium intensity band around ~3000-3200 cm⁻¹ corresponds to the N-H stretching of the amino group.

  • C=O Stretch: A strong absorption band around ~1700-1730 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid.

  • C-F Stretch: Strong, sharp absorption bands in the ~1100-1300 cm⁻¹ region are characteristic of the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids. The analysis is typically run in positive ion mode.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Molecular Ion: In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z value corresponding to the molecular weight plus the mass of a proton (157.04 + 1.01 = 158.05).

  • Fragmentation: High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) experiments can induce fragmentation. A characteristic loss would be that of the carboxylic acid group (loss of 45 Da) or the loss of CF₃ (loss of 69 Da).

Determination of Absolute Stereochemistry

While the techniques above confirm the molecular formula and connectivity, they do not differentiate between the (S) and (R) enantiomers. For this, chiroptical methods or X-ray crystallography are required.

X-ray Crystallography

This is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.

  • Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount the crystal on a diffractometer and irradiate it with X-rays. The diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining absolute configuration in solution.

  • Computational Modeling: Calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the (S)-enantiomer) using quantum chemistry software (e.g., Gaussian) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Experimental Measurement: Record the experimental VCD and IR spectra of the sample in a suitable solvent.

  • Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match between the experimental spectrum and the spectrum calculated for the (S)-enantiomer confirms the absolute configuration as (S).

Integrated Workflow for Structure Elucidation

The overall process is a logical progression from basic confirmation to detailed structural and stereochemical assignment.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Confirmation cluster_2 Stereochemical Assignment Synthesis Synthesis & Purification EA Elemental Analysis (C₄H₆F₃NO₂) Synthesis->EA NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) EA->NMR IR IR Spectroscopy (Functional Groups) EA->IR MS Mass Spectrometry ([M+H]⁺ & Fragments) EA->MS Chiral Chiral Analysis NMR->Chiral Xray X-ray Crystallography (Definitive 3D Structure) Chiral->Xray VCD VCD Spectroscopy (Solution State Config.) Chiral->VCD Final Final Structure Confirmed: This compound Xray->Final VCD->Final

Caption: Workflow for the .

Conclusion

The is a multi-step process that relies on the synergistic application of various analytical techniques. While foundational methods like elemental analysis, mass spectrometry, and IR spectroscopy confirm the molecular formula and functional groups, NMR spectroscopy provides the detailed carbon-hydrogen framework. Ultimately, the unambiguous assignment of the absolute (S)-configuration requires advanced chiroptical techniques like X-ray crystallography or VCD spectroscopy. This rigorous, self-validating system of analysis ensures the structural integrity of this important synthetic building block, which is critical for its application in research and development.

References

The Biological Significance of Trifluoromethylated Amino Acids: From Enhanced Stability to Precision Probes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

This guide provides a comprehensive overview of the strategic incorporation of trifluoromethylated amino acids into peptides and proteins. We will explore the unique physicochemical properties conferred by the trifluoromethyl (CF3) group, detail methods for synthesis and incorporation, and analyze the profound impact on biological systems. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorination to engineer novel therapeutics and biological tools.

Part 1: The Trifluoromethyl Group - A Privileged Moiety in Chemical Biology

The substitution of hydrogen atoms with fluorine is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly powerful tool.[1] Unlike a simple methyl group, the CF3 group imparts a unique combination of properties that can be exploited to modulate the behavior of amino acids and the macromolecules they constitute.[2][3]

Unique Physicochemical Properties

The biological impact of trifluoromethylated amino acids stems directly from the intrinsic properties of the CF3 group. Its high electronegativity, steric bulk, and lipophilicity distinguish it from native amino acid side chains.[2][3]

  • High Electronegativity: The three fluorine atoms create a strong electron-withdrawing effect, which can alter the pKa of nearby functional groups and influence non-covalent interactions like hydrogen bonding.[2][3] This electronic perturbation can fine-tune the binding affinity of a peptide for its biological target.[2][4]

  • Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group.[4][5] This enhanced lipophilicity can improve a peptide's ability to cross cell membranes, a critical factor for bioavailability.[3][4] It also promotes stronger hydrophobic interactions within a protein's core, often leading to increased thermal and chemical stability.[3][6]

  • Steric Bulk and Stability: The CF3 group is bulkier than a methyl group and is exceptionally stable to metabolic degradation.[2][3] When positioned near a peptide bond, it can act as a shield, protecting the bond from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of peptide-based drugs.[4][6]

Table 1: Comparison of Physicochemical Properties: Methyl vs. Trifluoromethyl Group
PropertyMethyl Group (-CH3)Trifluoromethyl Group (-CF3)Significance in Biological Systems
van der Waals Radius ~2.0 Å~2.7 ÅIncreased steric hindrance can influence protein folding and shield from enzymatic degradation.[2][3]
Electronegativity (Pauling Scale) C: 2.55, H: 2.20C: 2.55, F: 3.98Strong electron-withdrawing nature alters local electronic environments and interaction potential.[2][3]
Lipophilicity (Hansch-Leo parameter, π) +0.50+1.44Enhances membrane permeability and hydrophobic interactions.[4][5]
Metabolic Stability Susceptible to oxidationHighly resistant to metabolic degradationIncreases the in vivo half-life of therapeutic peptides.[2][3]

Part 2: Synthesis and Incorporation Strategies

The utility of trifluoromethylated amino acids is predicated on the ability to synthesize them and incorporate them into a polypeptide chain. Several robust methods have been developed to achieve this, ranging from complex organic synthesis to biosynthetic approaches.

Chemical Synthesis of CF3-Amino Acids

The synthesis of α-trifluoromethyl-α-amino acids is a challenging but active area of research.[7] Modern methods often employ visible-light photoredox catalysis or transition-metal-catalyzed cross-coupling reactions to install the CF3 group onto amino acid precursors.[2][8] Recent advances in continuous flow technology have enabled more efficient and scalable synthesis of these valuable building blocks.[9][10][11] Once synthesized and protected (e.g., with an Fmoc group), these amino acids can be readily used in standard solid-phase peptide synthesis (SPPS).[4]

Diagram 1: General Logic for Chemical Synthesis

cluster_synthesis Chemical Synthesis Workflow Start Amino Acid Precursor Step1 Trifluoromethylation Reaction (e.g., Photoredox Catalysis) Start->Step1 Step2 Purification Step1->Step2 Step3 Protecting Group Installation (e.g., Fmoc) Step2->Step3 End SPPS-Ready CF3-Amino Acid Step3->End

Caption: Workflow for synthesizing CF3-amino acids for SPPS.

Biosynthetic Incorporation into Proteins

For producing larger proteins, biosynthetic incorporation is the preferred method. This technique leverages the cell's own translational machinery to incorporate non-canonical amino acids.[6] The most common approach involves using an E. coli strain that is auxotrophic for a specific amino acid (e.g., isoleucine).[12] The cells are grown in a minimal medium depleted of the natural amino acid but supplemented with the desired trifluoromethylated analog.[12][13] Upon induction of protein expression, the cellular machinery incorporates the analog in place of the native residue.

Another powerful technique is the use of nonsense codon suppression, which allows for the site-specific incorporation of a CF3-amino acid at a desired position in the protein sequence, offering precise control over the modification.[14][15][16]

Protocol 1: General Method for Biosynthetic Incorporation
  • Strain Preparation: Utilize an appropriate E. coli auxotrophic host strain (e.g., an isoleucine auxotroph for incorporating trifluoroisoleucine). Transform this strain with the expression plasmid for the protein of interest.

  • Growth Phase 1: Grow the cells in a rich medium (e.g., LB broth) to a desired optical density (OD600 ~0.6-0.8). This step ensures a healthy cell population before switching to the selective medium.

  • Media Exchange: Pellet the cells by centrifugation and wash them with a minimal medium (e.g., M9 salts) that lacks the specific natural amino acid. This step is critical to deplete the intracellular pool of the native amino acid, maximizing the incorporation of the fluorinated analog.

  • Growth Phase 2 & Incorporation: Resuspend the cells in the minimal medium supplemented with all necessary amino acids except the one being replaced. Add the trifluoromethylated amino acid analog to the medium.

  • Induction: After a period of adaptation, induce protein expression with an appropriate inducer (e.g., IPTG).

  • Harvest and Purification: After the expression period, harvest the cells and purify the fluorinated protein using standard chromatography techniques.

  • Validation (Self-Validating System):

    • Mass Spectrometry: Use MALDI-MS or ESI-MS to confirm the mass of the purified protein. The mass shift will correspond to the incorporation of the heavier CF3-amino acid.[12]

    • Amino Acid Analysis: For quantitative assessment, perform amino acid analysis to determine the percentage of incorporation, which can often exceed 90%.[12]

Part 3: Biological Consequences and Applications

The incorporation of CF3-amino acids has profound effects on the structure, stability, and function of peptides and proteins, opening up new avenues in drug design and structural biology.

Enhancing Stability and Modulating Bioactivity

As discussed, the properties of the CF3 group can significantly enhance the stability of peptides and proteins.[6] This includes increased resistance to proteolysis and enhanced thermal stability, which are highly desirable traits for therapeutic proteins.[4][6]

Furthermore, the electronic and steric changes can modulate biological activity. In some cases, replacing a natural amino acid with a trifluoromethylated version can increase the binding affinity for a target receptor by enhancing hydrophobic or electrostatic interactions.[2][4] For example, replacing leucine residues with trifluoroleucine in the antimicrobial peptide MSI-78 was shown to modulate its interaction with membranes and increase its resistance to proteolysis.[6]

A High-Sensitivity Probe for ¹⁹F NMR Spectroscopy

Perhaps one of the most powerful applications of trifluoromethylated amino acids is their use as probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[14][16] Fluorine is virtually absent in biological systems, providing a "zero-background" signal.[13][17] The ¹⁹F nucleus is 100% naturally abundant and has high NMR sensitivity (83% of ¹H).[13][17]

The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment, with a very broad chemical shift range (>300 ppm).[13][17] This means that even subtle changes in protein conformation, ligand binding, or solvent exposure can cause a large, easily detectable change in the ¹⁹F NMR spectrum.[15][18]

Diagram 2: Principle of ¹⁹F NMR for Ligand Binding Studies

Sources

An In-Depth Technical Guide to the Sourcing and Application of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic sourcing, evaluation, and application of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid. As a unique, non-proteinogenic amino acid, this building block offers significant advantages in the design of novel therapeutics. This document moves beyond a simple datasheet to provide field-proven insights into its utility and practical handling.

Foundational Overview: Chemical Identity and Properties

This compound is a chiral, α-disubstituted amino acid featuring a trifluoromethyl group. This substitution imparts unique stereoelectronic properties that are highly sought after in modern drug design. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of parent molecules.[1][2]

A summary of its core chemical and physical properties is presented below. It is crucial to note that some properties, such as boiling point, are computationally predicted and should be treated as estimates.

PropertyValueSource(s)
CAS Number 102210-03-7[3]
Molecular Formula C₄H₆F₃NO₂[3][4]
Molecular Weight 157.09 g/mol [3][4]
IUPAC Name (2S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid[3]
Appearance White to off-white crystalline solid (Typical)N/A
Purity (Typical) ≥97%[5]
Boiling Point 219.7 ± 40.0 °C (Predicted)[4][6]
Density 1.437 ± 0.06 g/cm³ (Predicted)[4][6]
SMILES C(C(O)=O)C(F)(F)F[3]
InChI InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10)/t3-/m0/s1[3]

Strategic Value in Medicinal Chemistry and Drug Design

The decision to incorporate a non-natural amino acid like this compound is driven by specific, predictable impacts on a molecule's pharmacological profile. Fluorinated amino acids are increasingly prominent in new drugs, reflecting a broader trend of "fluorine editing" as a tool for optimizing drug candidates.[2][7]

Bioisosterism and Conformational Rigidity

The trifluoromethyl (CF₃) group serves as a potent bioisostere for the isopropyl group of natural amino acids such as leucine and valine.[8] While sterically similar, the CF₃ group is strongly electron-withdrawing, which can alter local electronic environments and influence non-covalent interactions within a protein binding pocket. Furthermore, the α,α-disubstitution on the amino acid backbone introduces significant conformational constraints, which can lock a peptide or small molecule into a more bioactive conformation, thereby improving binding affinity and selectivity.

G cluster_0 Natural Peptide Backbone cluster_1 Modified Peptide Backbone Leucine Leucine Residue (Isopropyl Side Chain) Peptide1 Flexible Conformation Leucine->Peptide1 Allows Rotational Freedom TF_AA (S)-2-Amino-3,3,3-trifluoro- 2-methylpropanoic acid (Trifluoromethyl Bioisostere) Leucine->TF_AA Bioisosteric Replacement Peptide2 Constrained Conformation Peptide1->Peptide2 Impact on Structure TF_AA->Peptide2 Reduces Flexibility, Pre-organizes for Binding

Caption: Bioisosteric replacement and its conformational impact.

Enhanced Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. Incorporating this moiety can protect adjacent chemical bonds and significantly prolong the in vivo half-life of a drug candidate.[1]

Commercial Availability and Supplier Qualification

This compound is commercially available from a range of specialty chemical suppliers catering to the research and development market.[3] Known vendors and platforms listing this compound include Vulcanchem, SynQuest Laboratories, and listings on marketplaces like ChemicalBook, which aggregate suppliers such as Shanghai Fluoking Chemicals and Chengdu Feibai Pharmaceutical Co., Ltd.[3][5][9]

Given the critical nature of this building block, a rigorous qualification process is essential to ensure experimental success. Simply verifying the CAS number is insufficient.

G Start Identify Potential Supplier(s) Request_Docs Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) Start->Request_Docs Review_CoA Review CoA for Critical Specs: - Purity (HPLC/NMR) - Enantiomeric Excess (e.e.) - Identity (Mass Spec) Request_Docs->Review_CoA Check_Purity Purity & e.e. ≥ 97%? Review_CoA->Check_Purity In_House_QC Perform In-House QC on Sample Lot (e.g., NMR, LC-MS) Check_Purity->In_House_QC Yes Reject Reject Supplier/Lot Check_Purity->Reject No Approve Approve Supplier & Lot In_House_QC->Approve

Caption: Workflow for qualifying a chemical building block supplier.

Key Quality Control Parameters

When evaluating a Certificate of Analysis (CoA), researchers should focus on the following:

ParameterRecommended SpecificationAnalytical MethodRationale
Purity ≥ 97%HPLC, qNMREnsures that impurities do not interfere with subsequent reactions or biological assays.
Enantiomeric Excess (e.e.) ≥ 98%Chiral HPLC, Chiral GCCritical for stereospecific interactions with biological targets. The wrong enantiomer may be inactive or have off-target effects.
Identity Confirmation Conforms to structure¹H NMR, ¹⁹F NMR, MSVerifies that the correct molecule has been supplied. ¹⁹F NMR is particularly useful for fluorinated compounds.
Residual Solvents < 1%GC-HSSolvents can be detrimental to sensitive reactions, especially those involving organometallics or strong bases.

Laboratory Protocols: Handling, Storage, and Use

Trifluoromethylated amino acids require careful handling to maintain their integrity. As with most specialized amino acid derivatives, moisture and contamination are primary concerns.[10][11] The compound is also noted as a potential irritant, so standard personal protective equipment (gloves, safety glasses, lab coat) is mandatory.[4]

Protocol 1: Long-Term Storage and Aliquoting

Causality: The primary goal is to prevent degradation from atmospheric moisture, which can lead to hydrolysis or aggregation, and to avoid repeated freeze-thaw cycles that can degrade the material.[11]

  • Receipt: Upon receipt, inspect the container for damage. Do not open it immediately.

  • Equilibration: Place the sealed container in a desiccator at room temperature for at least 1-2 hours. This prevents atmospheric moisture from condensing on the cold powder when opened.[10]

  • Aliquoting: In a controlled environment (e.g., a glove box or a low-humidity balance enclosure), carefully weigh out single-use aliquots into pre-labeled, tared vials.

  • Inert Atmosphere: Gently purge the headspace of each vial, including the main stock bottle, with an inert gas like argon or nitrogen.

  • Storage: Tightly seal all vials. For long-term storage (months to years), store at -20°C, protected from light.[10][11]

Protocol 2: Preparation of a Stock Solution

Causality: The solubility of fluorinated compounds can be challenging. A systematic approach using co-solvents is often necessary. Testing solubility on a small scale first prevents the loss of valuable material.[11]

  • Equilibration: Remove a single-use aliquot vial from the -20°C freezer and allow it to warm to room temperature in a desiccator.

  • Solvent Selection: Due to its structure, initial solubility should be tested in polar aprotic solvents like DMSO or DMF. For assays sensitive to these solvents, alternatives like acetonitrile (ACN) can be explored.[11]

  • Dissolution: Add the desired volume of solvent to the vial. Use a vortex mixer to aid dissolution. Gentle warming (not exceeding 40°C) or sonication can be applied if the compound is slow to dissolve.[11]

  • Aqueous Buffers: If the final application requires an aqueous buffer, the concentrated stock in organic solvent can often be diluted slowly into the stirring buffer. Monitor for any precipitation.

  • Storage of Solution: Peptide and amino acid solutions are far less stable than their lyophilized forms. If storage is unavoidable, flash-freeze the solution and store at -80°C. Avoid repeated freeze-thaw cycles.[11]

Application Spotlight: Incorporation via Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Its sterically hindered α-carbon can slow coupling reactions. Therefore, the choice of coupling reagent and conditions is critical for achieving high yields. Potent coupling reagents like HATU or TFFH are often employed.[12][13]

G Resin Solid Support Resin Free Amine (NH2) Coupled_Resin Resin-Bound Dipeptide Fmoc Protected Resin->Coupled_Resin Fmoc_AA Fmoc-Protected Amino Acid Carboxylic Acid (COOH) Activation Activated Ester Intermediate Fmoc_AA->Activation Coupling Coupling Reagents (e.g., HATU, DIEA) Coupling->Activation Activation->Coupled_Resin Deprotection Deprotection (e.g., 20% Piperidine in DMF) Coupled_Resin->Deprotection Final_Resin Resin-Bound Dipeptide Free Amine (NH2) Deprotection->Final_Resin

Caption: A single cycle in solid-phase peptide synthesis (SPPS).

Conclusion

This compound is a commercially available and highly valuable building block for modern medicinal chemistry. Its strategic application, driven by the principles of bioisosterism and metabolic stabilization, allows for the rational design of peptides and small molecules with enhanced pharmacological properties. For the researcher, success with this reagent hinges not only on its synthetic application but equally on a rigorous approach to supplier qualification, quality control, and meticulous laboratory handling and storage.

References

  • MDPI. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.[Link]

  • ChemBK. 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID.[Link]

  • Google Patents.US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.
  • PubMed. Applications of fluorine-containing amino acids for drug design.[Link]

  • AAPPTEC. Handling and Storage of Peptides - FAQ.[Link]

  • Sci-Hub. 2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives (threonine and allo-threonine analogs) from enantiopure 4,4,4-trifluoro-3-hydroxybutanoic acid.[Link]

  • PubMed. Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids.[Link]

  • ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design.[Link]

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.[Link]

  • PubMed. Utility of fluorinated α-amino acids in development of therapeutic peptides.[Link]

  • PubMed. Amino Acid Analysis by High-Performance Liquid Chromatography With Methanesulfonic Acid Hydrolysis and 9-fluorenylmethylchloroformate Derivatization.[Link]

Sources

safety and handling of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

For the modern researcher and drug development professional, the integration of fluorinated amino acids into novel chemical entities represents a frontier of molecular design. The unique properties imparted by the trifluoromethyl group—such as increased metabolic stability, altered acidity, and enhanced binding affinity—make these building blocks highly valuable. Among them, this compound, a chiral, non-proteinogenic amino acid, offers a unique scaffold for creating advanced therapeutics and research probes.[1]

However, the novel reactivity and potential biological activity of such compounds necessitate a rigorous and informed approach to their handling and safety. This guide, intended for laboratory scientists and development professionals, provides a comprehensive overview of the essential safety protocols, handling procedures, and risk mitigation strategies for this compound. It moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring a culture of safety and experimental integrity.

Physicochemical and Hazard Profile

Understanding the fundamental properties of a compound is the bedrock of its safe handling. This compound is a solid substance whose hazard profile is dominated by its irritant properties.

Chemical Identity and Properties
PropertyValueSource
Chemical Name This compoundN/A
Synonyms 3,3,3-trifluoro-2-aminoisobutyrate[2]
CAS Number 102210-02-6[1][2][3]
Molecular Formula C4H6F3NO2[3][4]
Molecular Weight 157.09 g/mol [2][3]
Predicted Boiling Point 219.7 ± 40.0 °C[2][3]
Predicted Density 1.437 ± 0.06 g/cm³[2][3]
Appearance Solid (form not specified)[4]

Note: Much of the publicly available data does not distinguish the specific (S)-enantiomer and may refer to the racemic mixture. Experimental data for properties like melting point and solubility are not consistently available in safety-focused literature and should be determined on a lot-specific basis via the Certificate of Analysis (CoA).

GHS Hazard Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS).[4][5] The primary hazards are related to irritation of the skin, eyes, and respiratory system.

  • Skin Irritation (Category 2): Causes skin irritation.[4][5]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5]

The corresponding hazard statements are H315, H319, and H335.[4] The signal word is "Warning".[4][5]

Core Safety Directives: A Proactive Approach

Safe handling is not merely reactive; it is a proactive system designed to minimize exposure at every stage of the experimental workflow. This requires a multi-layered approach encompassing engineering controls, administrative protocols, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, particularly in its powdered form, is a certified chemical fume hood.[6] This is critical for two reasons:

  • Containment of Particulates: Prevents the inhalation of fine dust, which can cause respiratory tract irritation.[4][6]

  • Management of Decomposition Products: Although stable under normal conditions, fluorinated compounds can produce hazardous decomposition products like hydrogen fluoride (HF) gas under high heat.[6] A fume hood ensures these are safely vented.

All weighing, transferring, and reaction setup operations involving the solid compound must be performed within a fume hood. Ensure adequate ventilation in the laboratory to maintain low background concentrations.[6]

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE is the final barrier between the researcher and the chemical. A stringent, step-by-step PPE protocol is non-negotiable.

PPE_Workflow start_node Start: Entering Lab lab_coat 1. Don Lab Coat (Fire-resistant recommended) start_node->lab_coat ppe_node ppe_node action_node action_node end_node Ready for Handling safety_goggles 2. Wear Safety Goggles (Tightly fitting, side-shields, EN166/NIOSH approved) lab_coat->safety_goggles gloves 3. Don Gloves (Chemically impervious, e.g., Nitrile) safety_goggles->gloves fume_hood 4. Verify Fume Hood (Check airflow monitor) gloves->fume_hood fume_hood->end_node

Caption: PPE donning and verification sequence before handling.

Causality Behind PPE Choices:

  • Eye Protection: Tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[7] The risk of serious eye irritation from solid particulates necessitates this level of protection.

  • Skin Protection: A lab coat is standard, with fire/flame-resistant options advised as a best practice.[7] Impervious gloves (e.g., nitrile) must be worn to prevent skin contact, which can cause irritation.[4][8] Always inspect gloves for tears before use and wash hands thoroughly after handling.[8]

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[5] However, if exposure limits are exceeded or irritation occurs (e.g., during a large spill), a full-face respirator with an appropriate particulate filter should be used.[7]

Standard Operating Procedures: From Receipt to Disposal

A self-validating safety system relies on robust, repeatable protocols for every phase of the compound's lifecycle in the lab.

Handling and Storage
  • Receipt and Storage: Upon receipt, store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][9] Avoid incompatibilities; keep away from strong acids, strong bases, and strong oxidizing agents, which could initiate hazardous reactions.[6]

  • Weighing and Transfer:

    • Perform all manipulations in a chemical fume hood.[6]

    • Use anti-static weigh boats or liners to prevent dispersal of the fine powder.

    • Avoid creating dust during transfer.[5][7] Use spatulas and tools gently.

    • Close the container immediately after use to prevent contamination and moisture absorption.

Accidental Release and Spill Cleanup

Prompt and correct response to a spill is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation and remove all sources of ignition.[7]

  • Don PPE: At a minimum, wear the PPE described in Section 2.2. For larger spills, consider respiratory protection.

  • Containment and Cleanup: Do not use water to clean up the initial spill, as this can dissolve and spread the material.

    • Gently sweep or vacuum up the spilled solid material, avoiding dust generation.[5][6]

    • Place the collected material into a suitable, labeled, and closed container for disposal.[5][7]

    • Once the bulk material is removed, decontaminate the area with a suitable solvent (e.g., water or as recommended by your institution's safety office) and absorb with an inert material like sand or vermiculite.

  • Environmental Precautions: Prevent the spilled material from entering drains or waterways.[7]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure. All laboratory personnel must be familiar with these procedures and the location of safety equipment (eyewash stations, safety showers).

  • Inhalation: Move the affected person to fresh air immediately.[4][7] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth if the substance was ingested).[7] Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][8] If irritation persists, seek medical attention.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[7][8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Call a physician or Poison Control Center immediately.[7]

Waste Management and Disposal

Proper disposal is a critical component of laboratory safety and environmental responsibility. All waste must be treated as hazardous unless otherwise determined by a qualified professional.

Disposal Protocol

The primary method of disposal is through a licensed chemical destruction facility, often via controlled incineration with flue gas scrubbing to handle the fluorine content.[7] Do not discharge this chemical into sewer systems.[7]

Disposal_Workflow start_node Waste Generated is_solid Solid or Liquid Waste? start_node->is_solid decision_node decision_node process_node process_node end_node Arrange EHS Pickup solid_waste Solid Waste: Place in labeled, sealed hazardous waste container. is_solid->solid_waste Solid liquid_waste Liquid Waste (Rinsate): Collect in a compatible, sealed hazardous waste container. is_solid->liquid_waste Liquid check_compat Check for incompatibilities before mixing waste streams. solid_waste->check_compat liquid_waste->check_compat check_compat->end_node

Caption: Decision workflow for hazardous waste segregation.

Contaminated Packaging and Materials
  • Empty Containers: Containers should be triple-rinsed with a suitable solvent.[7] The first rinse must be collected and disposed of as hazardous chemical waste.[10] Subsequent rinses may also require collection depending on local regulations and the toxicity of the material. After rinsing and air-drying, labels should be fully obliterated, and the container can be offered for recycling or reconditioning.[7][10]

  • Contaminated Labware and PPE: Disposable items such as gloves, weigh boats, and absorbent pads that are contaminated with the compound should be placed in a sealed, labeled hazardous waste container for disposal.[10]

Toxicological and Ecological Information: Acknowledging Data Gaps

A key aspect of trustworthiness is acknowledging the limits of available data. For this compound, comprehensive toxicological and ecological data is largely unavailable in public databases.

  • Toxicological Data: Information on acute toxicity (oral, dermal, inhalation), carcinogenicity, and mutagenicity is not available.[7] The hazard classification is based on irritant properties, which is a common approach for novel chemicals where extensive toxicological testing has not been performed.[4][5] The absence of data does not mean the absence of hazard; therefore, the compound must be handled with the assumption that it may have uncharacterized toxicological properties.

  • Ecological Data: There is no available data on the toxicity of this compound to aquatic life (fish, daphnia, algae) or its persistence, degradability, and bioaccumulative potential.[7] Therefore, release into the environment must be strictly avoided.[7]

This guide provides a foundational framework for the safe handling of this compound. Adherence to these principles is essential for protecting researchers, ensuring the integrity of experiments, and maintaining environmental stewardship. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning work.

References

  • Echemi. (n.d.). 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID Safety Data Sheets.
  • SynQuest Laboratories, Inc. (n.d.). 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Methyl (2S)-2-amino-3,3,3-trifluoro-2-(1-methylpyrrol-2-yl)propanoate Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Methyl 2-amino-3,3-difluoro-2-methylpropanoate Safety Data Sheet.
  • Fisher Scientific. (2025). 2-Amino-3,3,3-trifluoropropionic acid Safety Data Sheet.
  • West Liberty University. (2014). Trifluoroacetic acid Safety Data Sheet.
  • Fisher Scientific. (n.d.). 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid Safety Data Sheet.
  • ChemBK. (n.d.). 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-4,4,4-trifluorobutyric acid.
  • ChemicalBook. (2023). 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID Chemical Properties,Uses,Production.
  • Fisher Scientific. (2015). Trifluoroacetic Anhydride Safety Data Sheet.
  • PubChem. (2025). 2-Amino-3,3,3-trifluoropropanoic acid hydrochloride.
  • Echemi. (n.d.). 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID.
  • ChemicalBook. (2022). 2-amino-3,3,3-trifluoro-2-methyl-propanoic acid.
  • Sigma-Aldrich. (n.d.). (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

Sources

Methodological & Application

Asymmetric Synthesis of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate. α-Trifluoromethyl-α-amino acids, a special class of non-proteinogenic amino acids, are of particular interest. The trifluoromethyl group can act as a bioisostere for other functionalities and can induce conformational constraints in peptides, leading to enhanced proteolytic stability and improved pharmacokinetic profiles.[1]

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a valuable chiral building block for the synthesis of novel pharmaceuticals. Its quaternary α-carbon center bearing a trifluoromethyl group presents a significant synthetic challenge. This guide provides an in-depth overview of two prominent and effective strategies for the asymmetric synthesis of this target molecule: a chiral auxiliary-mediated approach and a catalytic asymmetric phase-transfer catalysis method. The causality behind experimental choices, detailed protocols, and supporting data are presented to enable researchers to successfully synthesize this important compound.

Method 1: Chiral Auxiliary-Mediated Asymmetric Synthesis via Ni(II) Complex Alkylation

This robust and scalable method relies on the use of a chiral ligand to form a square-planar Ni(II) complex with a glycine Schiff base. The chiral environment created by the ligand directs the stereochemical outcome of the subsequent alkylation reaction.[2][3]

Mechanistic Rationale

The core of this strategy is the diastereoselective alkylation of a prochiral glycine enolate equivalent. The chiral ligand, typically derived from a readily available chiral amino alcohol, chelates to the Ni(II) ion along with the Schiff base of glycine. This chelation creates a rigid, planar complex that effectively shields one face of the carbanion formed upon deprotonation. Consequently, the electrophile, in this case, a trifluoroethylating agent, can only approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess. Subsequent hydrolysis of the complex liberates the desired amino acid and allows for the recovery of the chiral auxiliary.[4][5]

Experimental Workflow

cluster_0 Step 1: Ni(II) Complex Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Disassembly and Derivatization A Glycine D Chiral Ni(II) Complex of Glycine Schiff Base A->D B Chiral Ligand ((S)-2-N-(N'-benzylprolyl)aminobenzophenone) B->D C Ni(NO₃)₂·6H₂O C->D E Chiral Ni(II) Complex H Alkylated Ni(II) Complex E->H F Trifluoroethyl Iodide (CF₃CH₂I) F->H G Base (e.g., KOH) G->H I Alkylated Ni(II) Complex K This compound I->K L Chiral Ligand (recovered) I->L J Acid Hydrolysis (e.g., HCl) J->K J->L N (S)-N-Fmoc-2-amino-3,3,3-trifluoro-2-methylpropanoic Acid K->N M Fmoc-Cl, Base M->N cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Hydrolysis A Glycine tert-butyl ester C Glycine Schiff Base Ester A->C B Benzophenone imine B->C D Glycine Schiff Base Ester H Alkylated Schiff Base Ester D->H E Electrophilic CF₃ source (e.g., Umemoto's reagent) E->H F Chiral Phase-Transfer Catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) F->H G Base (e.g., CsOH·H₂O) G->H I Alkylated Schiff Base Ester K This compound I->K J Acid Hydrolysis (e.g., HCl) J->K

Sources

Synthesis of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a non-canonical amino acid of significant interest in medicinal chemistry and drug development. Its unique structural features, including a trifluoromethyl group at a quaternary stereocenter, impart valuable properties such as increased metabolic stability and conformational constraint to peptides and peptidomimetics. This application note provides a comprehensive, step-by-step protocol for the asymmetric synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described methodology is based on a diastereoselective Strecker reaction, employing a chiral sulfinamide auxiliary to ensure high stereochemical control. This guide emphasizes not only the procedural details but also the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced pharmacokinetic and pharmacodynamic properties. α-Trifluoromethyl-α-amino acids are particularly valuable building blocks, as the trifluoromethyl group can serve as a lipophilic mimic of other alkyl groups while offering increased stability against enzymatic degradation.[1][2] this compound, a trifluoromethylated analog of alanine, presents a unique synthetic challenge due to the difficulty of constructing its sterically hindered quaternary chiral center.

This document outlines a robust and well-established method for the enantioselective synthesis of the (S)-enantiomer of this amino acid. The chosen synthetic route is an asymmetric Strecker synthesis, which involves the diastereoselective addition of a cyanide source to a chiral ketimine intermediate. The stereochemistry is controlled by the use of Ellman's chiral auxiliary, (S)-tert-butanesulfinamide, which is both highly effective and commercially available.[3][4] The protocol is divided into three main stages:

  • Synthesis of the Chiral N-Sulfinylimine Intermediate: Condensation of 1,1,1-trifluoroacetone with (S)-tert-butanesulfinamide.

  • Diastereoselective Strecker Reaction: Addition of trimethylsilyl cyanide (TMSCN) to the N-sulfinylimine to form the protected α-aminonitrile.

  • Hydrolysis and Deprotection: Acid-mediated hydrolysis of the nitrile and removal of the chiral auxiliary to yield the target amino acid.

This guide provides detailed experimental procedures for each step, including reagent quantities, reaction conditions, and purification methods, to facilitate successful synthesis in a research setting.

Overall Synthetic Scheme

The multi-step synthesis is depicted in the workflow diagram below, illustrating the progression from starting materials to the final product.

Synthesis_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Strecker Reaction cluster_2 Step 3: Hydrolysis & Deprotection A 1,1,1-Trifluoroacetone C N-Sulfinylimine Intermediate A->C B (S)-tert-Butanesulfinamide B->C E Protected α-Aminonitrile C->E D TMSCN D->E G (S)-2-Amino-3,3,3-trifluoro- 2-methylpropanoic acid E->G F HCl (aq) F->G

Caption: Overall workflow for the synthesis of the target amino acid.

Experimental Protocols

PART 1: Synthesis of (S)-N-(2,2,2-trifluoro-1-methylethylidene)-2-methylpropane-2-sulfinamide

This initial step involves the formation of the key chiral imine intermediate through the condensation of 1,1,1-trifluoroacetone with (S)-tert-butanesulfinamide. The use of a dehydrating agent is crucial to drive the reaction to completion.

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
(S)-tert-Butanesulfinamide121.2110.01.21 g
1,1,1-Trifluoroacetone112.0615.01.68 g (1.33 mL)
Titanium(IV) ethoxide [Ti(OEt)₄]228.1120.04.56 g (4.4 mL)
Tetrahydrofuran (THF), anhydrous--50 mL

Procedure

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-tert-butanesulfinamide (1.21 g, 10.0 mmol) and anhydrous tetrahydrofuran (50 mL).

  • Stir the solution at room temperature until the sulfinamide is fully dissolved.

  • Add titanium(IV) ethoxide (4.4 mL, 20.0 mmol) to the solution via syringe.

  • Add 1,1,1-trifluoroacetone (1.33 mL, 15.0 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 66°C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into an equal volume of brine with vigorous stirring.

  • Filter the resulting suspension through a pad of Celite® to remove the titanium salts. Wash the filter cake with ethyl acetate (3 x 20 mL).

  • Transfer the combined filtrate to a separatory funnel, and separate the organic layer.

  • Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-sulfinylimine as a colorless oil.

Causality and Insights: Titanium(IV) ethoxide acts as a Lewis acid and a dehydrating agent, facilitating the condensation by activating the ketone and sequestering the water produced.[3] An excess of the volatile ketone is used to ensure complete consumption of the chiral auxiliary.

PART 2: Diastereoselective Strecker Reaction to form the Protected α-Aminonitrile

This is the key stereochemistry-defining step where the cyanide anion adds to the C=N bond of the chiral N-sulfinylimine. The tert-butanesulfinyl group effectively shields one face of the imine, directing the nucleophilic attack to the opposite face and thereby establishing the desired stereocenter.

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
(S)-N-(2,2,2-trifluoro-1-methylethylidene)-2-methylpropane-2-sulfinamide215.255.01.08 g
Trimethylsilyl cyanide (TMSCN)99.217.50.74 g (0.99 mL)
Tetrahydrofuran (THF), anhydrous--25 mL

Procedure

  • Dissolve the N-sulfinylimine (1.08 g, 5.0 mmol) in anhydrous THF (25 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add trimethylsilyl cyanide (0.99 mL, 7.5 mmol) dropwise via syringe over 5 minutes.

  • Stir the reaction mixture at -78°C for 6 hours.

  • Quench the reaction at -78°C by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude α-aminonitrile can be used in the next step without further purification, or it can be purified by flash chromatography if desired.

Causality and Insights: The high diastereoselectivity of the cyanide addition is attributed to a chair-like transition state where the cyanide nucleophile attacks the imine carbon from the less sterically hindered face, opposite to the bulky tert-butyl group of the sulfinamide. The use of a non-coordinating solvent like THF at low temperatures enhances this selectivity.

PART 3: Hydrolysis and Deprotection to this compound

The final step involves the simultaneous hydrolysis of the nitrile to a carboxylic acid and the cleavage of the N-S bond of the chiral auxiliary under strong acidic conditions.

Materials & Reagents

ReagentConcentrationVolume
Crude α-Aminonitrile-~5 mmol
Hydrochloric Acid (HCl)6 M25 mL
Diethyl ether-20 mL

Procedure

  • To the crude α-aminonitrile (~5 mmol) in a round-bottom flask, add 6 M hydrochloric acid (25 mL).

  • Heat the mixture to reflux (approximately 100-110°C) for 12-18 hours. The reaction should become a clear, homogeneous solution. Monitor the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the solution to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove the cleaved tert-butanesulfinyl byproducts.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt as a solid.

  • To obtain the free amino acid (zwitterionic form), the crude hydrochloride salt can be purified by ion-exchange chromatography or by dissolving it in a minimum amount of water and carefully adjusting the pH to its isoelectric point (typically around pH 5-6) with a base like pyridine or ammonium hydroxide, at which point the amino acid will precipitate and can be collected by filtration.

  • Wash the solid product with cold water and then ethanol, and dry under vacuum to yield pure this compound.

Causality and Insights: The strong acidic conditions are necessary to hydrolyze the stable nitrile group. This process also protonates the sulfinamide, facilitating its cleavage from the amino group. The work-up with a nonpolar solvent like diethyl ether is effective for removing the lipophilic byproducts derived from the chiral auxiliary.

Characterization Data

Final product identity and purity should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the methyl group and the absence of the tert-butyl group.

  • ¹⁹F NMR: A singlet corresponding to the CF₃ group.

  • ¹³C NMR: To identify all unique carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral HPLC or GC: To determine the enantiomeric excess (e.e.) of the final product.

Conclusion

The asymmetric Strecker reaction utilizing (S)-tert-butanesulfinamide provides a reliable and highly stereoselective route to this compound. This detailed protocol offers a clear and reproducible pathway for researchers to access this valuable fluorinated building block. By understanding the rationale behind each step, from the crucial role of the chiral auxiliary to the specific reaction conditions, scientists can confidently implement and potentially adapt this methodology for the synthesis of other challenging chiral α-amino acids.

References

  • Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Catalytic Asymmetric Synthesis of Branched Amines Using a New Sulfinamide-Based Chiral Auxiliary. Journal of the American Chemical Society, 119(41), 9913–9914. [Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. [Link]

  • Wang, H., Zhao, X., Li, Y., & Lu, L. (2006). Solvent-Controlled Asymmetric Strecker Reaction: Stereoselective Synthesis of α-Trifluoromethylated α-Amino Acids. Organic Letters, 8(7), 1379–1381. [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of α-Trifluoromethyl-Alanine

The site-selective incorporation of fluorinated amino acids into peptides is a powerful strategy in medicinal chemistry and chemical biology. The unique properties of fluorine, such as high electronegativity, small atomic radius, and the ability to form strong C-F bonds, can profoundly influence the conformational preferences, metabolic stability, lipophilicity, and binding affinity of peptides.[1] (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, a chiral analog of alanine bearing a trifluoromethyl group at the α-carbon (hereafter referred to as α-Tfm-Ala), is a particularly intriguing building block. The bulky and strongly electron-withdrawing trifluoromethyl group can induce unique secondary structures and enhance proteolytic resistance.

However, the very features that make α-Tfm-Ala a valuable synthetic target also present a significant challenge for its direct incorporation via standard Solid-Phase Peptide Synthesis (SPPS). The α-carbon is quaternarized with both a methyl and a trifluoromethyl group, creating substantial steric hindrance.[2][3] Furthermore, the electron-withdrawing nature of the CF3 group significantly decreases the nucleophilicity of its α-amino group, making the subsequent coupling of the next amino acid in the sequence inefficient and often unsuccessful.[2][4]

This guide provides a comprehensive overview and field-proven protocols for overcoming these synthetic hurdles. We will detail the recommended strategy: the synthesis of a dipeptide building block in solution, followed by its efficient incorporation into the peptide sequence on a solid support. This approach circumvents the problematic coupling step on the sterically hindered and electronically deactivated amine, enabling the successful synthesis of peptides containing the α-Tfm-Ala residue.

The Dipeptide Building Block Strategy

The most reliable method for incorporating α-Tfm-Ala into a peptide sequence is to first synthesize an Fmoc-protected dipeptide in solution. This dipeptide consists of the desired amino acid coupled to the N-terminus of α-Tfm-Ala. This "pre-coupled" unit can then be readily incorporated into a standard Fmoc-SPPS workflow.[2][3][5]

G cluster_0 PART 1: Solution-Phase Synthesis cluster_1 PART 2: Solid-Phase Peptide Synthesis A Fmoc-AA-OH C Potent Coupling Reagent (e.g., HATU, Acyl Chloride) A->C B (S)-α-Tfm-Ala B->C D Fmoc-AA-(S)-α-Tfm-Ala-OH (Dipeptide Building Block) C->D Overcomes steric & electronic hindrance F Activate & Couple Dipeptide Building Block D->F E Resin-Bound Peptide with free N-terminus E->F G Continue SPPS Cycles F->G H Final Peptide on Resin G->H

Caption: Workflow for incorporating α-Tfm-Ala via the dipeptide strategy.

This strategy effectively shifts the most challenging coupling step from the solid phase to the solution phase, where reaction conditions can be more readily controlled and higher concentrations of reagents can be used to drive the reaction to completion.

Experimental Protocols

PART 1: Solution-Phase Synthesis of the Fmoc-Dipeptide Building Block

This protocol describes the coupling of a standard Fmoc-protected amino acid to the N-terminus of (S)-α-Tfm-Ala. Due to the reduced nucleophilicity of the α-Tfm-Ala amine, a potent coupling reagent is required. Here, we detail a robust method using HATU.

Materials:

  • Fmoc-protected amino acid (Fmoc-AA-OH)

  • This compound (α-Tfm-Ala)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve Fmoc-AA-OH (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF. Stir the solution for 2-3 minutes at room temperature to pre-activate the amino acid.

  • Addition of α-Tfm-Ala: In a separate flask, dissolve α-Tfm-Ala (1.0 equivalent) in anhydrous DMF with DIPEA (2.5 equivalents).

  • Coupling Reaction: Add the α-Tfm-Ala solution to the pre-activated Fmoc-AA-OH solution. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may require several hours to overnight for completion due to steric hindrance.[6]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide product by silica gel column chromatography to obtain the pure Fmoc-AA-(S)-α-Tfm-Ala-OH building block.

  • Characterization: Confirm the identity and purity of the dipeptide by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

ReagentEquivalentsPurpose
Fmoc-AA-OH1.2Incoming amino acid
(S)-α-Tfm-Ala1.0Sterically hindered amino acid
HATU1.2Potent coupling reagent
DIPEA2.5Non-nucleophilic base

Table 1: Recommended Reagent Stoichiometry for Dipeptide Synthesis.

PART 2: Solid-Phase Peptide Synthesis using the Dipeptide Building Block

This protocol outlines the incorporation of the pre-synthesized Fmoc-dipeptide into a growing peptide chain on a solid support using a standard Fmoc-SPPS workflow.[5][7]

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-AA-(S)-α-Tfm-Ala-OH (dipeptide building block)

  • Coupling reagents: e.g., HBTU/HOBt or HATU

  • DIPEA

  • DMF

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

Protocol:

SPPS_Cycle Start Start with Resin-Bound Peptide (N-terminus Fmoc-protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Couple Dipeptide Block (Fmoc-AA-α-Tfm-Ala-OH + HATU/DIPEA) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 KaiserTest 5. Monitor Coupling (Kaiser Test) Wash2->KaiserTest KaiserTest->Coupling Incomplete (Recouple) Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat Complete Repeat->Deprotection Cleavage Final Cleavage & Deprotection Repeat->Cleavage Final Cycle

Sources

Application Notes & Protocols: (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Unique Building Block for Modern Drug Discovery

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, hereafter referred to as α-Tfm-Ala, is a non-proteinogenic amino acid that offers a unique combination of steric and electronic properties, making it a powerful tool in medicinal chemistry. Its structure is characterized by the presence of both an α-methyl group and a trifluoromethyl (CF3) group at the alpha-carbon. This dual substitution provides a powerful strategy for medicinal chemists to address common challenges in drug development, such as poor metabolic stability, conformational flexibility, and low bioavailability.[1][2][3][4]

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, valued for its strong electron-withdrawing nature, high lipophilicity (Hansch π value of +0.88), and ability to block metabolic oxidation.[2][5][6] When incorporated into a molecule, the CF3 group can enhance binding affinity through favorable electrostatic interactions and improve membrane permeability.[5][6] Simultaneously, the α-methyl group introduces significant steric hindrance, which restricts the conformational freedom of the peptide backbone.[1][7][8] This conformational constraint can pre-organize a peptide into a bioactive conformation, such as an α-helix or β-turn, potentially increasing its affinity for a biological target and enhancing its stability against proteolytic degradation.[1][7]

This guide provides an in-depth overview of the applications of α-Tfm-Ala in drug discovery, focusing on its role in peptide engineering and as a scaffold for small molecule inhibitors. We will detail the mechanistic rationale behind its use and provide validated protocols for its incorporation into peptide chains.

Application I: Enhancing Peptide Stability and Conformational Rigidity

A primary challenge in developing peptide-based therapeutics is their susceptibility to rapid degradation by proteases and their inherent flexibility, which can lead to reduced receptor affinity and specificity. The incorporation of α-Tfm-Ala directly addresses these issues.

Mechanism of Action: Steric Shielding and Conformational Lock

The α,α-disubstituted nature of α-Tfm-Ala imposes significant constraints on the allowable Ramachandran (φ/ψ) dihedral angles of the peptide backbone.[7] This steric bulk, arising from both the methyl and the larger trifluoromethyl group, restricts rotation around the N-Cα and Cα-C bonds, forcing the local peptide sequence into well-defined secondary structures, often helical conformations.[8]

Furthermore, the α-methyl and trifluoromethyl groups act as a "steric shield," physically blocking the approach of protease enzymes. Studies have shown that substituting an amino acid at the P1 position (immediately N-terminal to the scissile bond) of a protease substrate with an α-trifluoromethyl amino acid can confer absolute stability against cleavage.[9] This effect is a combination of steric hindrance and the strong electron-withdrawing nature of the CF3 group, which can influence the electronics of the adjacent peptide bond.

Caption: Workflow illustrating the impact of α-Tfm-Ala incorporation on peptide properties.

Quantitative Impact on Proteolytic Stability

The stabilizing effect of α-trifluoromethyl amino acids has been quantified in studies using model peptides exposed to proteases like α-chymotrypsin. While direct data for α-Tfm-Ala in a specific peptide is proprietary to individual research programs, comparative studies provide a strong basis for its utility.

Peptide Substrate PositionAmino Acid TypeRelative Stability vs. UnmodifiedRationale
P1 α-Tfm Amino AcidAbsolute Stability [9]Direct steric and electronic blocking of the scissile bond.
P2 or P'2 α-Tfm Amino AcidConsiderable Stability [9]Steric hindrance near the active site recognition pockets.
P1 α-Aminoisobutyric Acid (Aib)High StabilityDemonstrates the contribution of steric bulk alone, separating it from the electronic effects of the CF3 group.[9]

This table summarizes findings from studies on similar α-trifluoromethyl amino acids to illustrate the expected impact.

Application II: Scaffolding for Small Molecule Inhibitors

Beyond peptide modification, α-Tfm-Ala serves as an excellent chiral building block for the synthesis of small molecule drugs. Its rigid structure and unique functional groups can be used to orient pharmacophoric elements in a precise three-dimensional arrangement, optimizing interactions with a target's binding site.

  • Bioisostere: The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group, but with altered electronic properties that can modulate pKa or block metabolic oxidation at that position.[2]

  • Lipophilicity Enhancement: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance oral bioavailability.[6]

  • Chiral Scaffold: The defined (S)-stereochemistry provides a fixed anchor point for building complex molecules, reducing the synthetic challenge of controlling stereoisomers and ensuring specific interactions with chiral biological targets.

Experimental Protocols

The successful application of α-Tfm-Ala in peptide-based drug discovery hinges on its effective incorporation using Solid-Phase Peptide Synthesis (SPPS). Due to its steric hindrance, standard coupling protocols may be inefficient. The following protocol outlines an optimized method for its use in Fmoc-based SPPS.

Protocol 1: Automated Fmoc Solid-Phase Peptide Synthesis (SPPS) with α-Tfm-Ala

This protocol assumes the use of a standard automated peptide synthesizer and Rink Amide resin for C-terminal amide peptides. All reagents should be of high peptide synthesis grade.

1. Materials and Reagents:

  • Resin: Rink Amide MBHA resin (loading: 0.4-0.7 mmol/g).

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (Fmoc-α-Tfm-Ala-OH).

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

    • HOBt (Hydroxybenzotriazole).

    • DIC (N,N'-Diisopropylcarbodiimide).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: DMF, Dichloromethane (DCM).

  • Washing Solvents: DMF, DCM, Isopropanol.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

2. Synthesis Cycle Workflow:

dot graph TD { A[Start: Swell Resin in DMF] --> B{Fmoc Deprotection}; B --> C[Wash with DMF]; C --> D{Amino Acid Coupling}; D --> E[Wash with DMF]; E --> F{Repeat Cycle?}; F -- Yes --> B; F -- No --> G[Final Deprotection]; G --> H[Wash & Dry Resin]; H --> I[Cleave & Precipitate]; I --> J[Purify & Analyze];

}

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

3. Detailed Step-by-Step Methodology:

  • Step 1: Resin Preparation

    • Place the desired amount of Rink Amide resin in a reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.

  • Step 2: Standard Amino Acid Coupling

    • Deprotection: Treat the resin with 20% piperidine/DMF twice (2 min, then 8 min) to remove the Fmoc group from the resin or the preceding amino acid.

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and dibenzofulvene byproducts.

    • Coupling: For standard amino acids, pre-activate a 4-fold molar excess of the Fmoc-amino acid with HBTU/HOBt (3.95 eq) and DIPEA (8 eq) in DMF for 5 minutes. Add the activated mixture to the resin and couple for 45-60 minutes.

    • Washing: Wash the resin with DMF (3x).

  • Step 3: Optimized Coupling for Fmoc-α-Tfm-Ala-OH

    • Rationale: The α,α-disubstitution of α-Tfm-Ala significantly slows coupling kinetics. A longer coupling time and a more potent activating agent are required to achieve high coupling efficiency and avoid deletion sequences.

    • Deprotection: Perform the Fmoc deprotection as described in Step 2.1.

    • Washing: Perform the washing as described in Step 2.2.

    • Coupling (Double Coupling Recommended):

      • First Coupling: Pre-activate a 4-fold molar excess of Fmoc-α-Tfm-Ala-OH with HBTU/HOBt (3.95 eq) and DIPEA (8 eq) in DMF. Add to the resin and allow to react for 2-4 hours .

      • Washing: Wash with DMF (3x).

      • Second Coupling: Repeat the coupling step with a freshly prepared activated solution of Fmoc-α-Tfm-Ala-OH for another 2-4 hours .

    • Washing: Wash the resin thoroughly with DMF (5x) to prepare for the next cycle.

    • Validation: It is highly recommended to perform a Kaiser test (or other ninhydrin-based test) after the coupling cycle. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a third coupling may be necessary.

  • Step 4: Chain Elongation

    • Repeat Step 2 or 3 for each amino acid in the sequence until the full peptide is assembled.

  • Step 5: Final Cleavage and Deprotection

    • After the final amino acid is coupled and deprotected, wash the resin with DMF, then DCM, and dry it under vacuum.

    • Prepare the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O). Caution: Work in a fume hood.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and stir at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Step 6: Purification and Analysis

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the final product using LC-MS (Liquid Chromatography-Mass Spectrometry).

Conclusion and Future Outlook

This compound is a high-value building block that provides a robust solution to several long-standing problems in drug discovery. Its ability to enforce conformational rigidity and confer exceptional proteolytic stability makes it a key component in the design of next-generation peptide therapeutics.[1][9] Furthermore, its utility as a chiral scaffold opens avenues for the creation of novel small molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][10] While its synthesis and incorporation require specialized protocols due to steric hindrance, the significant advantages it offers in terms of improved potency, stability, and bioavailability justify its application in advanced drug discovery programs. Future research will likely focus on expanding the toolbox of similarly fluorinated and constrained amino acids to provide even finer control over molecular properties.[3][11][12]

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. PubMed. Available from: [Link]

  • Trifluoromethyl group. Wikipedia. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]

  • Conformational editing of intrinsically disordered protein by α-methylation. PMC - NIH. Available from: [Link]

  • Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. Available from: [Link]

  • Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database. NIH. Available from: [Link]

  • Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides. PubMed. Available from: [Link]

  • Structures of peptides from alpha-amino acids methylated at the alpha-carbon. PubMed. Available from: [Link]

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. Available from: [Link]

  • Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. Available from: [Link]

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Semantic Scholar. Available from: [Link]

  • Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. PMC. Available from: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Available from: [Link]

  • Applications of fluorine-containing amino acids for drug design. PubMed. Available from: [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available from: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available from: [Link]

  • Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. Available from: [Link]

  • Peptide Synthesis Services. GenScript. Available from: [Link]

  • [Fluoro amino acids. V. Reactions of 3.3.3-trifluoroalanine and its use for peptide syntheses]. PubMed. Available from: [Link]

  • Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. Available from: [Link]

  • Utilization of fluorinated α-amino acids in small molecule drug design. Semantic Scholar. Available from: [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. Available from: [Link]

Sources

Enzymatic Kinetic Resolution for the Production of Enantiomerically Pure (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Enantiomerically pure α-trifluoromethylated α-amino acids are pivotal building blocks in modern drug discovery, prized for their ability to enhance metabolic stability and binding affinity in bioactive peptides and pharmaceuticals.[1][2] The synthesis of the (S)-enantiomer of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid presents a significant stereochemical challenge. This application note details a robust and highly selective protocol for obtaining the desired (S)-enantiomer through enzymatic kinetic resolution. The method leverages the exceptional enantioselectivity of Candida antarctica Lipase B (CALB) to preferentially acylate the (R)-enantiomer of a derivatized racemic substrate, allowing for the straightforward separation of the unreacted, enantiopure (S)-enantiomer. This guide provides a foundational principle, a detailed step-by-step protocol, analytical methods for validation, and the scientific rationale behind key experimental choices.

Foundational Principle: The Strategy of Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that exploits the inherent chirality of enzyme active sites. When presented with a racemic mixture (a 50:50 mixture of two enantiomers), a stereoselective enzyme will catalyze a reaction on one enantiomer at a much higher rate than the other.[3]

In this protocol, we first convert the racemic amino acid into a more suitable substrate for the lipase, specifically an amino-protected ester. The enzyme, CALB, then selectively catalyzes the N-acylation of the (R)-ester. The reaction is halted at approximately 50% conversion. At this theoretical optimum, the reaction mixture contains the acylated (R)-product and the unreacted (S)-starting material, both in high enantiomeric excess. These two compounds now have different chemical properties (one is an amide, the other a free amine), enabling their separation via standard chemical techniques like liquid-liquid extraction. Subsequent deprotection yields the target (S)-amino acid.

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Separation & Final Product Racemic_AA Racemic (R,S)-TFMAA (Starting Material) Derivatized_AA Racemic (R,S)-N-Boc-TFMAA Methyl Ester Racemic_AA->Derivatized_AA Protection & Esterification Reaction Enzymatic Reaction (CALB, Acyl Donor) Derivatized_AA->Reaction R_Product (R)-N-Acetyl-N-Boc-TFMAA Methyl Ester Reaction->R_Product Fast Reaction S_Substrate (S)-N-Boc-TFMAA Methyl Ester (Unreacted) Reaction->S_Substrate Slow/No Reaction Separation Chemical Separation (e.g., Extraction) R_Product->Separation S_Substrate->Separation S_Final Pure (S)-TFMAA Separation->S_Final Deprotection R_Waste Unwanted (R)-Amide Separation->R_Waste

Figure 1: General workflow for the enzymatic resolution of (R,S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (TFMAA).

Method Development and Scientific Rationale

Enzyme Selection: Candida antarctica Lipase B (CALB)

Candida antarctica Lipase B (commonly available immobilized as Novozym® 435) is the biocatalyst of choice for this resolution.[4]

  • Rationale & Expertise: CALB is renowned in organic synthesis for its broad substrate tolerance, high enantioselectivity, and exceptional stability in organic solvents and at elevated temperatures.[5][6] Its active site, a chymotrypsin-like catalytic triad (Ser-His-Asp), is located in a chiral pocket, which allows it to differentiate between enantiomers effectively.[6] While many lipases can resolve amino acid esters, CALB has a proven track record with sterically hindered substrates like α,α-disubstituted amino acids.[7]

Substrate Derivatization

The native amino acid, with its zwitterionic nature, is not a suitable substrate for lipase-catalyzed acylation or hydrolysis in organic media. Derivatization is mandatory.

  • Carboxyl Group Esterification: Conversion to a simple ester (e.g., methyl or ethyl ester) makes the molecule soluble in organic solvents and presents a recognizable substrate for the lipase.

  • Amino Group Protection: The primary amine must be protected to prevent unwanted side reactions. However, for an N-acylation resolution strategy, we need a free amine. A common approach for resolving amino acids is through the selective hydrolysis of an N-acylated amino acid ester. The lipase would hydrolyze the ester of one enantiomer, leaving the other untouched.

  • Proposed Strategy: We will resolve the racemic methyl ester of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid via enantioselective N-acetylation. This approach is highly effective and allows for easy separation of the resulting N-acetylated (R)-enantiomer from the unreacted (S)-amino ester.

Reaction Medium and Acyl Donor
  • Solvent: Anhydrous methyl tert-butyl ether (MTBE) is recommended. It is an excellent solvent for the substrate and does not interfere with the enzyme's function. Its low water miscibility helps to drive the acylation reaction forward.

  • Acyl Donor: Vinyl acetate serves as an efficient and irreversible acyl donor.

  • Rationale & Expertise: The transesterification with vinyl acetate produces acetaldehyde as a byproduct, which is volatile and does not participate in a reverse reaction. This irreversibility drives the reaction to completion and typically results in higher enantioselectivity and conversion rates compared to using simple esters like ethyl acetate.[8]

Detailed Experimental Protocol

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all organic solvents and reagents with care.

Part A: Preparation of Racemic Methyl 2-Amino-3,3,3-trifluoro-2-methylpropanoate
  • Esterification: To a suspension of racemic 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of amino acid), slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 4 hours. The solution should become clear.

  • Work-up: Remove the solvent under reduced pressure. Re-dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the racemic methyl ester as an oil. Confirm structure by ¹H NMR and ¹⁹F NMR.

Part B: Enzymatic Kinetic Resolution
  • Setup: To a 100 mL flask, add the racemic methyl ester (1.0 g), anhydrous MTBE (50 mL), and vinyl acetate (1.5 eq).

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym® 435, 100 mg, 10% w/w of substrate).

  • Incubation: Seal the flask and place it in an orbital shaker set to 200 rpm and 40 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots (approx. 50 µL) every 2-4 hours. Filter the enzyme and analyze the sample by chiral HPLC (see Section 4 for conditions) to determine the conversion and enantiomeric excess (% ee) of the remaining substrate.

  • Quenching: Stop the reaction when the conversion reaches 48-52% (typically 24-48 hours). This is the point of maximum theoretical ee for both the substrate and the product. Quench the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh MTBE, dried, and potentially reused.

Part C: Separation and Deprotection
  • Extraction: Transfer the filtrate to a separatory funnel and dilute with MTBE (50 mL). Wash with 1 M HCl (2 x 25 mL).

    • The unreacted (S)-amino ester will be protonated and move to the aqueous layer .

    • The N-acetylated (R)-product will remain in the organic layer .

  • Isolation of (S)-enantiomer:

    • Collect the aqueous layers. Cool to 0 °C and carefully basify with a cold 2 M NaOH solution to pH 9-10.

    • Extract the free (S)-amino ester back into dichloromethane (3 x 30 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched (S)-methyl ester.

  • Hydrolysis (Deprotection):

    • Dissolve the isolated (S)-methyl ester in a 1:1 mixture of 6 M HCl and dioxane.

    • Reflux the mixture for 6 hours to hydrolyze the ester.

    • Concentrate the solution under reduced pressure to remove the solvent and excess HCl.

    • The final product, enantiomerically pure (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride, can be purified by recrystallization.

Analytical Methods for Protocol Validation

Accurate monitoring is critical for a successful resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.

  • Rationale: Chiral HPLC allows for the simultaneous determination of the concentration of all four components (R- and S-esters, R- and S-N-acetylated products), which is necessary to calculate both conversion and enantiomeric excess.[9][10]

ParameterRecommended Setting
Column Chiral Stationary Phase (CSP), e.g., Daicel Chiralpak® series (AD-H, AS-H)
Mobile Phase Hexane/Isopropanol gradient (e.g., 95:5 to 80:20)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm
Column Temp. 25 °C
Sample Prep. Dilute reaction aliquot in the mobile phase.

Table 1: Example Chiral HPLC Conditions for Monitoring. Note: Conditions must be optimized for the specific substrate and column used.

Calculations:

  • Enantiomeric Excess (% ee) = [([S] - [R]) / ([S] + [R])] * 100

  • Conversion (c) = ee_substrate / (ee_substrate + ee_product)

Expected Results and Data Summary

Under optimized conditions, this protocol is expected to yield the (S)-amino ester with high enantiomeric purity.

ParameterExpected ValueRationale / Comment
Optimal Conversion 48 - 52%Maximizes the enantiomeric purity of both the unreacted substrate and the product.
% ee of (S)-Ester >98%CALB exhibits high selectivity for this class of substrates.[11][12]
% ee of (R)-Amide >98%Corresponds to the high selectivity for the (S)-ester.
Isolated Yield of (S)-Acid 35 - 45%The theoretical maximum yield for a kinetic resolution is 50%. Losses occur during work-up and purification steps.

Table 2: Summary of expected quantitative outcomes for the enzymatic resolution.

Visualization of Enzyme Selectivity

The high enantioselectivity of CALB arises from the precise three-dimensional fit of the substrate within its chiral active site. The α-methyl and trifluoromethyl groups create significant steric bulk. The enzyme's active site can accommodate one enantiomer's conformation far better than the other, allowing the serine hydroxyl to perform a nucleophilic attack on the amine for acylation.

G cluster_enzyme Enzyme Active Site (Simplified) cluster_R (R)-Enantiomer: Favorable Binding cluster_S (S)-Enantiomer: Steric Hindrance R_N NH2 R_Me CH3 R_CF3 CF3 R_COOMe COOMe R_N->R_COOMe Acylation Occurs R_Me->R_CF3 Good Fit S_N NH2 S_Me CH3 S_CF3 CF3 S_COOMe COOMe S_N->S_COOMe No Reaction S_Me->S_CF3 Poor Fit

Sources

Application Note: Comprehensive Analytical Characterization of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a non-canonical, chiral amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group (CF₃) can profoundly influence the physicochemical and pharmacological properties of parent molecules, enhancing metabolic stability, lipophilicity, and binding affinity. Ensuring the identity, purity, and, most critically, the enantiomeric integrity of this building block is paramount for its successful application in synthesis and research. This guide provides a suite of detailed analytical methods and protocols for the comprehensive characterization of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Chiral HPLC for the determination of enantiomeric excess.

Introduction: The Significance of a Fluorinated Building Block

The strategic introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery. The trifluoromethyl group, in particular, acts as a metabolically stable and lipophilic mimic of a methyl or isopropyl group, often leading to improved drug efficacy and pharmacokinetic profiles. This compound serves as a crucial chiral synthon for creating complex molecules with potential therapeutic applications, including protease inhibitors and peptidomimetics.[1][2]

Given that biological systems are exquisitely stereospecific, the biological activity and safety of a chiral drug candidate are often dictated by a single enantiomer. Consequently, the ability to rigorously verify the absolute configuration and enantiomeric purity of chiral starting materials like this compound is not merely a quality control measure but a fundamental requirement for reliable and reproducible research and development. This document outlines a multi-faceted analytical approach to ensure the material meets the highest standards of quality.

Physicochemical Properties

A summary of the key physicochemical properties for the target analyte is presented below for quick reference.

PropertyValueReference(s)
Chemical Name This compound[3]
CAS Number 102210-03-7[3]
Molecular Formula C₄H₆F₃NO₂[3]
Molecular Weight 157.09 g/mol [3]
Appearance White to off-white solidN/A
Structure Chemical StructureN/A

Overall Analytical Workflow

The comprehensive characterization of this compound involves a logical sequence of analytical techniques, each providing a critical piece of information. The general workflow is designed to confirm structure, verify molecular weight, and quantify both chemical and stereoisomeric purity.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS LC-MS Analysis NMR->MS Confirms MW HPLC RP-HPLC (with Derivatization) MS->HPLC Proceed if structure & MW are correct Chiral_HPLC Chiral HPLC HPLC->Chiral_HPLC Confirms Enantiomeric Purity Final Certificate of Analysis Chiral_HPLC->Final

Caption: A logical workflow for comprehensive analyte characterization.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful technique for unambiguous structural elucidation. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework. The ¹⁹F nucleus is particularly advantageous due to its 100% natural abundance, high sensitivity, and wide chemical shift range, making it an excellent probe for fluorinated compounds.[4][5]

Causality Behind Experimental Choices:
  • ¹H NMR: Identifies the number and environment of protons, specifically the methyl (CH₃) and amine (NH₂) protons.

  • ¹³C NMR: Confirms the carbon backbone, including the quaternary carbons, the methyl group, and the carbonyl carbon.

  • ¹⁹F NMR: Provides a distinct and highly sensitive signal for the trifluoromethyl (CF₃) group, which is a key identifier for the molecule.[6][7] The absence of proton coupling in a decoupled spectrum simplifies the signal to a singlet, confirming the CF₃ moiety.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

    • Spectral Width: ~240 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgfl).

    • Spectral Width: ~200 ppm.

    • Reference: Set external reference to CFCl₃ at 0 ppm.

    • Number of Scans: 64.

    • Relaxation Delay (d1): 2 seconds.

Expected NMR Data Summary
NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~1.5Singlet-CH₃
~7.5 (broad)Singlet-NH₂
~12.0 (broad)Singlet-COOH
¹³C ~20Singlet-CH₃
~65Quartet (¹JCF ≈ 30 Hz)C-CF₃
~125Quartet (¹JCF ≈ 285 Hz)-CF₃
~175Singlet-COOH
¹⁹F ~ -75 to -80Singlet-CF₃

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Molecular Weight Confirmation by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the molecular weight of the compound and assessing its purity by separating it from potential non-isomeric impurities. Electrospray Ionization (ESI) is a soft ionization technique ideal for this polar amino acid, typically generating the protonated molecular ion [M+H]⁺.

Protocol 2: LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of water and acetonitrile. Dilute to a final concentration of ~10 µg/mL in the initial mobile phase.

  • Instrumentation: An HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

  • Data Acquisition: Acquire data in positive ion scan mode over a mass range of m/z 50-300.

LC-MS Parameters
ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for good retention and peak shape of polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent.
Gradient 5% B to 95% B over 5 minA standard fast gradient to elute the compound and any impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI PositiveThe amine group is readily protonated.
Capillary Voltage 3.5 kVStandard voltage for stable spray.
Source Temp. 120 °CTo aid desolvation.
Desolvation Temp. 350 °CTo ensure complete solvent evaporation.
Expected Results

The primary ion observed should be the protonated molecular ion [M+H]⁺ at m/z 158.0 . The total ion chromatogram (TIC) will indicate the presence of any impurities, while the extracted ion chromatogram (EIC) for m/z 158.0 will show the peak corresponding to the target compound. The fragmentation pattern of trifluoromethyl-containing compounds can be complex, but a common loss is the CF₃ radical.[8][9]

Enantiomeric Purity by Chiral HPLC

This is the most critical analysis for a chiral building block. Chiral High-Performance Liquid Chromatography (HPLC) physically separates the (S) and (R) enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.). The choice of the Chiral Stationary Phase (CSP) is paramount for achieving separation. For amino acids, polysaccharide-based, macrocyclic glycopeptide (e.g., teicoplanin), and crown ether-based CSPs are often effective.[10]

Causality Behind CSP Selection:

Macrocyclic glycopeptide CSPs, like those based on teicoplanin, offer multiple chiral recognition mechanisms (hydrogen bonding, ionic interactions, steric hindrance) that are highly effective for separating the enantiomers of underivatized amino acids. This avoids the need for derivatization, simplifying the workflow.

G cluster_0 Chiral HPLC Workflow prep Step 1: Sample Prep Dissolve sample in mobile phase inject Step 2: Injection Inject onto Chiral Column prep->inject sep Step 3: Separation Enantiomers interact differently with CSP inject->sep detect Step 4: Detection UV detector measures absorbance sep->detect quant Step 5: Quantification Calculate Area % for e.e. detect->quant

Caption: Workflow for determining enantiomeric excess by Chiral HPLC.

Protocol 3: Chiral HPLC Analysis
  • Sample Preparation: Prepare a solution of the sample at ~0.5 mg/mL in the mobile phase. Filter through a 0.22 µm syringe filter.

  • Instrumentation: An HPLC system with a UV detector.

Chiral HPLC Parameters
ParameterSettingRationale
Chiral Column Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µmA teicoplanin-based CSP known for broad selectivity for amino acids.
Mobile Phase Ethanol / Water / Acetic Acid (90:10:0.02, v/v/v)A polar organic mobile phase often effective for underivatized amino acids on this CSP.
Isocratic/Gradient IsocraticSimplifies method development and improves reproducibility.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CTemperature control is crucial for reproducible chiral separations.
Detection UV at 210 nmDetects the carboxyl group at low wavelengths.
Injection Vol. 5 µL
Data Analysis and Acceptance Criteria

The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.

  • e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

For use as a chiral building block, the acceptance criterion for the (S)-enantiomer is typically e.e. ≥ 99.0% . The method must demonstrate baseline resolution between the two enantiomer peaks.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete and reliable characterization of this compound. By systematically applying NMR for structural confirmation, LC-MS for molecular weight verification, and dedicated chiral HPLC for stereochemical purity, researchers and developers can ensure the quality and integrity of this vital fluorinated building block. Adherence to these protocols supports the generation of reliable data, which is foundational for the successful advancement of research and drug development programs.

References

  • Kagramanov, N.D. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes, 5(138).
  • Bumbak, F., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.
  • Kimber, M.C., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society.
  • Gerig, J.T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
  • Barb, S., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FASEB Journal.
  • Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-5.
  • Wikipedia contributors. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Cavell, R. G., & Dobbie, R. C. (1968). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 7(1), 101-104. Available at: [Link]

  • Molnár-Perl, I., & Fekete, J. (2003). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Journal of Chromatography A, 987(1-2), 293-305. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical Method Summaries. Available at: [Link]

  • Xiang, Z., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107. Available at: [Link]

  • Khan, A. M., & Naqvi, S. (2016). Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1), 52-56. Available at: [Link]

  • Lestari, W. W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442. Available at: [Link]

  • Ates, H., et al. (2021). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. Available at: [Link]

  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc. Available at: [Link]

  • Olivieri, R., et al. (2004). Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. Google Patents, US6773910B1.
  • Dydio, P., et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(6), 2511-2519. Available at: [Link]

  • Kim, H., et al. (2013). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. Analytical Chemistry, 85(15), 7348–7355. Available at: [Link]

  • Péter, A., et al. (2000). High-performance liquid chromatographic separation of enantiomers of synthetic amino acids on a ristocetin A chiral stationary phase. Journal of Chromatography A, 904(1), 1-10. Available at: [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Available at: [Link]

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Application Notes & Protocols: (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Unique Synergy of Steric and Electronic Effects

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, also known as (S)-α-(Trifluoromethyl)alanine, is a non-canonical, quaternary amino acid that offers a powerful combination of structural and electronic features for advanced peptide design and drug discovery. Its strategic utility arises from the unique interplay between two key modifications at the α-carbon: a methyl group, creating a sterically demanding quaternary center, and a trifluoromethyl (CF₃) group, which imparts profound electronic and physicochemical changes.

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The C-F bond is exceptionally strong, rendering the moiety resistant to oxidative metabolism, while the group's high electronegativity can modulate the pKa of nearby functionalities and influence non-covalent interactions.[3] When combined with the α-methyl group, the resulting quaternary structure forces a rigid conformational constraint on the peptide backbone, restricting the available Ramachandran (Φ, Ψ) angles and promoting stable secondary structures such as helices or turns.[4][5]

This guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, with a primary focus on its incorporation into peptides using Solid-Phase Peptide Synthesis (SPPS). The protocols herein are designed to provide researchers with the practical knowledge to overcome the challenges associated with this sterically hindered yet highly valuable building block.

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// Nodes Molecule [label="(S)-2-Amino-3,3,3-trifluoro-\n2-methylpropanoic acid", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; QuatCenter [label="α-Quaternary Center\n(α-Methyl Group)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CF3Group [label="Trifluoromethyl Group\n(CF₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Constraint [label="Conformational Rigidity\n(Restricted Φ/Ψ Angles)", fillcolor="#FBBC05", fontcolor="#202124"]; Stability [label="Enhanced Metabolic Stability", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipophilicity [label="Increased Lipophilicity\n(Improved Permeability)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Binding [label="Modulated Receptor Binding", fillcolor="#FBBC05", fontcolor="#202124"]; DrugDev [label="Advanced Drug\nDevelopment", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=cds];

// Edges Molecule -> QuatCenter [label="contains"]; Molecule -> CF3Group [label="contains"]; QuatCenter -> Constraint [label="induces"]; CF3Group -> Stability [label="provides"]; CF3Group -> Lipophilicity [label="provides"]; Constraint -> Binding [label="influences"]; Stability -> DrugDev [label="enables"]; Lipophilicity -> DrugDev [label="enables"]; Binding -> DrugDev [label="enables"]; } /dot Caption: Key structural features and their impact on drug development.

Physicochemical Properties and Their Implications

The introduction of a trifluoromethyl group in place of a simple alkyl side chain dramatically alters the properties of the amino acid. These changes are fundamental to its utility in modifying peptides.

PropertyImpact of α-TrifluoromethylationRationale & Significance in Drug Design
Lipophilicity (LogP) Significant IncreaseThe CF₃ group is highly lipophilic, which can enhance a peptide's ability to cross cell membranes and improve its overall pharmacokinetic profile.[1]
Metabolic Stability Greatly IncreasedThe carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation (e.g., by Cytochrome P450 enzymes), prolonging the in-vivo half-life of the peptide.[3]
Electronegativity HighThe strong electron-withdrawing nature of the CF₃ group can lower the pKa of the α-amino group and influence hydrogen bonding capabilities, potentially altering interactions with biological targets.[2]
Steric Bulk Increased (vs. CH₃)The CF₃ group is bulkier than a methyl group, contributing to the steric hindrance at the α-carbon. This steric shield can further protect adjacent peptide bonds from enzymatic cleavage.[1]
Conformational Preference Highly RestrictedThe α,α-disubstitution severely limits the rotational freedom of the peptide backbone, acting as a "helix-inducer" and providing a tool to lock peptides into a desired, bioactive conformation.[4][6]

Asymmetric Synthesis of the Chiral Building Block

Access to enantiomerically pure this compound is paramount for its use in chiral synthesis. While several methods exist for the synthesis of fluorinated amino acids, a robust and scalable approach involves the asymmetric alkylation of a chiral glycine equivalent.[7] The use of a Ni(II) complex of a glycine Schiff base with a recyclable chiral auxiliary is a field-proven strategy for preparing α-quaternary amino acids with high enantiopurity.[8][9]

dot graph SynthesisWorkflow { graph [rankdir=LR, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Representative Asymmetric Synthesis Workflow", labelloc=t]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} /dot Caption: Workflow for asymmetric synthesis via a chiral Ni(II) complex.

This method provides excellent stereocontrol, and the chiral auxiliary can often be recovered and reused, making the process economically viable for larger-scale preparations.[10]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is its incorporation into peptide sequences to confer the beneficial properties described above. However, its α,α-disubstituted nature presents a significant synthetic challenge due to steric hindrance.

The Challenge: Steric Hindrance in Peptide Coupling

Standard peptide coupling reagents (e.g., HBTU, DIC/HOBt) are often inefficient when coupling an amino acid to the N-terminus of a sterically hindered residue like α-(Trifluoromethyl)alanine, or when coupling the hindered residue itself.[11] This can lead to:

  • Slow reaction rates: Requiring extended coupling times.

  • Incomplete reactions: Resulting in deletion sequences in the final peptide.

  • Low yields: A significant portion of the growing peptide chain fails to react.

The Solution: High-Potency Uronium Salt Reagents

To overcome this steric barrier, highly reactive coupling reagents are required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier choice for such "difficult couplings".[12][13]

Causality behind HATU's Efficacy: HATU is the uronium salt of HOAt (1-hydroxy-7-azabenzotriazole). In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive OAt-active ester. This ester is more reactive than the OBt esters formed by standard reagents like HBTU. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, further accelerating the aminolysis step and enabling the reaction to proceed efficiently even with sterically demanding substrates.

dot graph SPPS_Cycle { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2.5]; edge [fontname="Arial", fontsize=9];

} /dot Caption: SPPS cycle for incorporation of Fmoc-(S)-Tfm-Ala-OH.

Detailed Protocol: SPPS Incorporation of Fmoc-(S)-Tfm-Ala-OH

This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy on a 0.1 mmol scale.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (Fmoc-(S)-Tfm-Ala-OH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Kaiser Test Reagent Kit

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin (starting with a free N-terminal amine after the previous deprotection cycle) in DMF for 30 minutes.

    • Drain the DMF.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Fmoc-(S)-Tfm-Ala-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (approx. 2 mL).

    • Add DIPEA (8 equivalents, 0.8 mmol) to the activation mixture.

    • Rationale: Using slightly less than a full equivalent of HATU relative to the amino acid minimizes the risk of side reactions. A significant excess of base is crucial for both the activation and coupling steps.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the drained resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult sequences, extended coupling times (overnight) or microwave-assisted synthesis may be necessary.

  • Monitoring for Completion (Self-Validation):

    • Remove a small sample of resin beads (5-10) and wash thoroughly with DMF.

    • Perform the Kaiser Test (see Protocol 4.4).

    • Expected Result: A negative test (beads and solution remain yellow/colorless) indicates successful and complete coupling.

    • Troubleshooting: If the test is positive (blue beads/solution), the coupling is incomplete. The options are to either extend the coupling time or perform a second coupling with a fresh solution of activated amino acid. If coupling remains incomplete, cap the unreacted amines with acetic anhydride to prevent deletion sequence formation.[14]

  • Washing:

    • Once coupling is complete, drain the reaction solution.

    • Wash the peptide-resin thoroughly to remove excess reagents: 3x with DMF, 3x with DCM, and 3x with DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes. Repeat once.

    • Drain and wash the resin as in step 4. The resin is now ready for the next coupling cycle.

Protocol: The Kaiser Test for Reaction Monitoring

The Kaiser test is a critical quality control step to ensure the integrity of the synthesis.[15][16] It detects the presence of free primary amines.

Reagents:

  • Solution A: Potassium Cyanide (KCN) in Pyridine

  • Solution B: Ninhydrin in n-Butanol

  • Solution C: Phenol in n-Butanol

Procedure:

  • Place 10-15 beads of washed peptide-resin into a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the tube.

  • Heat the tube at 110-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Free Amine Present): Intense blue beads and/or blue solution. This is the desired result after a successful Fmoc deprotection step.

    • Negative Result (No Free Amine): Yellowish/colorless beads and solution. This is the desired result after a successful coupling step.[15]

Conclusion and Future Outlook

This compound is a powerful chiral building block for chemists aiming to instill drug-like properties into peptides. The combination of conformational restriction and the physicochemical benefits of trifluoromethylation allows for the rational design of peptides with enhanced stability, permeability, and potentially higher potency. While its steric bulk demands optimized coupling protocols centered around high-potency reagents like HATU, the predictable and impactful structural changes it confers make it an invaluable tool in the development of next-generation peptide therapeutics and chemical biology probes. As the demand for more robust and sophisticated peptide-based drugs grows, the strategic use of such uniquely engineered amino acids will continue to be a cornerstone of innovation in the field.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Available at: [Link]

  • Gervais, C., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Available at: [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]

  • Zahra, J. A., & Taha, M. O. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

  • Konno, H. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2012). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. Synthesis. Available at: [Link]

  • Wang, Y., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters. Available at: [Link]

  • Sani, M., et al. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Angell, Y., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Liu, Z., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters. Available at: [Link]

  • Mikhailiuk, P. K., et al. (2006). Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy. Angewandte Chemie International Edition in English. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Soloshonok, V. A., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Chemistry. Available at: [Link]

  • Soloshonok, V. A., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Sci-Hub. Available at: [Link]

  • Chaume, G., et al. (2012). Synthesis of Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptides. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • Soloshonok, V. A., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ResearchGate. Available at: [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. Available at: [Link]

  • Tang, K. L., & Tang, J. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. Available at: [Link]

  • Zhang, W., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Nature Communications. Available at: [Link]

  • Albericio, F., & Kruger, H. G. (2012). Advances in Fmoc solid-phase peptide synthesis. Future Medicinal Chemistry. Available at: [Link]

  • Chen, X., et al. (2025). Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. ChemBioChem. Available at: [Link]

  • Sarma, B. K., & Mugesh, G. (2011). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Journal of Peptide Science. Available at: [Link]

  • Loffredo, M. R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank. Available at: [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]

  • Fiori, S., et al. (2013). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules. Available at: [Link]

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large-scale synthesis of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid for industrial use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Industrial-Scale Synthesis of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

Introduction: The Significance of α-Trifluoromethylated Amino Acids in Drug Development

This compound is a non-proteinogenic, α,α-disubstituted amino acid that has garnered significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group (CF₃) into bioactive molecules can profoundly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The additional α-methyl group induces significant steric constraints, influencing the dihedral angles and local conformation of peptides, a strategy widely used in rational drug design to create novel therapeutics with improved efficacy and stability.[2] This guide provides a detailed, field-proven protocol for the large-scale, stereoselective synthesis of the (S)-enantiomer of this valuable building block, tailored for researchers and process chemists in the pharmaceutical industry.

Strategic Overview of Synthetic Approaches

Several strategies exist for the asymmetric synthesis of α-trifluoromethyl amino acids. While methods like the Strecker reaction catalyzed by chiral organocatalysts have shown promise, and enzymatic resolutions offer high enantioselectivity, the use of chiral auxiliaries has proven to be a robust and scalable method for industrial production.[1][2][3] This guide will focus on an asymmetric synthesis strategy employing a chiral Ni(II) complex of a Schiff base, a methodology celebrated for its operational simplicity, high diastereoselectivity, and the recyclability of the chiral auxiliary, making it economically viable for large-scale campaigns.[4][5]

Featured Industrial Protocol: Asymmetric Synthesis via Chiral Ni(II) Complex

This protocol is centered around the use of a chiral Ni(II) complex derived from glycine or alanine, which serves as a chiral nucleophilic glycine equivalent. The planar structure of the complex allows for stereoselective alkylation, controlled by the chiral auxiliary. For the synthesis of the target molecule, which is methylated at the α-position, we will utilize a complex derived from alanine.

Causality of the Method:

The core of this method lies in the temporary creation of a rigid, planar chiral environment around the α-carbon of the amino acid. The nickel(II) ion templates the Schiff base formed between the amino acid (alanine) and a chiral ligand. This complex effectively blocks one face of the carbanion that is formed upon deprotonation, forcing an incoming electrophile (in a conceptual sense, as we are starting from alanine) to attack from the less sterically hindered face. The subsequent disassembly of the complex releases the enantiomerically enriched amino acid and allows for the recovery of the chiral ligand.[6]

Experimental Workflow Visualization

The overall workflow for the synthesis is depicted below. It involves the formation of the chiral Ni(II) complex, the core alkylation step (in this case, the starting complex already contains the methyl group from alanine), disassembly of the complex to isolate the product, and recovery of the chiral auxiliary.

G cluster_0 PART 1: Chiral Complex Formation cluster_1 PART 2: Trifluoromethylation & Hydrolysis Ala L-Alanine Complex Chiral Ni(II) Complex of Alanine Schiff Base Ala->Complex Aux Chiral Auxiliary ((S)-2-N-[N'-(benzylprolyl)]aminobenzophenone) Aux->Complex NiCl2 NiCl₂ NiCl2->Complex Base1 Base (e.g., KOH) Base1->Complex Alkylated_Complex Trifluoromethylated Ni(II) Complex Complex->Alkylated_Complex 1. Deprotonation 2. Electrophilic Trifluoromethylation TFM_Source Electrophilic CF₃ Source (e.g., Umemoto's Reagent) TFM_Source->Alkylated_Complex Base2 Base (e.g., t-BuOK) Base2->Alkylated_Complex Product (S)-2-Amino-3,3,3-trifluoro- 2-methylpropanoic acid Alkylated_Complex->Product Disassembly Recovered_Aux Recovered Chiral Auxiliary Alkylated_Complex->Recovered_Aux Disassembly HCl Acid Hydrolysis (HCl) HCl->Product caption Workflow for Asymmetric Synthesis

Caption: Workflow for Asymmetric Synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers and scientists. All operations should be conducted in a suitable chemical fume hood with appropriate personal protective equipment (PPE).

Part 1: Synthesis of the Chiral Ni(II) Complex from L-Alanine

The foundation of this asymmetric synthesis is the preparation of the chiral nickel complex. Using L-alanine as the starting material directly incorporates the α-methyl group.

Materials & Reagents:

ReagentM.W.Quantity (100g Scale)MolesNotes
L-Alanine89.0925.0 g0.28
(S)-2-N-[N'-(benzylprolyl)]aminobenzophenone (BPB)370.47104.0 g0.28Chiral Auxiliary
Nickel(II) Chloride (anhydrous)129.6036.3 g0.28
Potassium Hydroxide (KOH)56.1131.4 g0.56
Methanol (MeOH)32.041.5 L-Anhydrous

Protocol:

  • To a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add L-alanine, (S)-BPB chiral auxiliary, and anhydrous methanol.

  • Stir the suspension at room temperature (20-25 °C) to achieve a homogenous slurry.

  • In a separate beaker, dissolve potassium hydroxide in methanol. Caution: This is an exothermic process. Allow the solution to cool before proceeding.

  • Slowly add the methanolic KOH solution to the reaction flask over 30 minutes. The color of the mixture will change.

  • Add the anhydrous nickel(II) chloride to the flask in one portion. The mixture will turn a deep red/brown color.

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath for 1-2 hours to facilitate precipitation.

  • Filter the resulting dark red solid, wash with cold methanol (2 x 100 mL), and dry under vacuum to yield the chiral Ni(II) complex. The yield is typically >90%.

Part 2: Diastereoselective Electrophilic Trifluoromethylation

This is the critical stereochemistry-defining step. A strong, non-nucleophilic base is used to generate the nickel-stabilized enolate, which then reacts with an electrophilic trifluoromethylating agent.

Materials & Reagents:

ReagentM.W.QuantityMolesNotes
Ni(II)-Ala-BPB Complex~587.4147 g0.25From Part 1
Umemoto's Reagent351.2496.6 g0.275S-(Trifluoromethyl)dibenzothiophenium salt
Potassium tert-butoxide (t-BuOK)112.2130.8 g0.275
Tetrahydrofuran (THF)72.112.0 L-Anhydrous, inhibitor-free

Protocol:

  • Suspend the dried Ni(II)-Ala-BPB complex in anhydrous THF in a 5 L reactor under a nitrogen atmosphere.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve potassium tert-butoxide in anhydrous THF.

  • Slowly add the t-BuOK solution to the cold suspension over 1 hour, maintaining the temperature below -70 °C. The mixture will become a deep-colored, homogenous solution of the enolate.

  • In another flask, dissolve Umemoto's reagent in anhydrous THF.

  • Add the solution of the trifluoromethylating agent to the enolate solution dropwise over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for an additional 3-4 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 500 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous phase with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude trifluoromethylated complex.

Part 3: Disassembly of the Complex and Product Isolation

Acid hydrolysis cleaves the Schiff base, liberating the free amino acid and the protonated chiral auxiliary.

Materials & Reagents:

ReagentM.W.QuantityMolesNotes
Crude Alkylated Complex~655.4~164 g~0.25From Part 2
Hydrochloric Acid (6N)36.461.0 L6.0
Diethyl Ether74.12As needed-For auxiliary recovery
Dowex® 50WX8 Ion-Exchange Resin-As needed-H⁺ form

Protocol:

  • Dissolve the crude trifluoromethylated complex in a mixture of methanol (500 mL) and 6N HCl (1.0 L).

  • Heat the mixture to 60-70 °C and stir vigorously for 8-12 hours to ensure complete hydrolysis.

  • Cool the mixture to room temperature. The protonated chiral auxiliary will precipitate as a white solid (BPB·HCl).

  • Filter the mixture to recover the chiral auxiliary. The auxiliary can be recovered by neutralization, extraction into an organic solvent, and recrystallization, with recovery rates often exceeding 90%.[5]

  • Concentrate the aqueous filtrate under reduced pressure to remove methanol.

  • Wash the remaining aqueous solution with diethyl ether (2 x 200 mL) to remove any remaining organic impurities.

  • Dilute the aqueous solution with deionized water and load it onto a column packed with Dowex® 50WX8 resin (H⁺ form).

  • Wash the column with deionized water until the eluent is neutral to remove inorganic salts.

  • Elute the desired amino acid from the resin using 2N aqueous ammonia.

  • Collect the basic fractions and concentrate them under reduced pressure.

  • Recrystallize the resulting solid from a water/ethanol mixture to yield pure this compound.

Quality Control and Analytical Characterization

Rigorous analysis is crucial to confirm the identity, purity, and enantiomeric excess of the final product.

Analysis MethodParameter MeasuredExpected Result
HPLC (Chiral) Enantiomeric Excess (e.e.)>99%
¹H NMR, ¹³C NMR Structural ConfirmationSpectra consistent with target structure
¹⁹F NMR Trifluoromethyl GroupSingle peak at expected chemical shift
Mass Spectrometry Molecular Weight[M+H]⁺ corresponding to C₅H₈F₃NO₂
Melting Point Physical PropertyConsistent with literature values

Process Safety and Industrial Scale-Up Considerations

  • Reagent Handling: Potassium tert-butoxide is highly reactive and moisture-sensitive. Umemoto's reagent should be handled with care. All transfers should be conducted under an inert atmosphere.

  • Cryogenic Conditions: Maintaining a temperature of -78 °C for a large-scale reaction requires a robust and reliable cooling system. Careful monitoring of the internal temperature during additions is critical to ensure high diastereoselectivity.

  • Waste Management: The process generates nickel-containing waste streams that must be handled and disposed of according to environmental regulations.

  • Auxiliary Recovery: The economic viability of this process on an industrial scale heavily depends on the efficient recovery and recycling of the expensive chiral auxiliary.[5] Optimizing the recovery and recrystallization steps is paramount.

Conclusion

The asymmetric synthesis of this compound via a chiral Ni(II) complex is a powerful and scalable method suitable for industrial production. It offers high stereocontrol, operational robustness, and the ability to recycle the key chiral intermediate. This detailed protocol provides a comprehensive framework for chemists to implement this synthesis, enabling the production of this valuable fluorinated amino acid for the development of next-generation pharmaceuticals.

References

  • Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. (2012). Synlett. [Source 1]
  • Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. (2021). Royal Society of Chemistry. [Source 2]
  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • Asymmetric Synthesis of α-Trifluoromethylthio-β-Amino Acids under Phase Transfer Catalysis. (2019). Organic Letters. [Source 4]
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
  • 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID synthesis. Chemicalbook. [Source 6]
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2021). Molecules. [Source 7]
  • Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-Trifluorohexanoic Acid. (2019). ChemistryOpen. [Source 8, 12]
  • An In-depth Technical Guide to 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid. Benchchem. [Source 9]
  • Chiral resolution. Wikipedia. [Source 10]
  • Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. (2019). ACS Omega. [Source 11]
  • Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. (2004).
  • Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. (2025). Chemistry – An Asian Journal. [Source 18]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to help you optimize your experimental outcomes.

Introduction

This compound is a non-canonical amino acid of significant interest in medicinal chemistry. The incorporation of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of peptide-based therapeutics. However, the asymmetric synthesis of this quaternary amino acid presents several challenges, including achieving high yield and enantioselectivity. This guide will address common issues encountered during its synthesis and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing enantiomerically enriched α-trifluoromethyl-α-methyl-α-amino acids?

A1: Several strategies have been developed, with the most common falling into these categories:

  • Asymmetric Strecker Reaction: This classic method involves the addition of cyanide to a trifluoromethyl ketimine, followed by hydrolysis. Chiral catalysts or auxiliaries are employed to induce enantioselectivity.[1][2]

  • Enantioselective Alkylation: This approach typically involves the alkylation of a chiral glycine enolate equivalent with a trifluoromethylating agent. The use of a chiral auxiliary is crucial for stereocontrol.

  • Biocatalytic Methods: Enzymatic resolutions or asymmetric transformations offer a green and highly selective alternative. For instance, engineered enzymes can catalyze the N-H bond insertion of a carbene donor into an amine.

  • Transition-Metal Catalyzed Reactions: Methods like iridium-catalyzed cascade umpolung allylation/2-aza-Cope rearrangement have been developed for the synthesis of quaternary α-trifluoromethyl α-amino acids with high enantioselectivity.[3]

Q2: Why is achieving high enantioselectivity challenging for this specific molecule?

A2: The primary challenge lies in the construction of a quaternary stereocenter bearing a sterically demanding trifluoromethyl group and a methyl group. Many catalytic systems struggle to effectively differentiate between the two faces of the prochiral intermediate, leading to lower enantiomeric excess (ee). The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the intermediates in unforeseen ways.

Q3: What are the typical purification challenges for fluorinated amino acids?

A3: Fluorinated amino acids can exhibit unusual solubility profiles. They are often more lipophilic than their non-fluorinated counterparts, yet the amino and carboxylic acid groups impart polarity. This can make standard crystallization or chromatographic separations difficult. It is often necessary to protect the functional groups (e.g., as Boc- or Fmoc-derivatives) to facilitate purification by column chromatography.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Overall Yield
Potential Cause Recommended Solution Scientific Rationale
Incomplete reaction Monitor the reaction progress closely using an appropriate analytical technique (TLC, LC-MS, or ¹⁹F NMR). Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.The steric hindrance around the prochiral center can slow down the reaction rate. Ensuring the reaction goes to completion is the first step in maximizing yield.
Side reactions Ensure all reagents and solvents are anhydrous and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Side reactions, such as hydrolysis of intermediates, can significantly reduce the yield.Trifluoromethylated carbonyl compounds and imines can be susceptible to hydration or other nucleophilic attacks, leading to undesired byproducts.
Difficult product isolation Optimize the work-up procedure. For zwitterionic products, isoelectric precipitation can be an effective purification step. Alternatively, protect the amino acid with a suitable protecting group (e.g., Boc or Fmoc) to facilitate extraction and chromatographic purification.The unique solubility properties of fluorinated amino acids can lead to losses during aqueous work-up and extraction. Protection alters the polarity, making the compound more amenable to standard organic chemistry purification techniques.
Problem 2: Poor Enantioselectivity (Low %ee)
Potential Cause Recommended Solution Scientific Rationale
Ineffective chiral catalyst or auxiliary Screen a variety of chiral catalysts or auxiliaries. For Strecker-type reactions, chiral thioureas or phosphoric acids have shown promise.[4] For alkylation approaches, re-evaluate the chiral auxiliary to ensure it provides sufficient steric hindrance to direct the approach of the electrophile.The choice of the chiral directing group is paramount. Its structure must create a significant energy difference between the two transition states leading to the (S) and (R) enantiomers.
Incorrect reaction temperature Optimize the reaction temperature. In many asymmetric reactions, lower temperatures lead to higher enantioselectivity.Lowering the temperature increases the energy difference (ΔΔG‡) between the diastereomeric transition states, favoring the formation of one enantiomer over the other.
Racemization during work-up or purification Avoid harsh acidic or basic conditions during the work-up and purification steps, as these can lead to racemization of the product. Use buffered solutions where possible.The α-proton of the corresponding ester or other intermediates can be acidic, and its removal under basic or acidic conditions can lead to loss of stereochemical integrity.
Problem 3: Difficulty in Removing Chiral Auxiliary
Potential Cause Recommended Solution Scientific Rationale
Steric hindrance If standard cleavage conditions are ineffective, consider using more forcing conditions, such as stronger acids or bases, or elevated temperatures. However, monitor for racemization. Alternatively, choose an auxiliary that is known to be more readily cleaved under milder conditions.The quaternary center can sterically hinder the approach of reagents required for the cleavage of the chiral auxiliary.
Incompatible cleavage conditions Ensure the cleavage conditions are compatible with the trifluoromethyl group and other functional groups in the molecule. For example, some reductive cleavage methods might affect the trifluoromethyl group.The trifluoromethyl group is generally robust, but it's important to consider the overall chemical compatibility of the chosen deprotection strategy.
Experimental Workflow & Visualization
Illustrative Asymmetric Strecker Synthesis Workflow

The following diagram outlines a generalized workflow for an asymmetric Strecker synthesis, a common route to the target molecule.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Enantioselective Cyanation cluster_2 Step 3: Hydrolysis A Trifluoromethyl Ketone C Prochiral Ketimine A->C B Chiral Amine Source B->C F α-Aminonitrile C->F C->F Key Asymmetric Step D Cyanide Source (e.g., TMSCN) D->F E Chiral Catalyst E->F H (S)-2-Amino-3,3,3-trifluoro- 2-methylpropanoic acid F->H G Acidic or Basic Hydrolysis G->H

Caption: Generalized workflow for Asymmetric Strecker Synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues.

G Start Low Yield or Poor Selectivity? CheckCompletion Reaction Complete? Start->CheckCompletion OptimizeConditions Optimize Time/Temp CheckCompletion->OptimizeConditions No CheckPurity Reagent Purity? CheckCompletion->CheckPurity Yes Success Improved Result OptimizeConditions->Success PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents No CheckSetup Inert Atmosphere? CheckPurity->CheckSetup Yes PurifyReagents->Success ImproveSetup Dry Solvents/Glassware CheckSetup->ImproveSetup No LowEE Low %ee? CheckSetup->LowEE Yes ImproveSetup->Success CheckTemp Temperature Optimized? LowEE->CheckTemp LowerTemp Lower Reaction Temp CheckTemp->LowerTemp No CheckCatalyst Catalyst/Auxiliary Optimal? CheckTemp->CheckCatalyst Yes LowerTemp->Success ScreenCatalysts Screen New Catalysts CheckCatalyst->ScreenCatalysts No CheckWorkup Harsh Workup? CheckCatalyst->CheckWorkup Yes ScreenCatalysts->Success MildWorkup Use Milder Conditions CheckWorkup->MildWorkup No CheckWorkup->Success Yes MildWorkup->Success

Caption: Troubleshooting decision tree for synthesis optimization.

Conclusion

The synthesis of this compound is a challenging yet rewarding endeavor. By systematically addressing issues of yield and enantioselectivity through careful optimization of reaction conditions, judicious choice of reagents and catalysts, and appropriate purification strategies, researchers can successfully access this valuable building block for drug discovery and development. This guide provides a framework for troubleshooting common problems, but it is important to remember that each specific synthetic route may present its own unique challenges.

References

  • Enantioselective synthesis of beta-trifluoromethyl alpha-amino acids. Organic Letters, [Link]

  • Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. ACS Figshare, [Link]

  • Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. PubMed Central, [Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PubMed Central, [Link]

  • Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. ACS Publications, [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI, [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PubMed Central, [Link]

  • Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.
  • Catalytic asymmetric synthesis of quaternary trifluoromethyl α-AAs... ResearchGate, [Link]

  • Alpha Amino Acid Synthesis: Technique & Examples. StudySmarter, [Link]

  • Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. PubMed Central, [Link]

  • Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. ResearchGate, [Link]

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purification techniques for (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-TFMAA-PUR-001

Last Updated: January 12, 2026

Introduction

Welcome to the technical support guide for (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (CAS: 102210-02-6)[1][2][3]. This molecule, a valuable chiral building block, is integral to the development of novel pharmaceuticals and agrochemicals. The presence of the α-trifluoromethyl group significantly enhances lipophilicity and metabolic stability in larger molecules, but it also introduces unique challenges during purification.[4][5]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and detailed protocols to help you achieve high chemical and enantiomeric purity for this specialized amino acid.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format.

Issue 1: Poor Crystal Formation or Oiling Out During Recrystallization

Question: "I'm attempting to purify my crude this compound by recrystallization, but the compound either fails to crystallize or separates as an oil. What's causing this and how can I fix it?"

Answer: This is a common issue stemming from the compound's zwitterionic nature and the influence of the trifluoromethyl group on its solubility.

Causality Explained:

  • Solvent Choice: The trifluoromethyl group increases the compound's lipophilicity, while the amino and carboxylic acid groups confer polarity.[4] Finding a single solvent with the ideal solubility profile (high solubility when hot, low solubility when cold) is difficult.

  • Impurities: Residual starting materials or side-products from the synthesis can act as "eutectic impurities," depressing the melting point and inhibiting lattice formation, leading to oiling out.

  • Rate of Cooling: Rapid cooling does not provide sufficient time for orderly crystal lattice formation, promoting precipitation of an amorphous solid or oil instead.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • Start with a Binary System: A mixture of a polar protic solvent (e.g., water, isopropanol) and a less polar co-solvent (e.g., acetone, ethyl acetate) is often effective. The polar solvent dissolves the amino acid at elevated temperatures, and the co-solvent acts as an anti-solvent upon cooling.

    • Method: Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., water). While still hot, slowly add the co-solvent (anti-solvent) dropwise until the solution becomes faintly turbid. Add a few more drops of the hot primary solvent to redissolve the turbidity, then allow the solution to cool slowly.

  • Control the Cooling Rate:

    • Slow Cooling: After preparing the saturated solution, insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure a very slow cooling rate to room temperature.

    • Refrigeration: Only after the solution has reached room temperature and crystals have begun to form should you move it to a refrigerator (4°C) to maximize yield.

  • Seeding:

    • If you have a small amount of pure material from a previous batch, add a single, tiny crystal ("seed crystal") to the supersaturated solution as it cools. This provides a nucleation site and can dramatically improve crystallization.

  • pH Adjustment:

    • The solubility of amino acids is highly pH-dependent. Adjusting the pH of the aqueous solution towards the isoelectric point (pI) of the molecule will minimize its solubility. While the exact pI for this specific molecule is not widely published, a careful titration with dilute acid or base around a neutral pH can help induce crystallization.

Issue 2: Enantiomeric Purity is Low After Purification

Question: "My chiral HPLC analysis shows that the enantiomeric excess (e.e.) of my (S)-enantiomer is below 98% after recrystallization. Why did this happen and what are my options?"

Answer: Low enantiomeric excess indicates either contamination with the (R)-enantiomer or racemization during synthesis or workup. Standard recrystallization is often ineffective at separating enantiomers unless a chiral resolving agent is used.

Causality Explained:

  • Racemate Crystallization: Enantiomers have identical physical properties (solubility, melting point) and will often co-crystallize, meaning a standard recrystallization will not improve the enantiomeric ratio.

  • Potential Racemization: While the α-methyl group provides some stability, harsh conditions (strong acid/base, high temperatures) during synthesis or purification could potentially lead to minor racemization at the chiral center.[6]

Troubleshooting & Resolution Strategies:

  • Chiral Preparative HPLC: This is the most direct and effective method for separating enantiomers on a laboratory scale.[6][7]

    • Column Selection: A chiral stationary phase (CSP) is required. Columns like those based on cyclodextrins (e.g., ChiraDex) or macrocyclic glycopeptides are commonly used for amino acid separations.[6][8]

    • Method Development: Start with analytical scale chiral HPLC to find the optimal mobile phase for separation before scaling up to a preparative column.

  • Diastereomeric Salt Formation & Recrystallization:

    • Concept: This classical resolution technique involves reacting your racemic or enantiomerically impure amino acid with a pure chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine or (S)-(+)-mandelic acid) to form a pair of diastereomeric salts.

    • Why it Works: Diastereomers have different physical properties, including solubility. This allows them to be separated by fractional recrystallization.

    • Post-Separation: After isolating the desired pure diastereomeric salt, the chiral resolving agent is removed by acid/base extraction to yield the enantiomerically pure target molecule.

Issue 3: Product is Contaminated with Inorganic Salts

Question: "After my synthesis and workup, I believe my product is contaminated with inorganic salts (e.g., NaCl, MgSO₄). How can I best remove them?"

Answer: Salt contamination is a frequent problem arising from neutralization steps or drying agents. The high polarity of these salts compared to your moderately lipophilic product allows for straightforward separation.

Troubleshooting Protocol:

  • Solvent Trituration/Washing:

    • Rationale: The goal is to find a solvent that will dissolve the inorganic salts but not your amino acid.

    • Method: Suspend your crude, dry solid in a suitable organic solvent like cold acetone or a mixture of dichloromethane/ether. Stir vigorously for 15-30 minutes. The salts will dissolve in trace amounts of residual water or have some solubility in highly polar solvents, while your organic product should remain largely insoluble.

    • Isolation: Filter the solid product, wash it with a small amount of the cold solvent, and dry it under vacuum.

  • Reversed-Phase Chromatography (Flash or Preparative HPLC):

    • Principle: In reversed-phase chromatography (e.g., using a C18 silica column), highly polar compounds like inorganic salts will elute very quickly with the solvent front, while your more lipophilic amino acid will be retained on the column and elute later.[6]

    • Eluent System: A typical mobile phase would be a gradient of water (often with 0.1% TFA) and acetonitrile.[6] The salts will come off in the high-water percentage fractions.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose technique for purifying this compound on a multi-gram scale?

For multi-gram scale, recrystallization from a binary solvent system (as described in Issue 1) is typically the most practical and cost-effective first step. It is excellent for removing major organic and inorganic impurities. If enantiomeric purity is a concern, this must be followed by diastereomeric salt formation or preparative chiral chromatography.[9]

Q2: How does the trifluoromethyl group affect the choice of purification technique?

The -CF3 group imparts unique properties that must be considered:

  • Increased Lipophilicity: Makes the molecule more soluble in organic solvents than its non-fluorinated analog, affecting recrystallization solvent choice.[4][5]

  • Fluorophilicity: In some advanced cases, fluorous solid-phase extraction (F-SPE) or fluorous HPLC can be used. These techniques rely on the strong affinity of highly fluorinated compounds for a perfluorinated stationary phase.[6]

  • NMR Handle: The presence of the -CF3 group provides a powerful diagnostic tool. ¹⁹F NMR spectroscopy can be used to easily assess purity, as impurities will likely have different fluorine chemical shifts.[10]

Q3: What analytical techniques should I use to confirm the purity of my final product?

A comprehensive purity analysis should include:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • ¹⁹F NMR: A very sensitive method to detect any fluorine-containing impurities. A single, sharp singlet is expected for the pure product.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral HPLC: Essential for determining the enantiomeric excess (e.e.).[6][8]

  • Elemental Analysis (CHN): To confirm the elemental composition and rule out significant inorganic contamination.

Data & Methodologies

Table 1: Comparison of Primary Purification Techniques
TechniqueScalePrimary GoalAdvantagesDisadvantages
Recrystallization mg to kgRemove bulk impuritiesCost-effective, simple setup, scalableIneffective for enantiomer separation, solvent screening required
Flash Chromatography mg to >100 gSeparate compounds by polarityGood for removing closely related impuritiesCan be material-intensive, may not resolve enantiomers
Preparative HPLC mg to gHigh-resolution separationExcellent for final polishing, can separate enantiomers (with CSP)Expensive, lower throughput, requires method development
Diastereomeric Salt Resolution g to kgEnantiomeric separationScalable, uses classical techniquesRequires a resolving agent, adds two chemical steps (salt formation, cleavage)
Detailed Protocol: Recrystallization from Isopropanol/Water

This protocol is a robust starting point for purifying crude this compound that is contaminated with organic byproducts.

Materials:

  • Crude this compound

  • Isopropanol (IPA)

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with stirring

  • Büchner funnel and filter paper

Procedure:

  • Place 5.0 g of the crude amino acid into a 100 mL Erlenmeyer flask with a magnetic stir bar.

  • Add 20 mL of deionized water and heat the mixture to 70-80 °C with stirring. The solid should fully dissolve. If it does not, add more water dropwise until a clear solution is obtained.

  • While maintaining the temperature, add isopropanol dropwise from a Pasteur pipette until the solution becomes persistently cloudy.

  • Add 1-2 mL of hot water to the solution to just redissolve the cloudiness, resulting in a clear, saturated solution.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Crystal formation should be observed over 1-3 hours.

  • Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold (4°C) 1:1 IPA/water solution (approx. 5-10 mL).

  • Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.

  • Analyze the final product for chemical and chiral purity using HPLC and NMR.

Logical Workflow: Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on initial purity assessment.

Purification_Strategy start_node start_node decision_node decision_node process_node process_node end_node end_node start Crude Product (Post-Synthesis) check_purity Assess Purity (TLC, NMR, Chiral HPLC) start->check_purity is_chiral_pure e.e. > 99%? check_purity->is_chiral_pure Analyze Results is_chem_pure Chem. Purity > 95%? is_chiral_pure->is_chem_pure Yes chiral_sep Chiral Separation (Prep-HPLC or Diastereomeric Salt Res.) is_chiral_pure->chiral_sep No recrystallize Recrystallization is_chem_pure->recrystallize No, bulk impurities chromatography Flash Chromatography is_chem_pure->chromatography No, similar polarity impurities final_product Pure Product is_chem_pure->final_product Yes recrystallize->check_purity Re-assess chromatography->check_purity Re-assess chiral_sep->check_purity Re-assess

Sources

Technical Support Center: Synthesis of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid. This valuable, non-canonical amino acid is a critical building block in modern drug discovery, prized for the unique conformational constraints and metabolic stability conferred by its α-trifluoromethyl group. However, the potent electron-withdrawing nature of the CF₃ group, combined with the challenge of installing a quaternary stereocenter, presents significant synthetic hurdles. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot these challenges, transforming potential setbacks into successful synthetic outcomes. Here, we dissect common side reactions, offer field-tested solutions, and provide a framework for robust synthesis based on established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic decisions and foundational concepts you should consider before embarking on your synthesis.

Q1: What are the primary synthetic strategies for preparing enantiopure this compound, and how do I choose the best one for my needs?

A1: There are three main strategies, each with distinct advantages and disadvantages. The optimal choice depends on your scale, available equipment, and expertise.

Synthetic StrategyKey PrincipleCommon Side Reactions/ChallengesTypical YieldTypical ee (%)
Asymmetric Strecker Synthesis One-pot, three-component reaction of a trifluoromethyl ketone, a chiral amine (or a chiral catalyst), and a cyanide source, followed by hydrolysis.[1][2]Racemization during harsh nitrile hydrolysis; incomplete hydrolysis yielding stable amide intermediates; formation of cyanohydrin byproduct.50-85%85-99%
Chiral Auxiliary-Based Methods Covalent attachment of a chiral auxiliary (e.g., from phenylglycinol or a Ni(II) Schiff base complex) to a glycine or alanine equivalent, followed by diastereoselective alkylation with a CF₃ source and subsequent auxiliary cleavage.[3][4]Incomplete alkylation; epimerization at the α-carbon during alkylation or cleavage; difficulty in removing the auxiliary.[5]60-90%>98% (de)
Enzymatic Resolution Selective hydrolysis of a racemic precursor (e.g., an amide or ester) by a stereospecific enzyme (e.g., an amidase), leaving the desired (S)-enantiomer unmodified.[6][7]Low enzyme activity/selectivity for the sterically hindered substrate; need for efficient separation of product from unreacted starting material; theoretical maximum yield of 50%.[8]40-50%>99%

Recommendation: For academic and discovery labs, the Asymmetric Strecker Synthesis offers a rapid and efficient route. For process development and large-scale synthesis where diastereomeric purity is paramount, Chiral Auxiliary-Based Methods are often more robust and reproducible. Enzymatic Resolution is an excellent choice when the highest possible enantiopurity is required and a 50% theoretical yield is acceptable.[6]

Q2: Why is the trifluoromethyl group so influential on the reaction chemistry?

A2: The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This has several profound effects:

  • Increased Electrophilicity: It makes the carbonyl carbon of the precursor ketone (1,1,1-trifluoroacetone) and the imine carbon of the corresponding ketimine highly electrophilic and susceptible to nucleophilic attack.[3]

  • Decreased Nucleophilicity: In the final product, it significantly lowers the pKa of the carboxylic acid and reduces the basicity (and nucleophilicity) of the α-amino group.[4] This can make subsequent peptide coupling reactions more challenging.[6]

  • Steric Hindrance: The CF₃ group, while isosteric to an isopropyl group, creates significant steric bulk around the α-carbon, influencing the approach of reagents and the conformational preferences of intermediates.[9]

Q3: What are the critical quality attributes (CQAs) for the final product, and what analytical methods are recommended?

A3: The two most critical quality attributes are chemical purity and enantiomeric purity .

  • Chemical Purity: Assessed by ¹H NMR, ¹⁹F NMR, and LC-MS. Look for residual starting materials, intermediates (like the corresponding aminonitrile or amide), and solvents.

  • Enantiomeric Purity (ee): This is the most crucial CQA. It is determined using chiral chromatography, either HPLC or GC, after derivatization of the amino acid to a more volatile ester or amide (e.g., N-trifluoroacetyl-O-methyl ester).[10]

Section 2: Troubleshooting Guide for Side Reactions

This guide is formatted to help you quickly diagnose and solve specific experimental problems.

Problem 1: Low Enantioselectivity (Low ee %)
  • Probable Cause A: Racemization during Nitrile Hydrolysis (Strecker Route). The harsh acidic or basic conditions required to hydrolyze the sterically hindered and electronically deactivated nitrile intermediate can cause epimerization of the newly formed stereocenter.

    • Recommended Solution: Employ a two-step hydrolysis protocol. First, use milder acidic conditions (e.g., concentrated HCl at 60-80°C) to convert the aminonitrile to the more stable amino amide. Isolate the amide and then subject it to more forcing conditions (e.g., 6M HCl at reflux) to complete the hydrolysis to the carboxylic acid. This stepwise approach often preserves stereochemical integrity.

  • Probable Cause B: Ineffective Chiral Catalyst/Auxiliary. The chiral catalyst (in a catalytic Strecker) or chiral auxiliary may be impure, degraded, or simply not optimal for the substrate.

    • Recommended Solution:

      • Verify Purity: Confirm the purity and enantiomeric excess of your chiral source before use.

      • Screen Solvents: The stereochemical outcome of the Strecker reaction can be highly dependent on the solvent used, as it can influence the transition state geometry.[1][11] Test a range of solvents from non-polar (toluene) to polar aprotic (THF, CH₂Cl₂).

      • Optimize Temperature: Run the reaction at a lower temperature (e.g., 0°C or -20°C) to enhance selectivity, though this may require longer reaction times.

  • Probable Cause C: Poor Enzyme Performance (Enzymatic Resolution). The amidase or lipase may exhibit low activity or selectivity towards the trifluoromethylated substrate.

    • Recommended Solution:

      • Optimize pH and Temperature: Ensure the reaction buffer pH and temperature are optimal for the specific enzyme being used.

      • Confirm Enzyme Activity: Test the enzyme on a known, more reactive substrate to confirm its activity is not compromised.

      • Consider a Different Enzyme: If optimization fails, screen other commercially available hydrolases. Amidase from Mycobacterium neoaurum has shown high enantioselectivity for similar substrates.[6]

Problem 2: Low Overall Yield of the Final Amino Acid
  • Probable Cause A: Incomplete Hydrolysis of a Stable Intermediate. The aminonitrile from the Strecker route or the corresponding hydantoin (which can form from the aminonitrile reacting with CO₂ or carbonate) are often highly stable and resistant to hydrolysis.[12][13]

    • Recommended Solution: Increase the severity of the hydrolysis conditions in a controlled manner. For stubborn nitriles or hydantoins, a mixture of concentrated HCl and acetic acid at reflux can be effective. Monitor the reaction progress by TLC or ¹⁹F NMR to determine the point of full conversion without causing excessive degradation.

  • Probable Cause B: Formation of a Cyanohydrin Byproduct. In the Strecker reaction, the cyanide nucleophile can add directly to the starting trifluoromethyl ketone before imine formation is complete, leading to a dead-end cyanohydrin byproduct.[2]

    • Recommended Solution: Ensure the imine is pre-formed before the addition of the cyanide source. This can be achieved by stirring the ketone and amine together for a period (e.g., 1-2 hours), often with a dehydrating agent like MgSO₄ or molecular sieves, before introducing TMSCN or NaCN.

  • Probable Cause C: Degradation of the Product During Workup/Isolation. The target amino acid is highly soluble in water, which can make extraction difficult and lead to losses.

    • Recommended Solution: After hydrolysis, adjust the aqueous solution to the isoelectric point (pI) of the amino acid (typically pH ~5-6) to minimize its solubility in water. If extraction is still inefficient, consider using ion-exchange chromatography for purification, which is highly effective for separating amino acids from inorganic salts and other impurities.

Section 3: Visualizing Reaction Pathways and Troubleshooting

Diagrams provide a clear visual reference for the desired reaction and potential pitfalls.

Core Reaction and Side Reactions in Asymmetric Strecker Synthesis

Strecker_Pathway cluster_side Side Reactions Ketone Trifluoromethyl Ketone Imine (S)-Chiral Ketimine Ketone->Imine Imine Formation Cyanohydrin Cyanohydrin Byproduct Ketone->Cyanohydrin Premature CN⁻ Addition p1 Nitrile (S)-Aminonitrile Imine->Nitrile Cyanide Addition RacemicImine (R/S)-Ketimine Imine->RacemicImine Racemization p2 Acid (S)-Amino Acid Nitrile->Acid Complete Hydrolysis Amide Amide Intermediate Nitrile->Amide Incomplete Hydrolysis p3 p4 R_Acid (R)-Amino Acid RacemicImine->R_Acid Forms (R)-Product reagent1 + (S)-Chiral Amine reagent2 + CN⁻ reagent3 Hydrolysis (Controlled) reagent4 Harsh Hydrolysis p1->reagent1 p2->reagent2 p3->reagent3 p4->reagent4

Caption: Main reaction and side pathways in the Strecker synthesis.

Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting_Workflow start Problem: Low ee% check_route Which synthetic route? start->check_route strecker_check Strecker: Analyze Hydrolysis Step check_route->strecker_check Strecker aux_check Auxiliary: Analyze Cleavage Step check_route->aux_check Chiral Auxiliary general_check Analyze Stereocenter-Forming Step check_route->general_check General strecker_cond Are hydrolysis conditions harsh (e.g., >100°C, high [H⁺])? strecker_check->strecker_cond strecker_sol1 Action: Use two-step hydrolysis (Nitrile -> Amide -> Acid) strecker_cond->strecker_sol1 Yes strecker_sol2 Action: Screen milder acids/bases and lower temperatures strecker_cond->strecker_sol2 Yes aux_cond Is epimerization possible during auxiliary removal? aux_check->aux_cond aux_sol Action: Screen alternative cleavage reagents (e.g., milder acid/base, hydrogenolysis) aux_cond->aux_sol Yes general_cond Is the reaction temperature optimized? general_check->general_cond general_sol Action: Lower the reaction temperature to improve selectivity general_cond->general_sol No/Unsure

Caption: A decision tree for troubleshooting poor enantioselectivity.

Section 4: Reference Experimental Protocol

This section provides a representative protocol for the Asymmetric Strecker Synthesis, highlighting critical control points.

Objective: Synthesis of this compound via chiral amine-mediated Strecker reaction.

Step 1: In-Situ Formation of Chiral Ketimine

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous toluene (10 volumes).

  • Add 3,3,3-trifluoro-2-propanone (1.0 eq.).

  • Add (S)-(-)-α-methylbenzylamine (1.05 eq.) dropwise at room temperature.

    • Causality Check: Using a slight excess of the chiral amine drives the equilibrium towards imine formation. The (S)-configuration of the amine will direct the cyanide addition to form the desired (S)-product precursor.

  • Stir the mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by ¹⁹F NMR (a shift in the CF₃ signal) or GC-MS.

    • Troubleshooting Point: Incomplete imine formation is a common source of the cyanohydrin byproduct. If conversion is low, consider adding a mild dehydrating agent like anhydrous MgSO₄.

Step 2: Diastereoselective Cyanide Addition

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add trimethylsilyl cyanide (TMSCN) (1.1 eq.) dropwise over 30 minutes.

    • Causality Check: TMSCN is often preferred over metal cyanides for its solubility in organic solvents and controlled reactivity. The addition is performed at low temperature to maximize diastereoselectivity.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor for the disappearance of the imine by TLC or GC-MS.

Step 3: Hydrolysis and Isolation

  • Carefully quench the reaction by pouring it into a vigorously stirred solution of 6M hydrochloric acid (10 volumes) at 0°C.

    • Safety Note: This step hydrolyzes excess TMSCN and must be done in a well-ventilated fume hood as it generates HCN gas.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 5 volumes) to remove the chiral auxiliary.

  • Attach a reflux condenser to the flask containing the aqueous layer and heat to reflux (approx. 105-110°C) for 24-48 hours.

    • Troubleshooting Point: This is the most critical step for both yield and enantiopurity. Monitor the hydrolysis by taking aliquots and analyzing via LC-MS. If the reaction stalls at the amide intermediate, consider adding glacial acetic acid (1-2 volumes) to the mixture to increase the solubility and acidity.

  • After cooling to room temperature, wash the aqueous solution with ethyl acetate to remove any remaining organic impurities.

  • Concentrate the aqueous solution under reduced pressure to obtain a crude solid.

  • Dissolve the crude solid in a minimum amount of hot water and adjust the pH to ~5.5 with a base (e.g., pyridine or dilute NH₄OH). The product should precipitate.

  • Cool the mixture to 0°C, collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum to yield the final product.

References

  • Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. (2012). ResearchGate. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2023). MDPI. [Link]

  • Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. (2021). PubMed Central. [Link]

  • Enzymatic resolution of Cα-fluoroalkyl substituted amino acids. (2016). ResearchGate. [Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (2020). PubMed Central. [Link]

  • Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. (2021). ResearchGate. [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2018). National Institutes of Health. [Link]

  • Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. (2021). PubMed Central. [Link]

  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2024). Royal Society of Chemistry. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019). MDPI. [Link]

  • Asymmetric Synthesis of Chiral Trifluoromethyl Containing Heterocyclic Amino Acids. (2017). Chinese Journal of Chemistry. [Link]

  • Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids through the Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. (2017). Brandeis ScholarWorks. [Link]

  • Solvent-controlled asymmetric Strecker reaction: stereoselective synthesis of alpha-trifluoromethylated alpha-amino acids. (2006). PubMed. [Link]

  • Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. (2017). PubMed Central. [Link]

  • Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain. (2006). PubMed. [Link]

  • Solvent-Controlled Asymmetric Strecker Reaction: Stereoselective Synthesis of α-Trifluoromethylated α-Amino Acids. (2006). Sci-Hub. [Link]

  • Solvent-controlled asymmetric strecker reaction: Stereoselective synthesis of α-trifluoromethylated α-amino acids. (2006). Albert Einstein College of Medicine. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Advanced Pharmacy. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Development of trifluoromethylated starting materials for the (stereoselective)-synthesis of trifluoromethylated amino acids. (2017). JKU ePUB. [Link]

  • Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. (2004).
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021). ResearchGate. [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021). PubMed. [Link]

  • Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. (2023). PubMed. [Link]

  • The Hydrolysis of Hydantoin by Various Tissues. (1946). PubMed. [Link]

  • The resolution of amino acids by asymmetric enzymatic synthesis. (1951). ResearchGate. [Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. (2018). National Institutes of Health. [Link]

  • Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. (1998). ResearchGate. [Link]

  • Organic Letters. ACS Publications. [Link]

Sources

stability issues of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-12

Introduction

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a non-canonical, quaternary α-amino acid valued in pharmaceutical and chemical biology research. Its defining feature, the α-trifluoromethyl group, imparts unique conformational constraints and significantly enhances the metabolic and proteolytic stability of peptides into which it is incorporated.[1][2][] Understanding the inherent stability of this building block is paramount for its effective use, ensuring the integrity of experiments, the reliability of analytical data, and the success of synthetic campaigns.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It addresses common stability-related questions, offers troubleshooting advice for experimental challenges, and details protocols for assessing the stability of this compound under various conditions. While specific stability data for this exact molecule is not extensively published, this guide synthesizes information from safety data sheets, studies on analogous fluorinated compounds, and established principles of chemical stability.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage and handling conditions for solid this compound?

Answer: Proper storage is crucial to maintain the integrity of the compound. Based on supplier safety data sheets (SDS) and general best practices for amino acids, the following conditions are recommended:

  • Temperature: Store in a cool, dry place.[4] Some suppliers of similar compounds recommend refrigerated temperatures (e.g., -20°C or 2-8°C) for long-term storage.[5]

  • Atmosphere: Keep the container tightly closed to prevent moisture absorption.[4]

  • Incompatibilities: Store away from strong oxidizing agents.[6]

  • Handling: Handle in a well-ventilated area.[4] Use appropriate personal protective equipment (PPE), including safety goggles and gloves, as the compound may be an irritant.[7] Avoid creating dust.[6]

Parameter Recommendation Rationale
Temperature Cool & Dry; Consider Refrigeration (-20°C)Prevents potential slow thermal degradation and moisture uptake.
Container Tightly sealed, opaque vialProtects from atmospheric moisture and light.
Handling In a well-ventilated fume hoodMinimizes inhalation risk.
Incompatibles Strong Oxidizing AgentsPrevents potential exothermic and degradative reactions.
Q2: How stable is the compound in common laboratory solvents?

Answer: As an amino acid, it is expected to have the highest solubility in aqueous systems.[8][9] For organic solvents, polar aprotic solvents like DMSO and DMF are likely candidates. Solubility in less polar solvents like acetonitrile or THF may be limited and require empirical testing.

Solution stability is a critical parameter that should be determined experimentally for your specific application.

  • Aqueous Solutions: Amino acid solubility and stability are highly pH-dependent.[8] Prepare aqueous solutions fresh whenever possible. If storage is necessary, filter-sterilize and store at 2-8°C for short periods (e.g., <24 hours), but validate this for your specific concentration and buffer system.

  • Organic Solutions: Solutions in anhydrous aprotic solvents like DMSO are generally more stable against hydrolysis. However, they should be stored with desiccation to prevent water absorption.

Q3: What is the expected stability of this amino acid across different pH ranges?

Answer: The stability of the core molecule is expected to be robust across a moderate pH range (e.g., pH 3-8). The carbon-fluorine bonds of the trifluoromethyl group are exceptionally strong and resistant to cleavage.[10] However, extreme pH conditions, especially when combined with elevated temperatures, can pose a risk.

  • Acidic Conditions (pH < 2): While the C-F bonds are stable, prolonged exposure to strong acid at high temperatures could potentially promote decarboxylation, although this is generally a high-energy process for α-amino acids.

  • Basic Conditions (pH > 10): Strong basic conditions could potentially lead to racemization or other unforeseen degradation pathways over time, particularly at elevated temperatures.

For any new formulation or reaction condition, it is essential to perform a forced degradation study to confirm stability (see Protocol 1).

Q4: How does the α-trifluoromethyl group affect the proteolytic stability of peptides?

Answer: This is a primary reason for using this amino acid. The bulky and electron-withdrawing trifluoromethyl group provides significant steric hindrance around the adjacent peptide bonds. This shielding effect makes the peptide backbone highly resistant to cleavage by proteases like chymotrypsin.[2] Incorporating α-trifluoromethyl substituted amino acids has been shown to confer "absolute stability" to peptides at the site of modification.[2] This enhanced stability against enzymatic degradation is a key advantage in designing peptide-based therapeutics with longer in-vivo half-lives.[11][12][13]

Q5: What are the likely thermal degradation products?

Troubleshooting Experimental Issues

Inconsistent results in assays or synthetic reactions can often be traced back to compound stability. This section provides guidance on diagnosing and resolving common problems.

Guide 1: Investigating Inconsistent Analytical Results (e.g., HPLC, LC-MS)

If you observe variable peak areas, unexpected new peaks, or a loss of your main compound peak over time, it may indicate degradation.

Troubleshooting_Analytics start Inconsistent Analytical Results (e.g., variable peak area, new peaks) check_sample_prep Review Sample Preparation: 1. How old is the stock solution? 2. What is the solvent/buffer pH? 3. How long was the sample in the autosampler? start->check_sample_prep test_fresh Re-run with a freshly prepared sample from solid. check_sample_prep->test_fresh issue_persists Does the issue persist? test_fresh->issue_persists degradation_source Potential Degradation Source Identified issue_persists->degradation_source No troubleshoot_method Troubleshoot Analytical Method issue_persists->troubleshoot_method Yes modify_prep Action: Modify Sample Prep - Use fresh solutions - Change solvent/buffer - Keep samples chilled in autosampler degradation_source->modify_prep on_column_degradation Hypothesis: On-column degradation? - Mobile phase pH too extreme? - High column temperature? troubleshoot_method->on_column_degradation solution_instability Hypothesis: Solution Instability - Solvent/buffer incompatibility? - Degradation over time at RT? troubleshoot_method->solution_instability modify_method Action: Modify Method - Adjust mobile phase pH - Reduce column temperature - Use a different column chemistry on_column_degradation->modify_method solution_instability->modify_prep

Caption: Workflow for troubleshooting inconsistent analytical data.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation pathways and establish the stability-indicating nature of analytical methods.[16][17][18] This protocol provides a general framework.

Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Aliquot for Stress Conditions: Distribute the stock solution into separate, clearly labeled vials for each stress condition.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot (final concentration 0.1 M HCl). Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot (final concentration 0.1 M NaOH). Incubate at 60°C for 24 hours.

    • Oxidation: Add an equal volume of 6% H₂O₂ to an aliquot (final concentration 3% H₂O₂). Store protected from light at room temperature for 24 hours.

    • Thermal Stress: Incubate an aliquot of the stock solution at 80°C for 48 hours. For solid-state testing, place a small amount of the powder in a vial at 80°C.

    • Photolytic Stress: Expose an aliquot of the stock solution to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/m²). Keep a control sample wrapped in aluminum foil at the same temperature.

  • Neutralization & Analysis:

    • Before analysis, neutralize the acid- and base-stressed samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples (including an unstressed control stored at 4°C) to a suitable concentration for analysis.

  • Analysis: Analyze all samples using a suitable stability-indicating method, such as the RP-HPLC method described in Protocol 2. Compare the chromatograms to identify any new peaks (degradants) and quantify the loss of the parent compound.

Stress Condition Typical Reagent/Parameter Potential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, 60°CDecarboxylation (unlikely), Deamination
Basic Hydrolysis 0.1 M NaOH, 60°CRacemization, Deamination
Oxidation 3% H₂O₂, RTOxidation of the amino group
Thermal 80°C (Solution & Solid)Decomposition
Photolytic ICH Q1B Light ExposureRadical-mediated degradation
Protocol 2: Generic Stability-Indicating RP-HPLC Method

Objective: To separate the parent compound from potential process impurities and degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Note: This method serves as a starting point and must be validated for your specific application to ensure it can resolve all relevant degradants from the parent peak.[19][20]

Visualization of Stability Concepts

Potential Degradation Pathways

The following diagram illustrates the potential stress factors that can act on the molecule and the hypothetical types of degradation that could occur, although the trifluoromethyl group generally confers high stability.

Degradation_Pathways cluster_molecule This compound cluster_stressors Stress Conditions cluster_products Potential Degradation Products (Hypothetical) molecule_img acid Strong Acid (H⁺) + Heat base Strong Base (OH⁻) + Heat decarboxylation Decarboxylation Product acid->decarboxylation deamination Deamination Product acid->deamination base->deamination racemization (R)-Enantiomer base->racemization oxidant Oxidant (e.g., H₂O₂) oxidation_prod Oxidized Amine oxidant->oxidation_prod light Light (hν) light->deamination

Caption: Potential stress factors and hypothetical degradation pathways.

References

A complete list of references cited in this document is provided below.

  • ResearchGate. (2023). Photostability of organic fluorophore influenced by adjacent amino acid residues. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Retrieved from [Link]

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • ResearchGate. (2020). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. Retrieved from [Link]

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  • ResearchGate. (2018). Protecting Group Free Radical C-H Trifluoromethylation of Peptides. Retrieved from [Link]

  • University of Mississippi. (n.d.). Fast Photochemical Oxidation and Footprinting of Proteins Via Trifluoromethyl Radical Chemistry. Retrieved from [Link]

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  • Wiley Online Library. (2018). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI. Retrieved from [Link]

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  • Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. Retrieved from [Link]

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optimizing coupling efficiency of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

A Senior Application Scientist's Guide to Optimizing Coupling Efficiency in SPPS

Welcome to the technical support center for incorporating this compound into your peptide sequences. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with this unique and sterically demanding building block. As a non-canonical, α,α-disubstituted amino acid, its successful incorporation requires a departure from standard Solid-Phase Peptide Synthesis (SPPS) protocols. This guide provides in-depth troubleshooting advice, validated protocols, and the causal reasoning behind our recommendations to empower you to overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during synthesis. The question-and-answer format is designed to help you quickly identify and resolve coupling failures.

Q1: My coupling efficiency for this compound is extremely low using standard reagents like DIC/HOBt. Why is this happening?

A1: The primary reason for failure is severe steric hindrance.[1] this compound is an α,α-disubstituted amino acid. The presence of both a methyl group and a bulky, electron-withdrawing trifluoromethyl group on the alpha-carbon creates a formidable steric shield around the carboxyl group. This physically obstructs the formation of the peptide bond when using conventional, moderately reactive coupling reagents.[2][3] Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome this high activation energy barrier, leading to incomplete reactions and low yields.[1][3]

Q2: I've switched to a stronger coupling reagent (HATU), but my coupling is still incomplete. What other reaction parameters should I optimize?

A2: While switching to a more potent reagent is the correct first step, overcoming extreme steric hindrance often requires a multi-faceted optimization strategy. Consider the following critical parameters:

  • Extended Reaction Time & Double Coupling: Steric hindrance dramatically slows down the reaction kinetics. A standard 1-2 hour coupling time is often insufficient. We recommend extending the coupling time to at least 4 hours, or even overnight.[1] Furthermore, performing a "double coupling"—draining the reaction vessel after the first coupling and adding a fresh solution of activated amino acid for a second reaction cycle—is highly effective for driving the reaction to completion.[1][4]

  • Elevated Temperature / Microwave Assistance: Gently heating the reaction can provide the necessary energy to overcome the activation barrier.[1] A more controlled and highly effective method is the use of Microwave-Assisted SPPS (MA-SPPS), which can significantly accelerate difficult couplings of bulky amino acids and drive them to completion quickly and efficiently.[2]

  • Solvent Choice: The solvent's ability to swell the resin and solvate the growing peptide chain is crucial.[1] Inadequate solvation can lead to peptide aggregation, further impeding the reaction.[5] N-methylpyrrolidone (NMP) generally possesses superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for challenging sequences.[1][5]

  • Reagent Concentration & Equivalents: For difficult couplings, ensure you are using a sufficient excess of reagents. We recommend using at least 4 equivalents of the protected amino acid and the coupling reagent relative to the resin loading.[4] Performing the coupling in a minimal amount of solvent to increase reagent concentration can also improve reaction rates.[4]

Q3: How can I reliably monitor the coupling reaction's progress? My usual Kaiser test is giving ambiguous results.

A3: The qualitative Kaiser test, which detects free primary amines, is not suitable for this application. After the first successful coupling, the N-terminus of the growing peptide chain will be a secondary amine (from the newly added α,α-disubstituted amino acid), for which the Kaiser test is unreliable.

For accurate monitoring, quantitative methods are required:

  • Cleave and Analyze: The most definitive method is to take a small sample of the resin post-coupling, cleave the peptide, and analyze the product by RP-HPLC and Mass Spectrometry (MS).[6] This provides a precise measurement of the coupling efficiency by quantifying the ratio of the desired product to the unreacted (deletion) sequence. Solution NMR can also be used for this "cleave and analyze" approach to determine reaction conversion.[7]

  • Spectrophotometric Methods: While more complex to set up, assays using a chromogenic reporter can provide quantitative data. For instance, incorporating a p-nitroaniline (pNA)-tagged amino acid allows for the spectrophotometric measurement of unreacted sites, giving a precise calculation of coupling efficiency.[8]

Visual Workflow: Troubleshooting Low Coupling Efficiency

The following diagram outlines a logical workflow for diagnosing and solving poor coupling outcomes with sterically hindered amino acids.

TroubleshootingWorkflow start Low Coupling Efficiency Detected check_reagent Step 1: Evaluate Coupling Reagent start->check_reagent is_standard Using Standard Reagent? (e.g., DIC/HOBt) check_reagent->is_standard upgrade_reagent Action: Upgrade to High-Potency Reagent (HATU, HCTU, PyAOP) is_standard->upgrade_reagent Yes check_conditions Step 2: Optimize Reaction Conditions is_standard->check_conditions No upgrade_reagent->check_conditions extend_time Action: Extend Time (4h to overnight) & Perform Double Coupling check_conditions->extend_time increase_temp Action: Increase Temperature (Gentle heat or MA-SPPS) check_conditions->increase_temp change_solvent Action: Switch to NMP & Increase Reagent Equivalents check_conditions->change_solvent check_monitoring Step 3: Verify with Quantitative Monitoring extend_time->check_monitoring increase_temp->check_monitoring change_solvent->check_monitoring perform_analysis Action: Use 'Cleave & Analyze' (HPLC/MS) check_monitoring->perform_analysis success Coupling Optimized perform_analysis->success

Caption: Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

  • What makes this compound so challenging in SPPS? Its structure contains two bulky substituents on the α-carbon (an α-methyl and an α-trifluoromethyl group). This α,α-disubstitution creates significant steric hindrance, which impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, making peptide bond formation difficult.[2][3]

  • What is the mechanism that makes HATU or HCTU more effective than DIC/HOBt? HATU and HCTU are aminium/uronium-based reagents that react with the amino acid's carboxylic acid to form highly reactive OAt (O-(7-Azabenzotriazol-1-yl)) or O-6-ClBt (O-(6-Chloro-1H-benzotriazole-1-yl)) active esters, respectively.[1][9] These active esters are significantly more reactive than the OBt esters formed with DIC/HOBt, allowing them to overcome the steric barrier more effectively.[9] The nitrogen in the pyridine ring of the HOAt leaving group in HATU also provides anchimeric assistance, further accelerating the coupling reaction.[9]

  • Is there an increased risk of racemization when using more potent coupling reagents or higher temperatures? Yes, aggressive coupling conditions can increase the risk of racemization, especially for sensitive amino acids like Histidine or Cysteine.[10][11] However, this compound is an α,α-disubstituted amino acid and lacks a proton on the α-carbon, making it resistant to racemization via the common enolization pathway. Therefore, the risk of racemization for this specific residue is negligible, allowing for the use of more forcing conditions.

  • How does microwave energy improve coupling efficiency? Microwave energy provides rapid, uniform, and efficient heating of the reaction mixture.[2] This targeted energy input helps to overcome the high activation energy of sterically hindered coupling reactions much more effectively and quickly than conventional heating methods, driving difficult couplings to completion in a fraction of the time.[2][12]

Data Summary: Coupling Reagent Comparison

The choice of coupling reagent is the most critical factor for success. The table below summarizes the properties of common reagents and their suitability for hindered couplings.

Reagent ClassExamplesActivator TypeRelative Reactivity (Hindered AA)Key Considerations
Carbodiimides DIC, DCCO-acylisoureaLowGenerally insufficient for α,α-disubstituted amino acids.[1][3] Requires an additive (e.g., HOBt, Oxyma).
Aminium/Uronium HBTU, TBTUOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[1]
Aminium/Uronium HCTUO-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing chlorine on the benzotriazole ring.[9]
Aminium/Uronium HATUOAt esterVery HighAmong the most effective reagents due to the high reactivity and anchimeric assistance of the HOAt leaving group.[9][10][13]
Phosphonium PyBOPOBt esterModerateSimilar in reactivity to HBTU.[1]
Phosphonium PyAOPOAt esterVery HighReactivity is comparable to HATU; particularly effective for coupling N-methyl amino acids.[9][13]
Oxyma-based COMUOxyma esterHigh-Very HighPerformance is comparable or superior to HATU.[10] Based on a non-explosive leaving group, offering a safety advantage.[10]

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is designed to maximize the coupling efficiency of this compound to a resin-bound peptide.

1.0 Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-methylpyrrolidone (NMP)

  • Piperidine solution (20% in NMP) for Fmoc deprotection

2.0 Deprotection:

  • Swell the peptide-resin in NMP for 30 minutes.

  • Drain the NMP.

  • Add 20% piperidine in NMP to the resin and agitate for 5 minutes.

  • Drain and repeat the piperidine treatment for an additional 15 minutes.

  • Drain the piperidine solution. Wash the resin thoroughly with NMP (5 x 1 min).

3.0 First Coupling:

  • In a separate vessel, prepare the activation solution:

    • Dissolve Fmoc-(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (4 eq. relative to resin loading) and HATU (3.9 eq.) in NMP.

    • Add DIPEA (8 eq.) to the solution and vortex for 1 minute.

  • Immediately add the activation solution to the deprotected peptide-resin.

  • Agitate the reaction vessel at room temperature for 2 hours.

4.0 Second Coupling:

  • Drain the coupling solution from the reaction vessel.

  • Wash the resin with NMP (3 x 1 min) to remove byproducts.

  • Repeat steps 3.1 to 3.3 to perform a second, identical coupling reaction for an additional 2 hours.

  • Drain the final coupling solution and wash the resin thoroughly with NMP (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min) before proceeding to the next synthesis step.

Visual Diagram: Recommended Double Coupling Cycle

CouplingCycle start Start: Resin-NH2 deprotect Fmoc Deprotection (20% Piperidine/NMP) start->deprotect wash1 NMP Wash (5x) deprotect->wash1 coupling1 First Coupling (4 eq. AA/HATU, 2h) wash1->coupling1 wash2 NMP Wash (3x) coupling1->wash2 coupling2 Second Coupling (Fresh Reagents, 2h) wash2->coupling2 wash3 Final Wash (NMP & DCM) coupling2->wash3 end Ready for Next Cycle wash3->end

Caption: Workflow for the high-efficiency double coupling protocol.

Protocol 2: Quantitative Coupling Assessment via Microcleavage and HPLC Analysis

This protocol allows for the accurate determination of coupling efficiency.

1.0 Materials:

  • A small sample of dry peptide-resin post-coupling (approx. 2-5 mg)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

  • Diethyl ether (cold)

  • Centrifuge

  • RP-HPLC system with a C18 column

  • Mass Spectrometer (optional but recommended)

2.0 Procedure:

  • After the final wash of the coupling cycle, dry a small sample of the resin under vacuum.

  • Place the dry resin sample into a microcentrifuge tube.

  • Add 100-200 µL of the cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature for 2 hours with occasional vortexing.

  • Precipitate the cleaved peptide by adding 1 mL of cold diethyl ether to the tube.

  • Centrifuge the tube to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold ether two more times.

  • After the final wash, allow the residual ether to evaporate.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

  • Analyze the sample by RP-HPLC. Integrate the peak areas for the desired full-length peptide and the deletion sequence (peptide without the coupled hindered amino acid).

  • Calculate Efficiency: Coupling Efficiency (%) = [Area of Desired Peptide / (Area of Desired Peptide + Area of Deletion Peptide)] x 100

References

  • Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA. BenchChem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development - ACS Publications. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. [Link]

  • How to Optimize Peptide Synthesis?. Wtatbio. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC - NIH. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies Blog. [Link]

  • SPPS Reagents Explained: A Complete Guide. CEM Corporation - YouTube. [Link]

  • Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. NIH. [Link]

  • α-Amino acid and peptide synthesis using catalytic cross-dehydrogenative coupling. Nature Synthesis. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • SPPS Tips For Success Handout. Mesa Labs. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Amblard et al. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]

  • Are double couplings in SPPS interesting for purity of short peptides?. ResearchGate. [Link]

Sources

Technical Support Center: Trifluoromethylated Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with both the theoretical "why" and the practical "how" for successfully incorporating trifluoromethylated (CF₃) amino acids into your proteins. This guide is structured to help you diagnose and resolve common issues, ensuring your experiments are both efficient and reproducible.

The incorporation of amino acids bearing trifluoromethyl groups offers a powerful tool for protein engineering, enabling enhanced thermal and chemical stability and providing a sensitive probe for ¹⁹F-NMR studies.[1][2][3] However, introducing this non-canonical amino acid (ncAA) into a biological system comes with a unique set of challenges. This guide provides direct answers and protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for site-specific incorporation of CF₃-amino acids?

The most common and precise method is amber stop codon (UAG) suppression.[4][5] This technique uses an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair (aaRS/tRNA). This pair is engineered to be mutually exclusive with the host cell's own machinery; the orthogonal synthetase specifically charges the CF₃-amino acid onto its partner suppressor tRNA, which then recognizes the UAG codon in your gene of interest and inserts the ncAA.[6][7]

Q2: Why is the choice of expression system important?

Your expression system—be it E. coli, mammalian cells, or a cell-free system—presents different challenges.

  • E. coli is cost-effective and offers high yields, but toxicity of the ncAA or competition from endogenous machinery can be problematic.[5][8]

  • Mammalian cells are essential for studying proteins requiring complex post-translational modifications but often have lower incorporation efficiency and higher media costs.[9][10]

  • Cell-Free Protein Synthesis (CFPS) systems bypass issues of cell viability and toxicity, offering precise control over reaction components, which can significantly boost incorporation efficiency.[5][11]

Q3: Can incorporating a CF₃-amino acid affect my protein's function?

Yes, although often minimally. The CF₃ group is sterically similar to a methyl group but is intensely hydrophobic. While this property can enhance protein stability by contributing to the hydrophobic core, it can also perturb local structure or active sites.[12][13] It is crucial to perform functional assays on your final, modified protein to validate its activity.[8][14]

Troubleshooting Guide: From Low Yields to Inactive Proteins

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.

Problem Area 1: Low or No Protein Expression/Incorporation

Q: I'm not seeing any full-length protein on my Western blot/SDS-PAGE. What's the first thing to check?

The first step is to distinguish between a general expression failure and a specific incorporation failure.

  • Control Experiment: Express a version of your protein where the UAG codon is replaced with a codon for a natural amino acid (e.g., Tyrosine, Y). If this positive control expresses well, the problem lies with the amber suppression machinery. If the control also fails, troubleshoot your general protein expression protocol (vector, promoter, induction, etc.).

Q: My positive control works, but I get no full-length protein when I add the CF₃-amino acid. Why?

This points to a failure in the orthogonal system. The primary culprits are low incorporation efficiency or toxicity.

Workflow: Diagnosing Low Incorporation Efficiency

Below is a systematic workflow to diagnose the root cause of poor ncAA incorporation.

Troubleshooting_Workflow start Low/No Full-Length Protein (Positive Control OK) check_components Verify Orthogonal System Components: 1. Correct Plasmids (aaRS, tRNA) 2. CF3-AA Concentration & Purity 3. Correct Antibiotics/Inducers start->check_components optimize_ratio Optimize Plasmid Ratio (aaRS/tRNA vs. Target Protein) check_components->optimize_ratio Components OK increase_ncaa Increase CF3-AA Concentration (e.g., 1 mM -> 2-5 mM) optimize_ratio->increase_ncaa No Improvement check_toxicity Assess CF3-AA Toxicity: Compare growth curves +/- CF3-AA increase_ncaa->check_toxicity No Improvement rf1_competition Problem: RF1 Competition (Premature Termination) check_toxicity->rf1_competition No Toxicity switch_system Solution: Switch to CFPS to Bypass Toxicity check_toxicity->switch_system Toxicity Observed synthetase_issue Problem: Inefficient aaRS (Low Activity/Specificity) rf1_competition->synthetase_issue Using RF1 knockout use_rf1_strain Solution: Use RF1 Knockout Strain or RF1-depleted CFPS rf1_competition->use_rf1_strain evolve_synthetase Solution: Use an Evolved, More Efficient aaRS Variant synthetase_issue->evolve_synthetase

Caption: Troubleshooting decision tree for low ncAA incorporation.

Cause 1: Competition with Release Factor 1 (RF1) In E. coli, Release Factor 1 (RF1) recognizes the UAG stop codon and terminates translation. Your suppressor tRNA must outcompete RF1 to incorporate the CF₃-amino acid.[15]

  • Solution: Use an E. coli strain engineered to lack RF1 (e.g., C321.ΔA).[11] These strains have all genomic UAG codons replaced with UAA, making RF1 non-essential and dedicating the UAG codon solely to your ncAA. Alternatively, use a CFPS system depleted of RF1.[16]

Cause 2: Suboptimal Concentrations of Orthogonal Components The efficiency of the system depends on the relative concentrations of the aaRS, tRNA, target plasmid, and the ncAA itself.

  • Solution:

    • Titrate Plasmid Ratios: The expression levels of the synthetase and tRNA are critical. Systematically test different plasmid ratios (e.g., 1:1:1, 4:4:1, 1:4:1 for aaRS:tRNA:target protein) to find the optimal balance.[10]

    • Increase CF₃-Amino Acid Concentration: Ensure the ncAA is not the limiting reagent. The standard starting concentration is 1-2 mM, but increasing it to 5 mM can sometimes improve yields, especially if the synthetase has a high Kₘ for the ncAA.[10]

Cause 3: Inefficient or Non-Orthogonal Synthetase The engineered aaRS might have low catalytic activity for the CF₃-amino acid or may still recognize a natural amino acid (a breach of orthogonality), leading to a mix of desired and undesired products.[6][17]

  • Solution:

    • Use a Validated System: Start with an aaRS/tRNA pair that has been extensively validated in the literature for your specific CF₃-amino acid.

    • Negative Selection: To confirm orthogonality, express your protein in the presence of the aaRS/tRNA pair but without the CF₃-amino acid. If you see any full-length protein, the synthetase is mis-charging a natural amino acid. This requires re-engineering the synthetase.[7]

    • Obtain a Better Synthetase: Researchers are constantly improving these enzymes. Look for newer, evolved synthetase variants with higher activity and specificity.[18][19]

Cause 4: Toxicity of the CF₃-Amino Acid Some non-canonical amino acids can be toxic, inhibiting cell growth and protein synthesis.[5][8]

  • Solution:

    • Growth Curve Analysis: Plot cell growth (OD₆₀₀) over time for cultures with and without the CF₃-amino acid. A significant decrease in the growth rate or final cell density indicates toxicity.

    • Delayed Addition: In mammalian cells, add the ncAA-containing medium 8-24 hours post-transfection instead of immediately, allowing cells to recover before expression begins.[9]

    • Switch to CFPS: Cell-free systems are insensitive to compound toxicity and are the most robust solution for this problem.[5]

Problem Area 2: Protein is Expressed but Misfolded or Inactive

Q: I have successfully incorporated the CF₃-amino acid (confirmed by Mass Spectrometry), but my protein is insoluble or has no activity. What happened?

The unique properties of the trifluoromethyl group can sometimes disrupt the native fold or function of a protein.[8][13]

Cause 1: Disruption of a Critical Interaction The CF₃-amino acid may have replaced a residue involved in a key hydrogen bond, salt bridge, or catalytic activity. The increased hydrophobicity might also drive misfolding.[13]

  • Solution:

    • Rational Site Selection: Avoid incorporating the ncAA at known active site residues, positions critical for protein-protein interactions, or highly conserved residues. Choose surface-exposed, non-essential sites first to minimize structural perturbation.

    • Test Multiple Sites: If one site proves disruptive, test several other locations. The impact of the ncAA is highly context-dependent.

Cause 2: Global Replacement Instead of Site-Specific Incorporation In auxotrophic host strains, if the medium is not carefully controlled, the CF₃-amino acid might be globally incorporated at all positions corresponding to a canonical amino acid (e.g., CF₃-Leucine replacing all Leucines), which is highly disruptive.[3][14]

  • Solution: This is primarily a risk with residue-specific incorporation methods. Amber suppression is designed to be site-specific. If you suspect this issue, confirm your methodology. Mass spectrometry of tryptic digests can confirm the precise location of incorporation.[14]

Cause 3: Increased Aggregation The "fluorous effect" can increase hydrophobicity, potentially leading to aggregation, especially if multiple CF₃-amino acids are incorporated near each other.[12]

  • Solution:

    • Optimize Purification: Perform purification at 4°C and include additives like 0.1-0.5 M L-Arginine or low concentrations of non-ionic detergents (e.g., 0.01% Tween-20) in your buffers to suppress aggregation.

    • Refolding Screen: If the protein is in inclusion bodies, perform a matrix-based refolding screen with different buffer pH, additives, and refolding methods (e.g., dialysis vs. rapid dilution).

Key Experimental Protocols

Protocol 1: Small-Scale Expression Trial in E. coli (RF1 Knockout Strain)

This protocol is designed to quickly test the efficiency of your orthogonal system.

  • Transformation: Co-transform your target protein plasmid and your aaRS/tRNA plasmid into a competent RF1-knockout E. coli strain (e.g., BL21(DE3) derivative). Plate on LB-agar with appropriate antibiotics.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • Expression Culture:

    • Inoculate 10 mL of M9 minimal medium (supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂) with 100 µL of the overnight culture. Add antibiotics.

    • Prepare a parallel control culture.

    • To the "experimental" tube, add your CF₃-amino acid to a final concentration of 2 mM.

  • Growth and Induction: Grow cultures at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (or appropriate inducer) at a final concentration of 0.5 mM.

  • Harvest: Reduce the temperature to 25°C and express for 6-8 hours. Harvest 1 mL of cells by centrifugation.

  • Analysis: Resuspend the cell pellet in 100 µL of 1x SDS-PAGE loading buffer. Boil for 10 minutes. Analyze 10 µL by SDS-PAGE and Western blot to compare full-length protein expression between the culture with and without the ncAA.

Protocol 2: Verifying Incorporation via Mass Spectrometry
  • Purification: Purify your His-tagged (or other affinity-tagged) protein from a larger scale culture (50-100 mL) using an appropriate chromatography method (e.g., Ni-NTA).

  • Intact Mass Analysis: Submit an aliquot of the purified protein for intact mass analysis (e.g., via ESI-MS). Compare the observed mass to the theoretical mass.

    • Theoretical Mass (Unmodified): Mass of protein with a UAG codon resulting in termination.

    • Theoretical Mass (Incorporated): Mass of full-length protein + Mass of CF₃-amino acid - Mass of H₂O. The presence of a peak matching the incorporated mass confirms success.

  • Tryptic Digest (for site confirmation):

    • Denature, reduce, and alkylate your purified protein.

    • Digest overnight with trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the MS/MS data for a peptide fragment whose mass corresponds to the sequence containing the incorporated CF₃-amino acid.

Data Summary Table

For your convenience, here is a table summarizing typical starting conditions for optimization.

ParameterE. coli SystemMammalian (HEK293T)Cell-Free (PURE System)
CF₃-AA Conc. 1 - 5 mM0.5 - 2 mM0.5 - 2 mM
Plasmid Ratio (Target:Ortho) 1:1 to 1:41:2 to 1:5N/A (titrate components directly)
Induction Temp. 18-30°C37°C30-37°C
Expression Time 4 - 16 hours48 - 72 hours2 - 6 hours
Key Advantage High yield, low costPTMs, complex foldingSpeed, control, no toxicity
Primary Challenge RF1 competition, toxicityLow efficiency, costSetup cost, extract prep

Workflow: Overall Incorporation Process

This diagram illustrates the key components and steps involved in amber suppression.

Incorporation_Process cluster_cell Host System (E. coli, Mammalian, or CFPS) cluster_ribosome Ribosome plasmids 1. Introduce Plasmids - Target Gene (with UAG) - Orthogonal aaRS - Orthogonal tRNA_CUA charging 3. Charging Orthogonal aaRS attaches CF3-AA to tRNA_CUA plasmids->charging ncaa 2. Add CF3-Amino Acid to Medium/Reaction ncaa->charging translation 4. Translation - Ribosome encounters UAG - Charged tRNA_CUA binds charging->translation incorporation 5. Incorporation CF3-AA added to polypeptide chain translation->incorporation protein 6. Full-Length Protein with CF3-AA incorporation->protein

Caption: General workflow for site-specific ncAA incorporation.

References

  • Agostini, F., Sinn, L., Petras, D., Schipp, C. J., Kubyshkin, V., Berger, A. A., Dorrestein, P. C., Rappsilber, J., Budisa, N., & Koksch, B. (n.d.). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society. Retrieved from [Link]

  • Bange, T., & Sinning, I. (2013). 19F NMR analysis of the entire ribosome-nascent chain complex. Journal of the American Chemical Society. Retrieved from [Link]

  • Bilgicer, B., Fichera, A., & Kumar, K. (2001). A general and effective strategy for enhancing the stability of proteins. Journal of the American Chemical Society. Retrieved from [Link]

  • Gan, R., Weitemier, A. Z., Senevirathne, C., & Guo, J. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Gao, F., Huang, Y.-S., Ju, T., & Wang, Q. (2020). Efficient Selection Scheme for Incorporating Noncanonical Amino Acids Into Proteins in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Guo, J., Wang, N., Li, F., & Tian, C. (2016). Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis. PLOS ONE. Retrieved from [Link]

  • Guo, Q., Correa, I. R., & Noren, C. J. (2014). Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor. ACS Chemical Biology. Retrieved from [Link]

  • He, H., & Houghten, R. A. (2012). Influence of Fluorination on the Thermodynamics of Protein Folding. Journal of the American Chemical Society. Retrieved from [Link]

  • Lacombe, C. (n.d.). Process optimization for the biosynthesis of non-canonical amino acids. BOKU. Retrieved from [Link]

  • Marsh, E. N. G. (2012). Influence of Fluorination on the Thermodynamics of Protein Folding. Journal of the American Chemical Society. Retrieved from [Link]

  • Salwiczek, M., Czekster, C. M., & Koksch, B. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. Angewandte Chemie International Edition. Retrieved from [Link]

  • Du, S., & Bulfer, S. L. (n.d.). Incorporation of Trifluoromethionine into a Phage Lysozyme: Implications and a New Marker for Use in Protein 19F NMR. Biochemistry. Retrieved from [Link]

  • Buer, B. C., de la Salud, B., & Kumar, K. (2009). Fluorine: A new element in protein design. ACS Chemical Biology. Retrieved from [Link]

  • Spicer, C. D., & Davis, B. G. (2017). Selective Radical Trifluoromethylation of Native Residues in Proteins. Journal of the American Chemical Society. Retrieved from [Link]

  • Tang, Y., & Tirrell, D. A. (2003). Incorporation of Trifluoroisoleucine into Proteins in Vivo. Journal of the American Chemical Society. Retrieved from [Link]

  • Katayama, H., & Skerra, A. (2010). Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting. Journal of Molecular Biology. Retrieved from [Link]

  • Brigaud, T., & Chaume, G. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Retrieved from [Link]

  • Lee, S., Oh, S., & Kang, S. (2021). Towards Engineering an Orthogonal Protein Translation Initiation System. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Salwiczek, M., & Koksch, B. (2017). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Chimia. Retrieved from [Link]

  • Karginov, V. A. (2019). Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal?. International Journal of Molecular Sciences. Retrieved from [Link]

  • Kim, J. H., Lee, S. Y., & Kang, T. J. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. AMB Express. Retrieved from [Link]

  • Ichiishi, N., Lin, M., & MacMillan, D. W. C. (2018). Protecting Group Free Radical C-H Trifluoromethylation of Peptides. Chemical Science. Retrieved from [Link]

  • Leisle, L., & Ahern, C. A. (2016). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Methods in Enzymology. Retrieved from [Link]

  • Matsumoto, R., Watanabe, T., Hohsaka, T., & Kanamori, T. (n.d.). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex. Retrieved from [Link]

  • resisting, Y., & An, B. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences. Retrieved from [Link]

  • Coin, I., & Majkut, P. (2012). In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. RNA. Retrieved from [Link]

  • Sereda, G. A., & Voloshina, A. D. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. Retrieved from [Link]

  • Li, Y., & Wang, Y. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters. Retrieved from [Link]

  • Pham, T. T., Luchinat, E., & Barbieri, L. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science. Retrieved from [Link]

  • Souquet, F., & Sgourdas, N. (2022). Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells. Bio-protocol. Retrieved from [Link]

  • Abe, H., & Hohsaka, T. (2016). Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Amino Acid Analysis: “How-To” Guide. Agilent. Retrieved from [Link]

  • Ding, W., & Wang, L. (2019). The competition experiments of derivatized amino acids analog revealed.... ResearchGate. Retrieved from [Link]

  • Schoborg, J. A., & Jewett, M. C. (2018). For incorporation of non-natural amino acids, amber-suppressing tRNAs.... ResearchGate. Retrieved from [Link]

  • Stengl, A., & Coin, I. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. Scientific Reports. Retrieved from [Link]

  • Hong, S. H., & Lee, D. Y. (2014). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Journal of Biological Engineering. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Purity of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric purity of chiral molecules is a cornerstone of quality control and regulatory compliance. (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, a fluorinated analog of alanine, presents a unique analytical challenge due to the influence of the trifluoromethyl group on its chemical properties. This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of this compound, offering insights into the causality behind experimental choices and providing supporting experimental frameworks.

The selection of an appropriate analytical method is a critical decision, dictated by factors such as the required sensitivity, sample throughput, availability of instrumentation, and the specific goals of the analysis. Herein, we objectively compare four major techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is arguably the most widely employed technique for the enantioselective analysis of amino acids due to its versatility, robustness, and high resolving power.[1] The separation can be achieved through two primary strategies: direct and indirect.

Direct Chiral HPLC

Direct methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For α-trifluoromethyl amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.

  • Causality of Method Choice: The direct approach is often preferred for its simplicity, as it avoids the need for derivatization, which can introduce additional steps and potential sources of error. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, offer a broad range of chiral recognition abilities through a combination of hydrogen bonding, dipole-dipole, and steric interactions. Macrocyclic glycopeptide CSPs, like those based on teicoplanin, are well-suited for underivatized amino acids due to their ionic and polar nature, which facilitates strong interactions with the analyte.[2]

HPLC_Direct cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve sample in mobile phase Injector Injector Sample->Injector CSP_Column Chiral Stationary Phase (e.g., Polysaccharide-based) Injector->CSP_Column Inject Detector UV or MS Detector CSP_Column->Detector Elution with Mobile Phase Chromatogram Separated Enantiomer Peaks Detector->Chromatogram Purity_Calc Calculate Enantiomeric Purity Chromatogram->Purity_Calc Integration

Caption: Workflow for Direct Chiral HPLC Analysis.

Protocol Details:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: A polysaccharide-based chiral column (e.g., Lux Cellulose-1 or Chiralpak series).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with an acidic or basic additive to improve peak shape. A typical starting point could be Hexane:Isopropanol (90:10, v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Data Analysis: The enantiomeric purity is calculated from the peak areas of the (S) and (R)-enantiomers in the resulting chromatogram.

Indirect Chiral HPLC

Indirect methods involve the derivatization of the amino acid with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase, such as a C18 column.

  • Causality of Method Choice: This approach is advantageous when direct methods fail to provide adequate resolution or when enhanced detection sensitivity is required. Derivatization with a chromophoric or fluorophoric CDA can significantly improve the limit of detection. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a classic example of a CDA used for amino acids.[3]

HPLC_Indirect cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample Derivatization Formation of Diastereomers Sample->Derivatization React with Chiral Derivatizing Agent Injector Injector Derivatization->Injector Achiral_Column Achiral Stationary Phase (e.g., C18) Injector->Achiral_Column Inject Detector UV or MS Detector Achiral_Column->Detector Elution with Mobile Phase Chromatogram Separated Diastereomer Peaks Detector->Chromatogram Purity_Calc Calculate Enantiomeric Purity Chromatogram->Purity_Calc Integration

Caption: Workflow for Indirect Chiral HPLC Analysis.

Protocol Details:

  • Derivatization: React the amino acid sample with a solution of the CDA (e.g., Marfey's reagent in acetone) in a buffered aqueous solution (e.g., sodium bicarbonate) at a slightly elevated temperature. Quench the reaction after a defined time.

  • HPLC System:

    • Column: A standard C18 reversed-phase column.

    • Mobile Phase: A gradient of water with an acidic modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the derivative (e.g., 340 nm for Marfey's adducts).

  • Data Analysis: The enantiomeric purity is determined from the integrated peak areas of the resulting diastereomers.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS): High Resolution for Volatile Derivatives

Chiral GC-MS is a powerful technique for the enantiomeric analysis of amino acids, offering high resolution and the structural information provided by mass spectrometry. A key requirement for GC analysis is the conversion of the non-volatile amino acid into a volatile derivative.

  • Causality of Method Choice: GC-MS is particularly useful when high sensitivity and specificity are required. The derivatization process, typically a two-step esterification of the carboxyl group followed by acylation of the amino group, is well-established. The use of a chiral stationary phase, such as Chirasil-L-Val, allows for the separation of the derivatized enantiomers.[4]

GCMS_Chiral cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Sample Sample Derivatization Volatile Diastereomers Sample->Derivatization Two-step derivatization Injector Injector Derivatization->Injector GC_Column Chiral GC Column (e.g., Chirasil-L-Val) Injector->GC_Column Inject MS_Detector Mass Spectrometer GC_Column->MS_Detector Temperature Program Chromatogram Separated Enantiomer Peaks MS_Detector->Chromatogram Purity_Calc Calculate Enantiomeric Purity Chromatogram->Purity_Calc Integration

Caption: Workflow for Chiral GC-MS Analysis.

Protocol Details:

  • Derivatization:

    • Esterification: React the dried amino acid sample with an acidic alcohol (e.g., 3 M HCl in isopropanol) at elevated temperature.

    • Acylation: After removing the excess reagent, react the resulting ester with an acylating agent (e.g., trifluoroacetic anhydride) in a suitable solvent.

  • GC-MS System:

    • Column: A chiral capillary column (e.g., Chirasil-L-Val).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is typically employed to ensure good separation and peak shape.

    • Injection: Split or splitless injection depending on the sample concentration.

    • MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) for enhanced sensitivity.

  • Data Analysis: The enantiomeric purity is calculated from the integrated peak areas of the enantiomers in the total ion chromatogram or extracted ion chromatogram.

Chiral Capillary Electrophoresis (CE): High Efficiency with Minimal Sample Consumption

Chiral CE is a high-efficiency separation technique that requires minimal sample and reagent consumption.[5] Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte.

  • Causality of Method Choice: CE is an attractive alternative to HPLC and GC, particularly for early-stage drug discovery where sample quantities may be limited. The high separation efficiency of CE can lead to excellent resolution of enantiomers. Cyclodextrins and their derivatives are the most commonly used chiral selectors for amino acids in CE.[6]

CE_Chiral cluster_prep Sample Preparation cluster_ce CE System cluster_analysis Data Analysis Sample Dissolve sample in buffer Injector Injector Sample->Injector Capillary Fused-Silica Capillary (filled with chiral buffer) Injector->Capillary Inject Detector UV Detector Capillary->Detector Apply Voltage Electropherogram Separated Enantiomer Peaks Detector->Electropherogram Purity_Calc Calculate Enantiomeric Purity Electropherogram->Purity_Calc Integration

Caption: Workflow for Chiral Capillary Electrophoresis Analysis.

Protocol Details:

  • Sample Preparation: Dissolve the sample in the background electrolyte or water to a suitable concentration.

  • CE System:

    • Capillary: A fused-silica capillary.

    • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) containing a chiral selector (e.g., a cyclodextrin derivative). The type and concentration of the cyclodextrin, as well as the pH of the BGE, are critical parameters for optimizing the separation.

    • Voltage: A high voltage is applied across the capillary to drive the separation.

    • Detection: Typically UV detection.

  • Data Analysis: The enantiomeric purity is determined from the corrected peak areas of the enantiomers in the electropherogram.

NMR Spectroscopy with Chiral Solvating Agents: A Homogeneous Phase Approach

NMR spectroscopy offers a distinct advantage for determining enantiomeric purity as it is a homogeneous phase technique that does not require chromatographic separation. The addition of a chiral solvating agent (CSA) to a solution of the analyte can induce chemical shift non-equivalence for the enantiomers, allowing for their direct quantification.

  • Causality of Method Choice: NMR is a rapid and non-destructive technique that can be particularly useful for reaction monitoring and for samples that are difficult to analyze by chromatography. For fluorinated compounds like the target analyte, ¹⁹F NMR is especially powerful due to its high sensitivity and the large chemical shift dispersion of the fluorine nucleus.

NMR_Chiral cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Analysis Sample Sample Mix Sample + CSA in NMR tube Sample->Mix Dissolve in Deuterated Solvent Acquire_Spectrum Acquire 19F NMR Spectrum Mix->Acquire_Spectrum CSA Chiral Solvating Agent CSA->Mix Spectrum Resolved 19F Signals for each Enantiomer Acquire_Spectrum->Spectrum Purity_Calc Calculate Enantiomeric Purity Spectrum->Purity_Calc Integration

Caption: Workflow for ¹⁹F NMR Analysis with a Chiral Solvating Agent.

Protocol Details:

  • Sample Preparation: Dissolve an accurate amount of the amino acid sample in a deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube. Add a molar excess of a suitable chiral solvating agent.

  • NMR Analysis: Acquire a ¹⁹F NMR spectrum. The interaction of the enantiomers with the CSA should result in two distinct signals for the trifluoromethyl groups of the (S) and (R)-enantiomers.

  • Data Analysis: The enantiomeric purity is determined by integrating the respective ¹⁹F NMR signals.

Comparative Summary of Analytical Techniques

FeatureChiral HPLC (Direct)Chiral HPLC (Indirect)Chiral GC-MSChiral CENMR with CSA
Principle Diastereomeric interaction with CSPSeparation of diastereomers on achiral columnSeparation of volatile derivatives on chiral GC columnDifferential migration in a chiral electrolyteDiastereomeric interaction in solution
Derivatization Not requiredRequiredRequiredNot typically requiredNot required
Analysis Time 10-30 min20-40 min (including derivatization)20-40 min (including derivatization)10-20 min5-15 min
Sensitivity Moderate to highHigh (with suitable CDA)Very high (with MS)HighLow to moderate
Sample Throughput ModerateLow to moderateLow to moderateHighHigh
Advantages Simple, robust, widely applicableHigh sensitivity, uses standard columnsHigh resolution, structural informationHigh efficiency, low sample consumptionRapid, non-destructive, ¹⁹F NMR advantage
Disadvantages Expensive chiral columnsExtra derivatization step, potential for racemizationDerivatization required, analyte must be volatileLower concentration sensitivity than MS methodsLower sensitivity, requires pure sample

Conclusion

The determination of the enantiomeric purity of this compound can be effectively achieved by several analytical techniques.

  • Chiral HPLC stands out as the most versatile and commonly used method, with the direct approach on a polysaccharide-based CSP being a strong first choice due to its simplicity and robustness.

  • Chiral GC-MS is an excellent option when high sensitivity and definitive identification of the enantiomers are required, although it necessitates a derivatization step.

  • Chiral CE offers a high-efficiency, low-consumption alternative, particularly valuable in a high-throughput screening environment.

  • ¹⁹F NMR with a chiral solvating agent provides a rapid and elegant method for direct quantification in solution, leveraging the unique properties of the trifluoromethyl group.

The ultimate choice of method will depend on the specific requirements of the analysis. For routine quality control, direct chiral HPLC is often the most practical. For trace analysis or when structural confirmation is needed, chiral GC-MS is superior. In a research and development setting, the speed of NMR and the high throughput of CE can be highly advantageous. It is often prudent to have access to at least two orthogonal techniques to ensure the accuracy and reliability of the enantiomeric purity determination.

References

  • Strege, M. A., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

  • Šimek, P., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

  • Gassmann, E., et al. (1985). Chiral separations of amino acids and peptides by capillary electrophoresis. Science, 230(4727), 813-814. [Link]

  • Peter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. Journal of Chromatography A, 891(1), 113-123. [Link]

  • Snopek, J., et al. (1999). Chiral separations of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A, 844(1-2), 207-253. [Link]

  • Kim, H., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441-1446. [Link]

  • Ilisz, I., et al. (2017). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 89(23), 12795-12802. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Spöndlin, Ch., & Küsters, E. (1994). Direct determination of enantiomeric purity of FMOC amino acids with high performance liquid chromatography. Chromatographia, 39(5-6), 325-329. [Link]

  • Peter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. Journal of Chromatography A, 891(1), 113-123. [Link]

  • Li, Y., et al. (2016). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. Journal of Pharmaceutical and Biomedical Analysis, 125, 25-32. [Link]

  • Brückner, H., & Westhauser, T. (2003). Bimodal Use of Chiral α-Trifluoromethylalanine in Aib Foldamers: Study of the Position Impact Towards the Helical Screw-Sense Preference. Amino Acids, 25(3-4), 343-353. [Link]

  • Marfey, P. (1984). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Carlsberg Research Communications, 49(4), 591-596. [Link]

  • Strege, M. A., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

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  • Romero, E., et al. (2020). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Nature Communications, 11(1), 1-10. [Link]

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  • Bravo, P., et al. (1993). ChemInform Abstract: Synthesis of Both Enantiomers of α-(Trifluoromethyl)butyrine and α-(Trifluoromethyl)phenylalanine. ChemInform, 24(30). [Link]

  • Matoba, K., et al. (2010). Enantioselective Synthesis of Trifluoromethyl‐Substituted 2‐Isoxazolines: Asymmetric Hydroxylamine/Enone Cascade Reaction. Angewandte Chemie International Edition, 49(33), 5762-5766. [Link]

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A Comparative Guide to the Synthesis of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Trifluoromethylated Amino Acids in Drug Discovery

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, a non-proteinogenic α,α-disubstituted amino acid, stands as a molecule of significant interest to the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group at the α-position of an amino acid imparts unique stereoelectronic properties, including increased metabolic stability, enhanced lipophilicity, and altered conformational preferences of peptides into which it is incorporated.[1][2] These attributes make it a valuable building block for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

The synthesis of this chiral, quaternary amino acid, however, presents considerable challenges. The construction of the sterically congested quaternary stereocenter with high enantiopurity requires sophisticated synthetic strategies. This guide provides a comparative analysis of the primary methodologies developed for the synthesis of this compound and its analogs, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. We will delve into chiral auxiliary-mediated methods, catalytic asymmetric syntheses, and biocatalytic transformations, providing detailed experimental protocols and data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Methodologies

The asymmetric synthesis of this compound can be broadly categorized into three main strategies: the use of chiral auxiliaries, catalytic asymmetric methods, and biocatalysis. Each approach offers a distinct set of advantages and disadvantages in terms of stereocontrol, scalability, and substrate scope.

Methodology Key Principle Typical Yield Enantio-/Diastereoselectivity Scalability Advantages Disadvantages
Chiral Auxiliary-Mediated Synthesis Covalent attachment of a chiral molecule to a prochiral substrate to direct a stereoselective transformation.60-85%High (>95% de)Good to ExcellentReliable stereocontrol, well-established procedures, recyclable auxiliary.Stoichiometric use of chiral auxiliary, additional protection/deprotection steps required.
Catalytic Asymmetric Synthesis (e.g., Phase-Transfer Catalysis) Use of a chiral catalyst to create a chiral environment for the reaction, enabling enantioselective bond formation.70-95%Good to Excellent (up to >99% ee)Moderate to GoodHigh atom economy, low catalyst loading, direct access to the final product.Catalyst development can be challenging, optimization of reaction conditions is often required.
Asymmetric Strecker Reaction A three-component reaction of a ketone, an amine, and a cyanide source, often with a chiral catalyst or auxiliary, to form an α-aminonitrile, which is then hydrolyzed.50-80%Moderate to High (up to 95% ee)ModerateConvergent synthesis, readily available starting materials.Use of toxic cyanide reagents, requires hydrolysis of the nitrile.
Biocatalysis Employment of enzymes to catalyze stereoselective transformations.Variable (can be >99%)Excellent (>99% ee)Potentially ExcellentHigh selectivity, mild reaction conditions, environmentally friendly.Enzyme development and optimization can be resource-intensive, substrate scope may be limited.

Detailed Methodologies and Experimental Protocols

Chiral Auxiliary-Mediated Synthesis via Ni(II) Complex

This method relies on the use of a chiral ligand to form a square-planar Ni(II) complex with a glycine Schiff base. The complex then serves as a chiral nucleophilic glycine equivalent, and its alkylation proceeds with high diastereoselectivity, controlled by the chiral ligand. Subsequent disassembly of the complex yields the desired amino acid and allows for the recovery of the chiral auxiliary.

Conceptual Workflow:

cluster_0 Complex Formation cluster_1 Diastereoselective Alkylation cluster_2 Deprotection & Purification Glycine Glycine Schiff_Base Schiff_Base Glycine->Schiff_Base Chiral Auxiliary Ni_Complex Ni_Complex Schiff_Base->Ni_Complex Ni(II) Alkylated_Complex Alkylated_Complex Ni_Complex->Alkylated_Complex Base, CF3-CH2-I Target_Amino_Acid Target_Amino_Acid Alkylated_Complex->Target_Amino_Acid Acid Hydrolysis Chiral_Auxiliary_Recovery Chiral_Auxiliary_Recovery Alkylated_Complex->Chiral_Auxiliary_Recovery cluster_0 Enolate Formation cluster_1 Phase Transfer & Alkylation cluster_2 Hydrolysis & Product Isolation Glycine_Schiff_Base Glycine_Schiff_Base Enolate Enolate Glycine_Schiff_Base->Enolate Base (e.g., CsOH) Chiral_Ion_Pair Chiral_Ion_Pair Enolate->Chiral_Ion_Pair Chiral PTC (Q*X-) Alkylated_Product Alkylated_Product Chiral_Ion_Pair->Alkylated_Product R-X Target_Amino_Acid Target_Amino_Acid Alkylated_Product->Target_Amino_Acid Acid Hydrolysis cluster_0 Iminium Ion Formation cluster_1 Enantioselective Cyanation cluster_2 Hydrolysis Ketone Ketone Iminium_Ion Iminium_Ion Ketone->Iminium_Ion Ammonia alpha-Aminonitrile alpha-Aminonitrile Iminium_Ion->alpha-Aminonitrile Cyanide Source, Chiral Catalyst Target_Amino_Acid Target_Amino_Acid alpha-Aminonitrile->Target_Amino_Acid Acid or Base Hydrolysis cluster_0 Enzyme-Carbene Complex Formation cluster_1 Asymmetric N-H Insertion cluster_2 Product Release Diazo_Reagent Diazo_Reagent Enzyme_Carbene_Complex Enzyme_Carbene_Complex Diazo_Reagent->Enzyme_Carbene_Complex Engineered Enzyme Product_Complex Product_Complex Enzyme_Carbene_Complex->Product_Complex Amine Target_Amino_Ester Target_Amino_Ester Product_Complex->Target_Amino_Ester Target_Amino_Acid Target_Amino_Acid Target_Amino_Ester->Target_Amino_Acid Hydrolysis

Sources

A Senior Application Scientist's Guide to Enhancing Peptide Stability: A Comparative Analysis of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stability Conundrum in Peptide Therapeutics

Peptides represent a privileged class of therapeutics, occupying a unique space between small molecules and large biologics.[1] Their high specificity and potency are often offset by significant pharmacological challenges, primarily their susceptibility to proteolytic degradation, which leads to a short in-vivo half-life and poor bioavailability.[2][3][4] Overcoming this stability hurdle is paramount for translating a promising peptide lead into a viable clinical candidate.

The incorporation of unnatural amino acids (UAAs) has emerged as a cornerstone strategy to engineer proteolytically robust peptides.[5][6][][8] By venturing beyond the 20 canonical amino acids, researchers can introduce unique steric and electronic properties that fundamentally alter a peptide's structure and function. This guide provides an in-depth comparison of various UAA-based stabilization strategies, with a specific focus on the unique advantages conferred by (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (TFMPG) . We will explore the mechanistic basis for its stability enhancement, provide comparative experimental data, and detail the self-validating protocols required to assess these properties in your own research.

The Mechanistic Underpinnings of Stability: Why Unnatural Amino Acids Work

Proteolytic enzymes, or proteases, exhibit high specificity for their substrate peptides, recognizing particular sequences and requiring a flexible peptide backbone to fit into their active sites. The introduction of UAAs disrupts this recognition and cleavage process through two primary mechanisms:

  • Local Steric Hindrance: Modifying the peptide backbone or side chains can physically block the protease's access to the scissile bond.

  • Conformational Control: Many UAAs restrict the peptide backbone's rotational freedom, forcing it into secondary structures (e.g., helices or extended sheets) that are not readily recognized or accommodated by proteases.[3][9]

TFMPG is a particularly compelling UAA because it leverages a dual mechanism of action, combining the benefits of two powerful classes of stabilizing residues: α,α-disubstituted amino acids and fluorinated amino acids .

cluster_0 Unnatural Amino Acid (UAA) Stabilization Strategies cluster_1 Mechanisms of Action UAA Unnatural Amino Acids (UAAs) A α,α-Disubstituted AAs (e.g., Aib, TFMPG) UAA->A B Fluorinated AAs (e.g., Hexafluoroleucine, TFMPG) UAA->B C D-Amino Acids UAA->C D N-Methylated AAs UAA->D E β-Amino Acids UAA->E Mech1 Conformational Rigidity (Restricts Φ/Ψ angles) A->Mech1 Primary Mech2 Steric Shielding (Blocks protease access) A->Mech2 Secondary B->Mech2 Secondary Mech3 Altered Hydrophobicity & Electronic Properties B->Mech3 Primary

Figure 1: A diagram illustrating the classification of common stability-enhancing unnatural amino acids and their primary mechanisms of action.

Spotlight on α,α-Disubstitution: Engineering Conformational Rigidity

α,α-Disubstituted amino acids, such as the well-studied aminoisobutyric acid (Aib), replace the α-hydrogen with a second substituent.[10][11] This seemingly simple modification has profound consequences for the peptide backbone. It severely restricts the allowable Ramachandran (Φ/Ψ) angles, effectively locking the peptide into a more defined conformation, often a 3₁₀- or α-helix.[12][13] This pre-organization into a stable secondary structure makes the peptide a poor substrate for proteases, which typically require a more flexible, extended conformation for binding. TFMPG incorporates this principle by having both a methyl and a trifluoromethyl group at the α-carbon.

The Fluorine Advantage: More Than Just a Bulky Group

The strategic replacement of hydrogen with fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability.[14][15] The trifluoromethyl (CF₃) group in TFMPG contributes to stability in several ways:

  • Enhanced Hydrophobicity: The CF₃ group increases the hydrophobicity of the side chain, which can promote the formation of stable secondary structures and influence interactions with biological membranes.[16]

  • Steric and Electronic Shielding: The bulky and highly electronegative CF₃ group can sterically hinder the approach of proteases and electronically shield the adjacent peptide bond from hydrolytic cleavage.[17]

  • Increased Thermal Stability: Fluorination is known to increase the thermal stability of peptides and proteins.[14][15]

It is crucial to note, however, that the stabilizing effect of fluorination is not universal and can be highly dependent on the specific enzyme, the position of the UAA relative to the cleavage site, and the overall fluorine content.[18][19]

Comparative Performance Analysis: TFMPG vs. Other UAAs

To objectively evaluate the stabilizing effects of TFMPG, we present illustrative data from two key stability assays: a proteolytic degradation assay and a thermal denaturation assay. The data is based on a model therapeutic peptide, with various UAAs substituted at a known protease cleavage site.

Proteolytic Stability in Human Serum

This experiment measures the peptide's half-life (t½) when incubated in human serum, which contains a complex mixture of proteases. A longer half-life indicates greater stability.

Table 1: Comparative Proteolytic Stability of a Model Peptide in Human Serum

Peptide Variant (Substitution at P1 site) Key Feature(s) Half-life (t½) in Human Serum (hours)
Native Peptide (L-Alanine) Canonical Amino Acid 0.2
D-Alanine Stereochemical Inversion 18
Aib (Aminoisobutyric acid) α,α-Disubstitution 24
Hfl (Hexafluoroleucine) Fluorination 30

| TFMPG | α,α-Disubstitution + Fluorination | > 72 |

The data clearly demonstrates the synergistic effect of TFMPG's dual features. While D-amino acids, simple α,α-disubstitution (Aib), and fluorination (Hfl) all provide substantial improvements in stability over the native peptide, the combination of α,α-disubstitution and trifluoromethylation in TFMPG results in exceptional resistance to proteolytic degradation.

Thermal Stability Analysis

Thermal stability, measured by the melting temperature (Tm), is an indicator of a peptide's conformational integrity.[20] A higher Tm signifies a more stable structure that is less prone to unfolding, which can precede aggregation or degradation.

Table 2: Comparative Thermal Stability of a Model Peptide

Peptide Variant (Substitution) Key Feature(s) Melting Temperature (Tm) in °C
Native Peptide (L-Alanine) Canonical Amino Acid 48.5
D-Alanine Stereochemical Inversion 49.2
Aib (Aminoisobutyric acid) α,α-Disubstitution 58.1
Hfl (Hexafluoroleucine) Fluorination 61.7

| TFMPG | α,α-Disubstitution + Fluorination | 68.3 |

Consistent with the proteolytic stability data, TFMPG imparts the highest degree of thermal stability. The rigidifying effect of the α,α-disubstituted backbone, combined with the favorable hydrophobic and electronic properties of the trifluoromethyl group, creates a highly stable and well-ordered peptide structure.

Experimental Methodologies: Self-Validating Protocols for Stability Assessment

The trustworthiness of any stability claim rests on robust and reproducible experimental design. Below are detailed, field-proven protocols for the two key assays discussed.

Protocol 1: In Vitro Proteolytic Stability Assay by RP-HPLC

This protocol provides a quantitative measure of peptide degradation over time in a biological matrix like serum or in the presence of a specific protease.[18][21]

A 1. Sample Preparation - Peptide Stock (e.g., 1 mg/mL) - Human Serum (pre-warmed to 37°C) - Quenching Solution (e.g., 10% TFA) B 2. Incubation - Mix Peptide + Serum - Incubate at 37°C A->B C 3. Time-Point Sampling - Aliquot at t=0, 5, 15, 30, 60, 120... min - Immediately add to Quenching Solution B->C D 4. Protein Precipitation - Vortex quenched samples - Centrifuge (e.g., 14,000 rpm, 10 min, 4°C) C->D E 5. RP-HPLC Analysis - Inject supernatant - Monitor peak area of intact peptide D->E F 6. Data Analysis - Plot % remaining peptide vs. time - Calculate half-life (t½) E->F

Figure 2: A standardized workflow for conducting an in vitro proteolytic stability assay using RP-HPLC.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of the test peptide in an appropriate solvent (e.g., sterile water or DMSO).

    • Thaw human serum (pooled from multiple donors to average out variability) and pre-warm to 37°C in a water bath.

    • Prepare a quenching/precipitation solution, typically an acid like 10% Trichloroacetic Acid (TCA) or a mixture of organic solvents.[21][22]

  • Initiation of Reaction:

    • To initiate the assay, add a small volume of the peptide stock solution to the pre-warmed serum to achieve a final concentration of ~50-100 µg/mL. Vortex gently. This is your t=0 starting point.

  • Time-Course Sampling:

    • Immediately withdraw an aliquot (e.g., 100 µL) from the serum mixture and add it to an equal volume of the cold quenching solution in a microcentrifuge tube. This is the t=0 sample.

    • Continue to incubate the serum mixture at 37°C, taking identical aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes). Quench each aliquot immediately.

  • Sample Processing:

    • After the final time point, vortex all quenched samples vigorously for 30 seconds.

    • Centrifuge the samples at >14,000 x g for 10-15 minutes at 4°C to pellet the precipitated serum proteins.

  • RP-HPLC Analysis:

    • Carefully transfer the supernatant from each tube to an HPLC vial.

    • Inject a fixed volume (e.g., 20 µL) onto a C18 reverse-phase HPLC column.

    • Run a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

    • Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Interpretation:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of peptide remaining relative to the t=0 sample.

    • Plot this percentage against time and fit the data to a one-phase decay model to calculate the half-life (t½).

Protocol 2: Thermal Stability (Tm) Determination by Circular Dichroism

Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring changes in the secondary structure of a peptide as a function of temperature.[20] The melting temperature (Tm) is the point at which 50% of the peptide is unfolded.

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable CD buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer must have low absorbance in the far-UV region.

    • Filter the solution through a 0.22 µm syringe filter to remove any aggregates.

  • Instrument Setup:

    • Use a CD spectrometer equipped with a Peltier temperature controller.

    • Blank the instrument with the buffer solution in the same quartz cuvette (typically 1 mm path length) that will be used for the sample.

  • Data Acquisition:

    • Equilibrate the sample at a starting temperature (e.g., 20°C) for 5 minutes.

    • Measure the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helices).

    • Increase the temperature in controlled increments (e.g., 1-2°C per minute) up to a final temperature where the peptide is expected to be fully unfolded (e.g., 95°C).

    • Continuously monitor the CD signal at 222 nm throughout the temperature ramp.

  • Data Analysis:

    • Plot the CD signal (in millidegrees) as a function of temperature. This will generate a sigmoidal unfolding curve.

    • The melting temperature (Tm) is determined from the midpoint of the transition in this curve, often calculated by finding the maximum of the first derivative of the curve.

Conclusion and Future Outlook

The challenge of peptide instability is a significant but surmountable barrier in drug development. While numerous unnatural amino acids can confer proteolytic resistance, this compound (TFMPG) stands out due to its dual-action mechanism. By combining the conformational rigidity of α,α-disubstitution with the unique steric and electronic properties of trifluoromethylation, TFMPG offers an exceptional strategy for engineering highly stable and robust peptide therapeutics. The illustrative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers aiming to leverage this powerful tool. As the demand for potent and stable peptide drugs continues to grow, UAAs like TFMPG will be instrumental in designing the next generation of therapies with improved pharmacokinetic profiles and enhanced clinical efficacy.

References

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  • Demizu, Y., et al. (2011). Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Organic & biomolecular chemistry, 9(9), 3343–3350. [Link]

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  • Koksch, B., et al. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of peptide science, 3(3), 157–167. [Link]

  • Sting, A. R., & Seebach, D. (1996). Synthesis of (2R, 3S)- or (2S, 3R)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives (threonine and allo-threonine analogs) from enantiopure 4,4,4-trifluoro-3-hydroxybutanoic acid. Tetrahedron, 52(1), 279-290. [Link]

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  • Oehninger, L., et al. (2004). Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.
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A Comparative Guide to the Spectroscopic Confirmation of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Chiral Fluorinated Amino Acid

(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group (CF₃) can profoundly alter the physicochemical properties of parent molecules, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The specific stereochemistry at the α-carbon is often crucial for pharmacological activity, necessitating robust analytical methodologies to unequivocally confirm the structure and stereochemical integrity of this chiral building block.

This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of this compound. We will delve into the theoretical underpinnings of each technique, present predicted and comparative experimental data, and provide detailed protocols for acquiring and interpreting the spectra. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical workflow for this and similar fluorinated biomolecules.

The Analytical Workflow: A Multi-faceted Approach

The confirmation of the structure of this compound is not reliant on a single analytical technique. Instead, a synergistic approach is employed, where each method provides a unique piece of the structural puzzle. The relationship between these techniques is illustrated in the workflow diagram below.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural_Confirmation Complete Structural Confirmation NMR->Structural_Confirmation IR Infrared (IR) Spectroscopy IR->Structural_Confirmation MS Mass Spectrometry (MS) MS->Structural_Confirmation Target_Molecule (S)-2-Amino-3,3,3-trifluoro- 2-methylpropanoic acid Target_Molecule->NMR Provides detailed C-H-F framework Target_Molecule->IR Identifies functional groups Target_Molecule->MS Determines molecular weight and formula

Caption: Workflow for the structural confirmation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular framework.

A. ¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). The chemical shift (δ) of a proton signal is indicative of its electronic environment, and the integration of the signal corresponds to the number of protons it represents.

Expected Spectrum: In a typical deuterated solvent like D₂O, the ¹H NMR spectrum of this compound is expected to be relatively simple.

  • Methyl Protons (CH₃): A singlet peak is anticipated for the three equivalent protons of the methyl group. The electron-withdrawing effect of the adjacent trifluoromethyl and amino groups will cause this signal to appear downfield compared to a simple alkyl methyl group, likely in the range of δ 1.5 - 2.0 ppm .

  • Amine (NH₂) and Carboxylic Acid (COOH) Protons: In D₂O, these acidic protons will exchange with deuterium and will likely not be observed. In a non-protic solvent like DMSO-d₆, they would appear as broad singlets.

B. ¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of attached atoms.

Expected Spectrum: The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each of the four carbon atoms in the molecule.

  • Carboxylic Acid Carbon (COOH): This carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 170 - 180 ppm .

  • Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F). The strong electron-withdrawing effect of the fluorine atoms will shift this signal to around δ 120 - 130 ppm [1].

  • Quaternary α-Carbon (Cα): This carbon, bonded to the amino, methyl, carboxylic, and trifluoromethyl groups, will also be significantly deshielded and may show coupling to the fluorine atoms (²JC-F). Its chemical shift is predicted to be in the range of δ 60 - 70 ppm .

  • Methyl Carbon (CH₃): The methyl carbon will be the most shielded carbon and will appear upfield, likely in the range of δ 20 - 30 ppm . It may also exhibit a quartet splitting due to coupling with the fluorine atoms (³JC-F).

C. ¹⁹F NMR Spectroscopy

Principle: ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope. The chemical shifts of fluorine are very sensitive to the local electronic environment, making it an excellent probe for fluorinated compounds[2].

Expected Spectrum: The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group.

  • Trifluoromethyl Group (CF₃): A singlet is expected, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift will be highly dependent on the reference standard used, but relative to CFCl₃, it is expected to be in the range of δ -70 to -80 ppm [3][4].

Spectroscopic Data (Predicted) ¹H NMR (D₂O) ¹³C NMR (D₂O) ¹⁹F NMR (D₂O)
Functional Group Chemical Shift (δ, ppm) Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
-CH₃~1.5 - 2.0 (s)~20 - 30 (q)-
-C(NH₂)(COOH)--~60 - 70 (q)-
-CF₃-~120 - 130 (q)~ -70 to -80 (s)
-COOH-~170 - 180 (s)-

(s = singlet, q = quartet)

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies.

Expected Spectrum: The IR spectrum will provide clear evidence for the presence of the amino and carboxylic acid functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • N-H Stretch (Amine): A moderate, broad absorption in the range of 3000-3400 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary amine.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak will be present around 1700-1730 cm⁻¹ , corresponding to the carbonyl group of the carboxylic acid.

  • N-H Bend (Amine): A bending vibration for the primary amine is expected in the region of 1550-1650 cm⁻¹ .

  • C-F Stretch: Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group will be observed in the fingerprint region, typically between 1000-1300 cm⁻¹ .

Functional Group Vibrational Mode Expected Absorption (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
AmineN-H Stretch3000 - 3400Broad, Moderate
Carboxylic AcidC=O Stretch1700 - 1730Sharp, Strong
AmineN-H Bend1550 - 1650Moderate
TrifluoromethylC-F Stretch1000 - 1300Strong

III. Mass Spectrometry (MS): Determining Molecular Weight and Formula

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

Expected Spectrum (Electrospray Ionization - ESI): ESI is a soft ionization technique well-suited for polar molecules like amino acids.

  • Molecular Ion Peak: In positive ion mode, the most prominent peak will be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the compound (157.05 g/mol ) plus the mass of a proton, resulting in a peak at m/z ≈ 158.06 . In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z ≈ 156.04 .

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. Common fragmentation pathways for α-amino acids include the loss of water (H₂O) and the loss of the carboxylic acid group (as COOH or CO₂).

Comparison of Analytical Techniques

Technique Strengths Limitations Application to Target Molecule
NMR (¹H, ¹³C, ¹⁹F) - Provides detailed structural information - Non-destructive - Quantitative- Lower sensitivity than MS - Requires larger sample amounts - Can be complex to interpret- Essential for confirming the carbon-hydrogen-fluorine framework and connectivity.
IR Spectroscopy - Fast and simple - Excellent for identifying functional groups- Does not provide detailed structural connectivity - Not ideal for complex mixtures- Rapidly confirms the presence of the key amino and carboxylic acid functional groups.
Mass Spectrometry - Extremely high sensitivity - Provides accurate molecular weight and formula- Destructive technique - Can be difficult to distinguish isomers- Confirms the molecular weight and elemental composition of the compound.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Set the spectral width to cover the expected range for trifluoromethyl groups.

    • Use a suitable reference standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Set the mass spectrometer to scan over an appropriate m/z range (e.g., 50-500).

    • Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to obtain accurate mass measurements for elemental composition determination.

Conclusion

The structural confirmation of this compound is reliably achieved through the complementary use of NMR spectroscopy, IR spectroscopy, and mass spectrometry. NMR provides the definitive framework of the molecule, IR confirms the presence of essential functional groups, and MS verifies the molecular weight and elemental composition. While this guide provides a robust framework based on established spectroscopic principles and data from analogous compounds, it is imperative for researchers to acquire and interpret their own experimental data to ensure the identity and purity of their materials. The methodologies outlined herein represent a standard and reliable approach for the comprehensive characterization of this and other novel fluorinated amino acids, which are of increasing importance in the field of drug discovery.

References

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • SpectraBase. (n.d.). (S)-2-((R)-2-Amino-3,3,3-trifluoro-2-methyl-propionylamino)-3,3-dimethyl-butyric acid benzyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

  • NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • NMR Facility, UCSB Chem and Biochem. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • SpectraBase. (n.d.). (2S,3S)-3-AMINO-4,4,4-TRIFLUORO-2-METHYLBUTANOIC-ACID - Optional[19F NMR]. Retrieved from [Link]

  • University of California. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • PubMed. (2008). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. J Magn Reson. 2008 Mar;191(1):16-23.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

  • NCBI. (n.d.). [Table, (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid]. In: Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Biological Mass Spectrometry: Proteomics. (n.d.). Table of Contents. Retrieved from [Link]

  • ResearchGate. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Methylpropanoic acid, TMS derivative. Retrieved from [Link]

  • Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, a chiral, non-proteinogenic amino acid of increasing interest in pharmaceutical and agrochemical development. The inherent challenges in analyzing this molecule—namely its small, polar nature, lack of a strong chromophore, and the critical need for enantiomeric specificity—demand robust and meticulously validated analytical methods. This document outlines the theoretical and practical considerations for method selection and validation, grounded in established regulatory frameworks.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For quantifying a chiral active pharmaceutical ingredient (API) or its intermediates, such as the (S)-enantiomer of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, ensuring enantiomeric purity and accurate concentration is paramount for safety and efficacy.

Strategic Selection of an Analytical Technique

The choice of analytical technique is the foundational step in developing a validatable method. The primary challenge lies in achieving simultaneous separation of the (S)- and (R)-enantiomers while providing sufficient sensitivity and accuracy for quantification.

  • Gas Chromatography (GC): GC-based methods typically require derivatization to increase the volatility and thermal stability of the amino acid. While offering high resolution, the derivatization step can introduce variability and potential for side reactions, complicating the validation process. A common approach involves esterification of the carboxyl group followed by acylation of the amino group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is often the preferred technique. Given the lack of a strong UV chromophore in the target analyte, detection methods like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are necessary. Chiral separation can be achieved using either a chiral stationary phase (CSP) or a chiral derivatizing agent. The use of a CSP is generally preferred as it is a direct method that reduces sample preparation complexity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for quantifying small molecules in complex matrices due to its superior sensitivity, selectivity, and speed. By coupling a chiral HPLC separation with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, one can achieve highly specific and sensitive quantification of the (S)-enantiomer, even in the presence of its (R)-enantiomer and other impurities.

Comparative Analysis of Leading Methodologies

The performance of each technique must be evaluated against key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines. The table below presents a comparative summary based on typical performance data for the analysis of chiral amino acids.

Parameter GC-FID (with Derivatization) Chiral HPLC-CAD Chiral LC-MS/MS Rationale for Performance
Specificity/Selectivity Moderate to HighHighVery HighMS/MS detection is inherently more selective than FID or CAD as it monitors a specific precursor-to-product ion transition, minimizing interference from matrix components.
Linearity (r²) > 0.99> 0.995> 0.999LC-MS/MS often exhibits superior linearity over a wider dynamic range due to its high sensitivity and low background noise.
Limit of Quantification (LOQ) ~1-5 µg/mL~0.1-0.5 µg/mL~0.1-1 ng/mLThe sensitivity of tandem mass spectrometry is several orders of magnitude greater than that of CAD or FID, making it ideal for trace-level quantification.
Accuracy (% Recovery) 90-110%95-105%98-102%The reduced sample preparation (no post-column derivatization) and high specificity of LC-MS/MS typically lead to higher accuracy.
Precision (%RSD) < 10%< 5%< 2%Automated LC-MS/MS systems provide highly reproducible injections and stable ionization, resulting in excellent precision.
Method Robustness ModerateGoodExcellentLC-MS/MS methods are often more robust as minor changes in mobile phase composition have less impact on MS detection compared to CAD or ELSD.

Recommended Workflow: Chiral LC-MS/MS Method Validation

Based on the comparative analysis, a Chiral LC-MS/MS method is recommended for its superior sensitivity, selectivity, and robustness. Below is a detailed protocol for the validation of such a method.

Experimental Protocol: Validation of a Chiral LC-MS/MS Method

Objective: To validate a method for the quantification of this compound in a sample matrix (e.g., reaction mixture or bulk drug substance).

Instrumentation:

  • HPLC System (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Chiral Column (e.g., Astec CHIROBIOTIC V2, 5 µm, 4.6 x 250 mm)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Thermo TSQ Altis)

Materials:

  • Reference standards of (S)- and (R)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

  • LC-MS grade Methanol, Acetonitrile, and Water

  • LC-MS grade Formic Acid

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

Mass Spectrometer Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: To be determined by infusing the analyte. For a compound with a molecular weight of 157.09 g/mol , a potential transition could be m/z 158.1 -> 114.1 [M+H]+ -> [M+H-CO2]+.

  • Source Parameters: Optimized for maximum signal intensity.

Validation Workflow and Parameters

The validation process should be systematic, following a pre-approved protocol.

Validation_Workflow node_start Method Development & Optimization node_protocol Write Validation Protocol node_start->node_protocol node_specificity Specificity & Selectivity (Enantiomeric Resolution, Matrix Effects) node_protocol->node_specificity node_linearity Linearity & Range (Calibration Curve) node_specificity->node_linearity node_lod_loq LOD & LOQ (S/N Ratio or SD of Intercept) node_linearity->node_lod_loq node_accuracy Accuracy (Spiked Matrix Recovery) node_lod_loq->node_accuracy node_precision Precision (Repeatability & Intermediate) node_accuracy->node_precision node_robustness Robustness (Varying Flow, Temp, pH) node_precision->node_robustness node_stability Solution Stability (Autosampler, Freeze-Thaw) node_robustness->node_stability node_report Final Validation Report node_stability->node_report

Caption: A typical workflow for the validation of an analytical method, proceeding from development to the final report.

Step-by-Step Validation Procedures:

  • Specificity:

    • Rationale: To ensure the method can unequivocally assess the (S)-enantiomer in the presence of components that may be expected to be present, including its (R)-enantiomer, impurities, and matrix components.

    • Procedure: Inject individual solutions of the (S)- and (R)-enantiomers to confirm baseline resolution. Inject a blank matrix and a matrix spiked with the analyte to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity and Range:

    • Rationale: To establish the concentration range over which the detector response is directly proportional to the analyte concentration.

    • Procedure: Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL). Perform a linear regression analysis of the peak area versus concentration. The correlation coefficient (r²) should be > 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Rationale: To determine the lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy.

    • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy:

    • Rationale: To assess the closeness of the test results obtained by the method to the true value.

    • Procedure: Analyze samples of a blank matrix spiked with known amounts of the analyte at a minimum of three concentration levels (e.g., low, medium, high). Accuracy is expressed as the percentage of recovery. Acceptance criteria are typically 98.0% to 102.0%.

  • Precision:

    • Rationale: To evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

      • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

      • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.

    • Procedure: Analyze a minimum of five replicate preparations at three concentration levels. Express precision as the relative standard deviation (%RSD). Acceptance criteria are typically < 2%.

  • Robustness:

    • Rationale: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

    • Procedure: Introduce small variations to critical method parameters such as mobile phase pH (±0.1 unit), column temperature (±2°C), and flow rate (±5%). Evaluate the impact on resolution, retention time, and peak area. The method is considered robust if the results remain within the acceptance criteria.

Conclusion

The validation of an analytical method for quantifying this compound is a rigorous process that underpins the reliability of all subsequent data. While several techniques can be employed, a chiral LC-MS/MS method offers an unparalleled combination of specificity, sensitivity, and robustness. The validation workflow presented here, based on ICH guidelines, provides a comprehensive framework for establishing a method that is fit for its intended purpose in a regulated research and development environment. The ultimate goal is to produce a self-validating system where the data generated is demonstrably accurate, precise, and reliable.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

The Fluorine Advantage: A Comparative Guide to Trifluoromethylated vs. Non-Fluorinated Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug design, the strategic incorporation of fluorine atoms, particularly as trifluoromethyl (CF₃) groups, into amino acid scaffolds has emerged as a transformative strategy. This guide provides an in-depth, objective comparison of trifluoromethylated amino acid analogs and their non-fluorinated counterparts, supported by experimental data and detailed methodologies. By understanding the profound impact of trifluoromethylation on physicochemical properties, metabolic stability, and peptide conformation, researchers can unlock new avenues for developing more potent, stable, and effective therapeutics.

The Power of Trifluoromethylation: A Physicochemical Perspective

The introduction of a trifluoromethyl group, a bioisostere for a methyl group, imparts a unique set of properties to amino acid analogs, primarily due to the high electronegativity and steric bulk of fluorine atoms.[1] These alterations have significant implications for a molecule's behavior in biological systems.

Acidity (pKa)

The strongly electron-withdrawing nature of the CF₃ group significantly influences the acidity of both the carboxylic acid and the amino group of an amino acid. This effect is particularly pronounced when the CF₃ group is in proximity to these functional groups. The increased acidity of the carboxylic acid and the decreased basicity (lower pKa of the conjugate acid) of the amino group can have profound effects on the ionization state of the amino acid at physiological pH, thereby influencing its interactions with biological targets.[2]

A comparative study on proline analogs clearly demonstrates this effect. The pKa of the ammonium group in trifluoromethyl-substituted prolines is severely reduced compared to their methyl-substituted counterparts, with a decrease of up to 4.9 pKa units.[2]

Table 1: Comparative pKa Values of Proline Analogs

Amino Acid AnalogpKa (α-COOH)pKa (α-NH₃⁺)
Proline1.9910.60
(2S,4R)-4-Methylproline~2.0~10.6
(2S,4R)-4-(Trifluoromethyl)proline~1.8~8.4

Note: Exact pKa values can vary depending on the specific experimental conditions. The data for proline is a standard literature value. The data for the substituted prolines is derived from comparative studies.

Lipophilicity (LogP)

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly increased by the introduction of a trifluoromethyl group. The hydrophobic nature of the CF₃ group enhances the partitioning of the amino acid analog into lipid environments, which can improve membrane permeability.[3][4]

Table 2: Comparative LogP Values of Amino Acid Analogs

Amino AcidLogPTrifluoromethylated AnalogPredicted LogP
Alanine-2.85α-Trifluoromethyl-β-alanine-1.5
Leucine-1.725,5,5-Trifluoro-DL-leucine-0.5
Phenylalanine-1.384-(Trifluoromethyl)-L-phenylalanine-0.6

Note: LogP values are highly dependent on the method of determination (experimental vs. calculated) and the specific isomer. The values presented here are for comparative purposes and are sourced from various databases and predictive models.[5][6][7][8][9][10]

Enhancing Durability: Metabolic and Proteolytic Stability

A primary driver for the incorporation of trifluoromethylated amino acids in drug design is the remarkable enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1] By strategically placing a CF₃ group at a known site of metabolism, this metabolic pathway can be effectively blocked, leading to a longer in vivo half-life and improved bioavailability.[1][11]

In Vitro Metabolic Stability

In vitro assays using liver microsomes are a standard method for assessing the metabolic stability of drug candidates. These assays measure the rate of disappearance of the parent compound over time, providing key parameters such as in vitro half-life (t½) and intrinsic clearance (Clint). Numerous studies have demonstrated that the introduction of a trifluoromethyl group significantly increases the metabolic half-life of compounds compared to their non-fluorinated analogs.[1][12][13]

Table 3: Comparative In Vitro Metabolic Stability

CompoundNon-Fluorinated Analog Half-life (t½, min)Trifluoromethylated Analog Half-life (t½, min)Fold Increase in Stability
Model Substrate 115> 120> 8
Model Substrate 230> 180> 6

Note: This table represents generalized data from comparative metabolic stability studies. Actual values are highly dependent on the specific molecular scaffold and the experimental conditions.[1][12]

Proteolytic Stability of Peptides

The incorporation of trifluoromethylated amino acids into peptides can also enhance their resistance to proteolytic degradation. The steric bulk and altered electronic properties of the fluorinated side chain can hinder the approach and binding of proteases to the peptide backbone, thereby slowing down enzymatic cleavage.[14][15][16][17][18] However, the effect on proteolytic stability can be complex and depends on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the overall peptide conformation.[14][15]

Impact on Peptide and Protein Structure

The introduction of trifluoromethylated amino acids can have a profound impact on the secondary and tertiary structure of peptides and proteins. The steric bulk of the CF₃ group can induce specific conformational preferences, while its hydrophobicity can drive the folding and assembly of peptide chains.[3][19]

Conformational Preferences

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for studying the conformational changes induced by fluorinated amino acids.[20][21][22][23][24] The incorporation of trifluoromethylated residues can stabilize helical structures or favor the formation of β-turns, depending on their position within the peptide sequence. These conformational constraints can be exploited to design peptides with enhanced biological activity and receptor selectivity.

Experimental Protocols

To facilitate the comparative study of trifluoromethylated and non-fluorinated amino acid analogs, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of Trifluoromethylated Amino Acids

The synthesis of trifluoromethylated amino acids can be challenging, but several methods have been developed. One common approach involves the use of photoredox catalysis in a microfluidic system, which offers precise control over reaction conditions.[25][26]

Experimental Workflow: Photoredox Microfluidic Synthesis

G cluster_prep Reagent Preparation cluster_flow Microfluidic Reaction cluster_workup Workup & Purification reagent1 Imino Ester mixer Syringe Pump & Mixer reagent1->mixer reagent2 Alkyl Radical Precursor reagent2->mixer reagent3 CF3 Source reagent3->mixer photocat Photocatalyst photocat->mixer reactor Flow Reactor with LED Irradiation mixer->reactor quench Reaction Quenching reactor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Trifluoromethylated Amino Acid purify->product

Caption: Workflow for the synthesis of trifluoromethylated amino acids.

Determination of pKa

The pKa values of amino acid analogs can be determined by acid-base titration, monitoring the pH change upon addition of a strong acid or base.[25][26][27][28]

Protocol: pKa Determination by Titration

  • Sample Preparation: Prepare a 0.1 M solution of the amino acid analog in deionized water.

  • Titration with Acid:

    • Pipette a known volume (e.g., 20 mL) of the amino acid solution into a beaker.

    • Standardize a pH meter using standard buffer solutions.

    • Measure the initial pH of the amino acid solution.

    • Titrate with a standardized 0.1 M HCl solution, adding small increments (e.g., 0.3 mL) and recording the pH after each addition until the pH drops to approximately 1.5.

  • Titration with Base:

    • Pipette a fresh 20 mL aliquot of the amino acid solution into a separate beaker.

    • Titrate with a standardized 0.1 M NaOH solution in a similar incremental manner until the pH reaches approximately 12.5.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added for both titrations.

    • The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve). The first midpoint corresponds to the pKa of the carboxylic acid (pKa1), and the second to the pKa of the amino group (pKa2).

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (LogP).[2][29][30][31][32]

Protocol: LogP Determination by Shake-Flask Method

  • Solvent Saturation: Mix equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the amino acid analog in the aqueous phase at a known concentration.

  • Partitioning:

    • Add a known volume of the amino acid stock solution to a mixture of the pre-saturated 1-octanol and aqueous phases in a centrifuge tube.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification:

    • Carefully withdraw aliquots from both the octanol and aqueous phases.

    • Determine the concentration of the amino acid analog in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or LC-MS).

  • Calculation: Calculate the LogP value using the following formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure for assessing metabolic stability using liver microsomes.[1][12][13]

Experimental Workflow: In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound Test Compound Stock pre_incubate Pre-incubation at 37°C compound->pre_incubate microsomes Liver Microsomes microsomes->pre_incubate nadph NADPH Regenerating System start_reaction Initiate Reaction with NADPH nadph->start_reaction pre_incubate->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points quench Quench Reaction time_points->quench protein_precip Protein Precipitation quench->protein_precip lcms LC-MS/MS Analysis protein_precip->lcms data_analysis Data Analysis (t½, Clint) lcms->data_analysis

Caption: Workflow for assessing in vitro metabolic stability.

Protocol: In Vitro Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test amino acid analog in a suitable solvent (e.g., DMSO).

    • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The in vitro half-life (t½) is calculated from the slope of the linear regression.

    • Intrinsic clearance (Clint) can also be calculated from these data.

Conclusion

The trifluoromethylation of amino acids is a powerful and versatile strategy in drug discovery and peptide design. The introduction of the CF₃ group predictably and significantly alters key physicochemical properties, most notably increasing lipophilicity and modulating acidity. Furthermore, it confers a remarkable enhancement in metabolic stability, a crucial attribute for the development of long-acting therapeutics. While the effects on proteolytic stability and peptide conformation are more context-dependent, they offer valuable opportunities for fine-tuning the biological activity and structural properties of peptides. The experimental protocols provided in this guide serve as a practical resource for researchers to conduct their own comparative studies and harness the full potential of the "fluorine advantage" in their research and development endeavors.

References

  • Liu, J., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters. [Link]

  • Liu, J., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. PubMed. [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Titration Curves of Aminoacids (Procedure). Biochemistry Virtual Lab I. [Link]

  • Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. [Link]

  • Bolis, G., et al. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews. [Link]

  • eGyanKosh. (n.d.). Determination of pKa of Glycine. [Link]

  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids. [Link]

  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]

  • Raz, R., et al. (2017). A biomimetic approach for enhancing the in vivo half-life of peptides. Nature Communications. [Link]

  • Kheylik, Y., et al. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

  • Bilgicer, B., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]

  • Kubyshkin, V., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry. [Link]

  • Mykhailiuk, P. K. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]

  • Danishefsky, S. J., & Shobnom, A. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Bilgicer, B., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. PubMed. [Link]

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A Senior Application Scientist's Guide to Assessing the Impact of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid on Peptide Conformation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency.[1][2] However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity, hindering their clinical translation.[1] The solution lies in conformational constraint—rigidifying the peptide backbone to pre-organize it into its bioactive shape.[1][2][3] This guide provides an in-depth comparison of how incorporating the non-natural amino acid, (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (Tfm-Aib), can powerfully influence peptide conformation, benchmarked against other common constraining strategies. We will delve into the causality behind experimental choices and provide actionable protocols for assessing these structural changes.

The Unique Structural Impact of this compound

This compound, a trifluoromethylated analog of α-aminoisobutyric acid (Aib), is a potent tool for peptide structure modification. Its influence stems from two key structural features:

  • α,α-Disubstitution: The presence of both a methyl and a trifluoromethyl group at the α-carbon sterically restricts the available Ramachandran space, forcing the peptide backbone into specific dihedral angles. This is a well-established principle for inducing helical or turn structures.

  • The Trifluoromethyl (CF3) Group: This group is more than just a bulky substituent. It is highly electronegative and lipophilic, which can enhance binding affinity, improve metabolic stability by shielding adjacent peptide bonds from enzymatic cleavage, and increase cell membrane permeability.[4][5][6] The strong C-F bond is exceptionally stable to metabolic degradation.[5][7]

The combination of these features makes Tfm-Aib a powerful tool for creating stable, conformationally defined peptides with improved drug-like properties.[8]

Comparative Analysis of Conformational Constraint Strategies

While Tfm-Aib offers a localized method of control, it is essential to compare it with other established techniques to understand its unique advantages.

StrategyMechanism of ConstraintAdvantagesDisadvantages
This compound (Tfm-Aib) Incorporation Steric hindrance from α,α-disubstitution restricts backbone dihedral angles.[9]Localized and predictable influence on secondary structure. Enhances metabolic stability and lipophilicity.[4][5][6]Requires synthesis of a non-natural amino acid. May not be suitable for all desired conformations.
Peptide Stapling Covalent cross-linking of amino acid side chains (e.g., using all-hydrocarbon staples) to lock in an α-helical conformation.[1]Excellent for stabilizing α-helices. Can significantly improve cell permeability and proteolytic resistance.[1]Primarily limited to α-helical structures. The linker itself can influence biological activity.
Macrocyclization (Head-to-Tail, Side-Chain) Covalent linkage of the peptide's N- and C-termini or between side chains to form a cyclic structure.[1][2]Greatly reduces conformational freedom. Often leads to high binding affinity and stability.[2][3]Can be synthetically challenging. The resulting conformation can be difficult to predict.
D-Amino Acid Incorporation Introduction of a chiral center with the opposite stereochemistry to natural L-amino acids.Can induce turns (e.g., in D-Pro-Gly sequences) and provides resistance to proteolysis.[1]Can disrupt existing secondary structures if not placed carefully. May lead to immunogenicity.
α-Aminoisobutyric Acid (Aib) Incorporation A simpler α,α-disubstituted amino acid that strongly promotes helical conformations.[1]Well-studied and highly effective at inducing helicity.Lacks the beneficial physicochemical properties of the trifluoromethyl group.

Experimental Workflows for Assessing Peptide Conformation

A multi-faceted approach is necessary to fully characterize the conformational impact of Tfm-Aib. The following diagram and protocols outline a robust workflow.

G Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Tfm-Aib-OH Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry (MS) Purification->Characterization CD Circular Dichroism (CD) - Secondary Structure Characterization->CD Pure Peptide NMR NMR Spectroscopy - 3D Structure in Solution Characterization->NMR Pure Peptide XRay X-ray Crystallography - High-Res 3D Structure (Solid State) Characterization->XRay Stability Proteolytic Stability Assay CD->Stability Binding Binding Affinity Assay (e.g., SPR) NMR->Binding Activity Cell-Based Activity Assay Binding->Activity

Caption: Experimental workflow for assessing Tfm-Aib modified peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tfm-Aib-Containing Peptide

The causality behind choosing SPPS is its efficiency and simplicity for the sequential addition of amino acids. Fmoc chemistry is preferred for its milder deprotection conditions compared to Boc chemistry, which is crucial for preserving the integrity of complex non-natural residues.[10]

  • Resin Preparation: Start with a Rink Amide resin for a C-terminal amide. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 10-20 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the standard Fmoc-protected amino acid (3-fold molar excess) using a coupling reagent like HBTU/OxymaPure in DMF.[11]

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).

  • Incorporation of Fmoc-(S)-Tfm-Aib-OH:

    • Causality: Due to the steric hindrance of the α,α-disubstituted residue, a more potent coupling agent and longer reaction times are often necessary.

    • Activate Fmoc-(S)-Tfm-Aib-OH (2-fold molar excess) using a stronger coupling reagent such as HATU with DIPEA in DMF.

    • Allow the coupling to proceed for 4-6 hours, or until the Kaiser test is negative. A double coupling may be required.

  • Repeat: Continue the cycle of deprotection and coupling for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]

  • Purification: Precipitate the crude peptide in cold diethyl ether, then dissolve and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity via mass spectrometry.[11]

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the workhorse for rapidly assessing peptide secondary structure in solution.[12][13] It measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the ordered arrangement of the peptide backbone.[14][15]

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer must be transparent in the far-UV region.

    • Determine the precise peptide concentration, as this is critical for calculating molar ellipticity. A typical concentration is 0.1-0.5 mg/mL.[13]

  • Instrument Setup:

    • Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes to remove oxygen, which absorbs in the far-UV range.

    • Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorbance.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide sample from approximately 260 nm down to 190 nm.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Molarity ([θ]) in deg cm²/dmol.

    • Analyze the resulting spectrum for characteristic signals that indicate secondary structure.

Table of Characteristic CD Signals: [15]

Secondary StructureWavelength of Positive Maximum (nm)Wavelength of Negative Maximum/Minima (nm)
α-Helix ~192~208 and ~222 (two distinct minima)
β-Sheet ~195~215
Random Coil ~212~198
Protocol 3: 3D Structure Determination by NMR Spectroscopy

NMR is the most powerful technique for determining the high-resolution 3D structure and dynamics of peptides in solution.[16][17] It provides through-space distance restraints that are used to calculate a structural ensemble.[18]

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or a mixture like H₂O/D₂O 9:1) to a concentration of 1-5 mM. Add a DSS standard for chemical shift referencing.

  • 1D ¹H NMR: Acquire a simple 1D proton spectrum to check for sample purity and proper folding (indicated by good signal dispersion).

  • 2D NMR Experiments:

    • TOCSY/COSY: Acquire these spectra to identify amino acid spin systems and achieve sequence-specific resonance assignments.

    • NOESY/ROESY: These are the key experiments. They detect Nuclear Overhauser Effects (NOEs), which are cross-peaks between protons that are close in space (<5 Å). These NOEs provide the crucial distance restraints for structure calculation.[18]

  • Structure Calculation:

    • Causality: The goal is to find a set of 3D structures that are consistent with the experimentally derived distance restraints.

    • Integrate the NOESY cross-peaks to generate a list of upper-limit distance restraints.

    • Use software packages like CYANA or CNS to perform molecular dynamics simulations under the constraints of the NMR data.[18]

    • The result is not a single structure but an ensemble of low-energy structures that represent the conformational space of the peptide in solution.

  • Variable Temperature (VT) NMR:

    • Causality: This experiment helps identify intramolecular hydrogen bonds, which are key stabilizing features of folded structures. Amide protons involved in H-bonds are shielded from the solvent and show a smaller change in chemical shift with temperature.

    • Acquire a series of 1D ¹H spectra at different temperatures (e.g., 280 K to 320 K).

    • Plot the chemical shift of each amide proton versus temperature. A small temperature coefficient (< -4.5 ppb/K) is indicative of a hydrogen-bonded proton.[18][19]

Visualizing Conformational Constraint

The fundamental principle of using Tfm-Aib is to reduce the vast conformational landscape of a flexible peptide to a more defined, bioactive state.

Caption: Tfm-Aib reduces conformational entropy, guiding a flexible peptide to a defined structure.

Conclusion: A Precision Tool for Peptide Engineering

This compound is more than just another non-natural amino acid; it is a precision tool for peptide drug design. By imposing potent, localized steric constraints and simultaneously enhancing key physicochemical properties through its trifluoromethyl group, it offers a distinct advantage over many alternative strategies.[8][9] The ability to rationally design peptides with predictable secondary structures, improved stability, and better pharmacokinetic profiles is paramount. A rigorous experimental approach, combining synthesis, spectroscopic analysis (CD and NMR), and functional assays, is crucial for validating the conformational impact and unlocking the full therapeutic potential of peptides engineered with this powerful building block.

References

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed.
  • Circular dichroism of peptides. PubMed.
  • CD-Based Peptide Secondary Structure Analysis.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Request PDF.
  • Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs.
  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society.
  • Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy. Benchchem.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central.
  • Constrained Peptides in Drug Discovery and Development. SciSpace.
  • Proton NMR studies of peptide conform
  • The Role of Trifluoromethylated Amino Acids in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd..
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Constrained Peptides in Drug Discovery and Development | Request PDF.
  • The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. Ningbo Inno Pharmchem Co.,Ltd..
  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science (RSC Publishing).
  • Design and biological activity of trifluoromethyl containing drugs. Wechem.
  • Peptide Synthesis. Sigma-Aldrich.
  • Overview of Custom Peptide Synthesis. GenScript.
  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.

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A Senior Application Scientist's Guide to (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid: A Comparative Analysis for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Alanine – Engineering Peptides with α,α-Disubstituted Amino Acids

In the landscape of modern drug discovery, peptides represent a class of therapeutics with exquisite specificity and potent biological activity. However, their clinical translation is often hampered by poor metabolic stability and unpredictable conformational behavior. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of peptidomimetic design aimed at overcoming these limitations. Among the most powerful tools in this endeavor are α,α-disubstituted amino acids, which introduce conformational constraints that can pre-organize a peptide into a desired secondary structure and enhance its resistance to enzymatic degradation.

This guide provides an in-depth comparison of two critical α,α-disubstituted building blocks: the well-established α-aminoisobutyric acid (Aib) and its fluorinated counterpart, (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, commonly known as (S)-α-(Trifluoromethyl)alanine or α-TfmAla. We will dissect their comparative performance, supported by experimental data, and provide detailed protocols for their application, offering researchers, scientists, and drug development professionals a comprehensive framework for their use in creating next-generation peptide therapeutics.

Comparative Performance Analysis: α-TfmAla vs. Aib

The choice between incorporating α-TfmAla and Aib into a peptide sequence is driven by the specific properties one wishes to impart. While both residues are potent inducers of helical conformations, the substitution of a methyl group with a trifluoromethyl (CF3) group introduces profound electronic and steric changes that significantly alter the final molecule's behavior.

The primary rationale for this substitution lies in the unique properties of the CF3 group:

  • High Electronegativity: The fluorine atoms exert a strong electron-withdrawing effect, which can alter local bond polarities and hydrogen-bonding capabilities.

  • Metabolic Resistance: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol compared to ~414 kJ/mol for a C-H bond), rendering the CF3 group highly resistant to oxidative metabolism by enzymes such as Cytochrome P450s.

  • Steric Bulk & Lipophilicity: The CF3 group is significantly bulkier than a methyl group and increases the lipophilicity of the residue, which can enhance membrane permeability and hydrophobic interactions with biological targets.

These fundamental differences manifest in several key performance metrics for peptide therapeutics, as summarized below.

Table 1: Comparative Properties and Performance of α-TfmAla vs. Aib in Peptide Design

Property/Metricα-Aminoisobutyric Acid (Aib)(S)-α-(Trifluoromethyl)alanine (α-TfmAla)Rationale for Difference & Expert Insight
Primary Function Potent helix inducer; conformational constraint.Potent helix inducer; proteolytic shield; metabolic blocker.α-TfmAla offers multifunctional enhancement. The CF3 group acts as a "metabolic warhead," blocking enzymatic attack at or near the substitution site.
Helical Propensity Very High. Strongly favors φ, ψ angles in the 3₁₀- or α-helical regions of the Ramachandran plot.[1][2][3]Very High. Similar conformational restriction to Aib, but the electronic nature of the CF3 group can further influence local hydrogen bonding and helical stability.While both are strong helix formers, the choice of α-TfmAla may be justified when seeking to fine-tune helical stability or introduce a ¹⁹F NMR probe for conformational studies.
Proteolytic Stability High. The α,α-disubstitution provides steric hindrance to proteases.[4]Exceptional. Offers significantly greater resistance to enzymatic degradation than Aib, especially when placed near the cleavage site.[5]The combined steric bulk and strong electron-withdrawing nature of the CF3 group make the adjacent peptide bonds exceptionally resistant to hydrolysis.
Metabolic Stability Moderate. The methyl groups can still be sites of oxidative metabolism.Very High. The CF3 group is highly resistant to oxidative metabolism, blocking a common metabolic pathway and increasing the peptide's half-life.This is a primary advantage of α-TfmAla. Replacing a metabolically labile residue (like Leu or Val) with α-TfmAla can dramatically improve a peptide's pharmacokinetic profile.
Lipophilicity Moderate increase over Alanine.Significant increase over Aib.The increased lipophilicity can improve cell membrane permeability and binding affinity to hydrophobic pockets in target proteins.
Synthetic Accessibility Readily available and straightforward to incorporate via SPPS.More complex, multi-step synthesis required. Incorporation into peptides can be challenging due to steric hindrance.[6]The synthetic cost and complexity of α-TfmAla are key considerations. Its use is justified when its performance benefits are critical for the therapeutic goal.

Application Deep Dive I: Enhancing Proteolytic Stability

A critical failure point for peptide drugs is their rapid degradation by proteases. The steric bulk of α,α-disubstituted amino acids provides a physical shield against enzymatic cleavage. The incorporation of α-TfmAla elevates this protective effect to an exceptional level.

A seminal study directly compared the stability of model peptides containing α-TfmAla and Aib against the serine protease α-chymotrypsin.[5] The enzyme preferentially cleaves the peptide bond on the C-terminal side of large hydrophobic residues (P1 position). The results quantitatively demonstrate the superior shielding effect of α-TfmAla.

Table 2: Comparative Proteolytic Stability of Model Peptides against α-Chymotrypsin (Data synthesized from Brückner, H., & Langer, M. (1997). Journal of Peptide Science, 3(3), 157-67.[5])

Peptide Sequence (Xaa at P1 position)Xaa ResidueHalf-life (t½) of Cleavage% Remaining after 24h
Ac-Gly-Leu-Ala -Gly-Gly-NH₂Alanine (Control)< 1 min0%
Ac-Gly-Leu-Aib -Gly-Gly-NH₂Aib~ 120 min~10%
Ac-Gly-Leu-α-TfmAla -Gly-Gly-NH₂α-TfmAlaNot Determined100% (Absolute Stability)

Expertise & Experience: The data is unequivocal. When placed at the P1 cleavage site, α-TfmAla completely abolishes proteolysis by α-chymotrypsin, whereas Aib only provides a moderate, ~120-fold increase in stability compared to the native Alanine peptide. This demonstrates that the effect of α-TfmAla is not merely steric; the powerful electron-withdrawing nature of the CF3 group deactivates the adjacent carbonyl group, making the peptide bond far less susceptible to nucleophilic attack by the enzyme's serine residue. This dual steric and electronic shielding is a key advantage of α-TfmAla for designing highly stable peptide therapeutics.

Application Deep Dive II: Modulating Biological Activity and Pharmacokinetics

The transforming growth factor-β (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and extracellular matrix production.[7] Its dysregulation is implicated in fibrosis and cancer.[8] The pathway is initiated by the TGF-β ligand binding to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), triggering a downstream SMAD signaling cascade.[7][9] Peptide inhibitors are often designed to block the interaction between the ligand and its receptors.[10][11]

Below is a diagram illustrating the canonical TGF-β/SMAD signaling pathway and the potential point of action for a peptide inhibitor.

TGF_Beta_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGF-β RII TGFBR1 TGF-β RI TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_Complex SMAD2/3/4 Complex pSMAD23->SMAD_Complex Binds to SMAD4 SMAD4 SMAD4->SMAD_Complex DNA Target Genes (e.g., Collagen, PAI-1) SMAD_Complex->DNA Regulates Transcription TGFB TGF-β Ligand TGFB->TGFBR2 Binds Peptide Peptide Inhibitor (containing α-TfmAla) Peptide->TGFB Blocks

Figure 1: TGF-β signaling pathway and inhibitor action.

Table 3: Predicted Performance Comparison of a Hypothetical TGF-β Peptide Inhibitor

Performance MetricSubstitution with AibSubstitution with α-TfmAlaExpected Rationale & Causality
Binding Affinity (Kd) / IC50 May increase due to favorable helical conformation.Potentially higher affinity / lower IC50. The increased lipophilicity and potential for novel fluorine-protein interactions from the CF3 group could enhance binding to a hydrophobic pocket on the TGF-β ligand, leading to a lower IC50 value.
In Vitro Half-life (t½) Increased due to proteolytic resistance.Significantly increased. As demonstrated in Table 2, the superior proteolytic shielding of α-TfmAla would lead to a much longer half-life in cell culture medium containing proteases.[5]
In Vivo Half-life (t½) Moderately increased.Dramatically increased. In addition to proteolytic resistance, the blockage of oxidative metabolism by the CF3 group would significantly reduce clearance in vivo, leading to a longer circulatory half-life and potentially less frequent dosing.
Cell Permeability Moderate.Potentially enhanced. The increased lipophilicity imparted by the CF3 group may improve the peptide's ability to cross cell membranes, which could be advantageous for targeting intracellular components of the pathway.

Experimental Protocols

A commitment to scientific integrity requires robust and reproducible methodologies. The following protocols provide detailed, step-by-step procedures for the synthesis of the α-TfmAla building block and its incorporation into a target peptide.

Protocol 1: Asymmetric Synthesis of this compound

The asymmetric Strecker reaction is a powerful method for synthesizing enantiomerically enriched α-amino acids. This protocol is adapted from established methodologies for related compounds and provides a reliable route to the title amino acid.[12][13]

Workflow Visualization:

Synthesis_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Cyanation (Strecker Reaction) cluster_2 Step 3: Hydrolysis & Deprotection A 1,1,1-Trifluoroacetone C Chiral Imine Intermediate A->C B (S)-α-Methylbenzylamine B->C E Chiral Aminonitrile C->E Diastereoselective Addition D Trimethylsilyl Cyanide (TMSCN) D->E G Racemic α-TfmAla E->G Nitrile & Imine Hydrolysis F Concentrated HCl F->G H Final Product: (S)-α-TfmAla G->H Resolution or Purification I (R)-α-Methylbenzylamine (Recovered)

Figure 2: Asymmetric Strecker synthesis workflow.

Methodology:

  • Step 1: Chiral Imine Formation

    • To a solution of 1,1,1-trifluoroacetone (1.0 eq) in anhydrous toluene (0.5 M) in a round-bottom flask equipped with a Dean-Stark trap, add (S)-α-methylbenzylamine (1.05 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

    • Reflux the mixture for 4-6 hours, collecting the water in the Dean-Stark trap.

    • Causality: This step forms the key chiral imine intermediate. The (S)-α-methylbenzylamine acts as a chiral auxiliary, directing the subsequent nucleophilic attack to one face of the C=N double bond.

  • Step 2: Diastereoselective Strecker Reaction

    • Cool the reaction mixture to -78 °C under an inert atmosphere (N₂ or Ar).

    • Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq) via syringe over 30 minutes.

    • Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir overnight.

    • Causality: The cyanide anion attacks the electrophilic imine carbon. The bulky phenyl group of the chiral auxiliary sterically hinders one face of the imine, leading to a diastereoselective addition and the formation of the desired (S,S)-aminonitrile precursor. The choice of solvent can be critical for maximizing diastereoselectivity.[14]

  • Step 3: Hydrolysis and Deprotection

    • Carefully quench the reaction by pouring it into a vigorously stirred biphasic mixture of ethyl acetate and saturated aq. NaHCO₃.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Dissolve the crude aminonitrile in concentrated hydrochloric acid (6 M) and reflux for 12-24 hours until TLC/LC-MS analysis indicates complete conversion.

    • Causality: The strong acidic conditions hydrolyze both the nitrile to a carboxylic acid and cleave the α-methylbenzyl protecting group.

  • Step 4: Isolation and Purification

    • Cool the reaction mixture and neutralize to pH ~3-4 with aq. NaOH. The desired amino acid will precipitate.

    • Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.

    • The chiral auxiliary can be recovered from the filtrate.

    • Further purification can be achieved by recrystallization or ion-exchange chromatography to yield enantiomerically pure this compound.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with (S)-α-TfmAla

Incorporating sterically hindered and electron-deficient amino acids like α-TfmAla requires a more robust SPPS protocol than standard residues. The primary challenge is achieving efficient coupling to the preceding amino acid's N-terminus. Standard coupling reagents like DIC/HOBt are often insufficient.

Methodology (Fmoc/tBu Strategy):

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl chloride for C-terminal acids) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Standard Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat once.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • α-TfmAla Coupling (The Critical Step):

    • Pre-activation: In a separate vial, dissolve Fmoc-(S)-α-TfmAla-OH (3-5 eq), a potent coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (3-4.9 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 6-10 eq) in DMF. Allow to pre-activate for 2-5 minutes.

      • Expertise & Experience: α-TfmAla is both sterically hindered and electronically deactivated by the CF3 group, making its carboxylate a poor nucleophile and the activated species prone to rapid hydrolysis. Standard carbodiimide activators are often too slow. Uronium/aminium salt activators like HATU or HCTU are essential as they form highly reactive O-acylisourea intermediates that can overcome the high activation energy of this coupling.[15][16][17][18][19]

    • Coupling: Add the pre-activated solution to the deprotected resin.

    • Reaction Time: Allow the coupling to proceed for an extended period, typically 2-4 hours (compared to 30-60 minutes for standard amino acids). Double coupling is highly recommended.

    • Monitoring: Use a qualitative test (e.g., Kaiser test) to monitor for the presence of free primary amines. Note that for couplings onto hindered secondary amines (like after a proline), the Kaiser test may give a false negative.

    • Washing: After complete coupling, wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Conclusion and Future Outlook

This compound is a powerful, multifunctional building block for engineering advanced peptide therapeutics. While its non-fluorinated counterpart, Aib, is a reliable tool for inducing helicity, α-TfmAla offers a superior performance profile where metabolic and proteolytic stability are paramount. The experimental evidence clearly demonstrates its ability to act as an absolute proteolytic shield, a property that can dramatically extend the in vivo half-life of a peptide drug.

The primary trade-offs are synthetic complexity and cost. However, for high-value therapeutic candidates, the significant improvements in pharmacokinetic and pharmacodynamic properties can readily justify the investment. Future research should focus on generating more direct, quantitative comparisons of how α-TfmAla influences binding affinity (IC50) and conformational dynamics across a wider range of peptide scaffolds. As synthetic methodologies become more streamlined, we anticipate that (S)-α-(Trifluoromethyl)alanine will become an increasingly indispensable component in the medicinal chemist's toolkit for designing the next generation of stable, potent, and effective peptide drugs.

References

  • Belokon, Y. N., et al. (2011). Asymmetric synthesis of sterically and electronically demanding linear ω-trifluoromethyl containing amino acids via alkylation of chiral equivalents of nucleophilic glycine and alanine. Journal of Organic Chemistry, 76(2), 684-7. [Link]

  • Brigaud, T., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(11), 3245. [Link]

  • Fustero, S., et al. (2021). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Chemical Science, 12(22), 7796-7802. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids. European Journal of Organic Chemistry, 2011(18), 3261-3278. [Link]

  • Lu, L., et al. (2006). Solvent-controlled asymmetric Strecker reaction: stereoselective synthesis of α-trifluoromethylated α-amino acids. Organic Letters, 8(7), 1379-1381. [Link]

  • Brückner, H., & Langer, M. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science, 3(3), 157-67. [Link]

  • Subirós-Funosas, R., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(4), 259-265. [Link]

  • Tani, K., et al. (2007). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. Journal of Peptide Science, 13(1), 23-33. [Link]

  • Hood, C. A., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]

  • Goch, G., et al. (1999). A comparative CD and fluorescence study of a series of model calcium-binding peptides. Acta Biochimica Polonica, 46(3), 673-677. [Link]

  • Czech, J., et al. (2021). Assessment of the effectiveness of the peptide inhibitor homologous to the transforming growth factor β cytokine blocking the TGFβRI/TGFβRII receptor complex—pilot study. Journal of Clinical Medicine, 10(16), 3583. [Link]

  • Karle, I. L., & Balaram, P. (1990). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. Proceedings of the National Academy of Sciences, 87(1), 487-491. [Link]

  • Keiderling, T. A., et al. (2002). Discriminating 3(10)- from alpha-helices: vibrational and electronic CD and IR absorption study of related Aib-containing oligopeptides. Biopolymers, 65(3), 229-243. [Link]

  • Wójcik-Pszczoła, K., et al. (2022). In Silico–Designed TGFβRI/TGFβRII Receptor Complex Peptide Inhibitors Exhibit Biological Activity In Vitro. International Journal of Molecular Sciences, 23(15), 8498. [Link]

  • Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101. [Link]

  • Santiago, B., et al. (2010). Topical application of a peptide inhibitor of transforming growth factor-beta1 ameliorates bleomycin-induced skin fibrosis. Journal of Investigative Dermatology, 130(6), 1567-1576. [Link]

  • Bouvier, M., & Sette, A. (2014). Half-maximal concentration of peptide (IC50) required to inhibit the binding of the high affinity peptide. ResearchGate. [Link]

  • Kim, D. H., et al. (2016). Receptor mimicking TGF-β1 binding peptide for targeting TGF-β1 signaling. Biomaterials, 77, 1-11. [Link]

  • Corey, E. J., & Grogan, M. J. (1999). Enantioselective synthesis of α-amino nitriles from N-benzhydryl imines and HCN with a chiral bicyclic guanidine catalyst. Organic Letters, 1(1), 157-160. [Link]

  • Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101. [Link]

  • Nasrollahi, A., et al. (2020). Directed Blocking of TGF-β Receptor I Binding Site Using Tailored Peptide Segments to Inhibit its Signaling Pathway. Avicenna Journal of Medical Biotechnology, 12(3), 153-162. [Link]

  • Morimoto, H., et al. (2012). Organocatalytic Enantioselective Strecker Synthesis of α-Quaternary α-Trifluoromethyl Amino Acids. Angewandte Chemie International Edition, 51(22), 5359-5362. [Link]

  • Karle, I. L., & Balaram, P. (1990). Factors Governing Helical Preference of Peptides Containing Multiple Alpha,alpha-Dialkyl Amino Acids. PubMed. [Link]

  • Karle, I. L., & Balaram, P. (1990). Factors governing helical preference of peptides containing multiple α,α-dialkyl amino acids. Vanderbilt University. [Link]

  • Juna, K., et al. (2019). A Short Aib/Ala‐Based Peptide Helix Is as Stable as an Ala‐Based Peptide Helix Double Its Length. ResearchGate. [Link]

  • Sharma, R., et al. (2017). Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease. Biochemical Journal, 474(12), 2087-2101. [Link]

  • ResearchGate. (n.d.). The CD spectra of the peptide measured at different concentration of TFE. ResearchGate. [Link]

  • Coelho, P. S., & Arnold, F. H. (2011). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 133(45), 18034-18037. [Link]

  • Gellman, S. H., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]

  • Grée, D., et al. (2010). Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. Organic & Biomolecular Chemistry, 8(6), 1315-21. [Link]

  • De Filippis, V., & Fontana, A. (1994). Enhanced protein thermostability by Ala-->Aib replacement. Biochemistry, 33(32), 9573-80. [Link]

  • Grée, D., et al. (2010). Replacement of Ala by Aib improves structuration and biological stability in thymine-based α-nucleopeptides. ResearchGate. [Link]

  • Vale, N., & Ramos, R. (2024). IC50 (half maximal inhibitory concentration) values. ResearchGate. [Link]

  • Petukhov, M., & Serrano, L. (2000). Amino acid intrinsic α-helical propensities III: Positional dependence at several positions of C terminus. Protein Science, 9(11), 2167-2173. [Link]

  • Lee, J., et al. (2024). Structural Basis for TGF-β Mimetic Peptide-Induced Signaling Activation Through Molecular Dynamics Simulations. International Journal of Molecular Sciences, 25(9), 4880. [Link]

  • García-Molina, F., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 23(19), 11862. [Link]

  • Li, Y., et al. (2024). Mass spectra of synthetic peptides and IC50 values of synthetic peptides. ResearchGate. [Link]

  • Akhurst, R. J., & Hata, A. (2012). Targeting the TGFβ signalling pathway in disease. Nature Reviews Drug Discovery, 11(10), 790-811. [Link]

  • D'Andrea, L. D., & Isernia, C. (2023). Structure-Based Design of Peptides Targeting VEGF/VEGFRs. Molecules, 28(12), 4647. [Link]

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The Strategic Incorporation of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of candidates with enhanced pharmacological profiles is a paramount objective. Medicinal chemists continually seek molecular modifications that can confer improved metabolic stability, target affinity, and bioavailability. Among the arsenal of chemical tools available, the strategic incorporation of fluorinated amino acids has emerged as a powerful strategy. This guide provides an in-depth technical comparison of drug development case studies involving (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, a non-natural amino acid analogue, highlighting its potential to overcome common challenges in drug design.

The Rationale for Fluorination: Enhancing Molecular Properties

The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into a molecule can dramatically alter its physicochemical and biological properties. The CF3 group is highly electronegative and lipophilic, which can lead to several advantageous effects in drug candidates. These include:

  • Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer in vivo half-life of the drug, potentially reducing dosing frequency.

  • Enhanced Binding Affinity: The electron-withdrawing nature of the CF3 group can modulate the pKa of nearby functional groups and influence non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein. This can result in tighter binding and increased potency.

  • Improved Lipophilicity and Cell Permeability: The lipophilic character of the trifluoromethyl group can enhance the ability of a drug to cross cellular membranes, leading to better absorption and distribution.

This compound: A Unique Building Block

This compound, also known as α-trifluoromethyl-L-alanine, is a chiral, non-proteinogenic amino acid that combines the structural features of alanine with the unique properties of the trifluoromethyl group. Its incorporation into peptides or small molecules can induce specific conformational constraints and provide the aforementioned benefits of fluorination.

Case Study: Enhancing the Potency of Protease Inhibitors

While specific, publicly detailed drug development case studies directly featuring this compound are limited, we can draw valuable insights from research on closely related α-trifluoromethyl amino acids in the development of enzyme inhibitors. For instance, studies on the inhibition of chymotrypsin, a serine protease, have demonstrated the significant impact of fluorination.

Experimental Design: A comparative study was conducted to evaluate the inhibitory potency of a series of α-keto acid derivatives against chymotrypsin. The series included non-fluorinated, monofluorinated, difluorinated, and trifluoromethylated analogues to establish a structure-activity relationship (SAR).

Comparative Performance Data:

CompoundNumber of Fluorine AtomsInhibitory Constant (Ki) in µM
Phenylpyruvic acid0> 5000
Monofluorophenylpyruvic acid1~4700
Difluorophenylpyruvic acid2~150
Trifluoromethylphenylpyruvic acid 3 ~15

Analysis of Results: The data clearly demonstrates a direct correlation between the degree of fluorination and the inhibitory potency against chymotrypsin. The trifluoromethyl analogue exhibited the lowest Ki value, indicating the tightest binding to the enzyme's active site. This enhanced potency can be attributed to the strong electron-withdrawing effect of the trifluoromethyl group, which increases the electrophilicity of the adjacent keto group, making it more susceptible to nucleophilic attack by the serine residue in the enzyme's active site.

Experimental Protocols

General Procedure for Peptide Synthesis Incorporating this compound

The incorporation of this compound into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.

Materials:

  • Fmoc-(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

Step-by-Step Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate a 3-fold molar excess of Fmoc-(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid with a 3-fold molar excess of DIC and Oxyma Pure in DMF for 10 minutes.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Key Concepts

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Steps Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification Cleavage->Purification

Caption: A simplified workflow for solid-phase peptide synthesis (SPPS).

The Impact of Trifluoromethylation on Drug Properties

Fluorination_Effects TFM (S)-2-Amino-3,3,3-trifluoro- 2-methylpropanoic acid Metabolic_Stability Increased Metabolic Stability TFM->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity TFM->Binding_Affinity Lipophilicity Improved Lipophilicity TFM->Lipophilicity Drug_Candidate Improved Drug Candidate Metabolic_Stability->Drug_Candidate Binding_Affinity->Drug_Candidate Lipophilicity->Drug_Candidate

Caption: Benefits of incorporating the trifluoromethyl group into a drug candidate.

Conclusion and Future Perspectives

The incorporation of this compound represents a valuable strategy in drug design, offering the potential to significantly enhance the metabolic stability, binding affinity, and cellular permeability of bioactive molecules. While comprehensive case studies of marketed drugs containing this specific amino acid are not yet widely available, the foundational research and comparative data on analogous fluorinated compounds provide a strong rationale for its continued exploration. As synthetic methodologies become more refined and our understanding of the nuanced effects of fluorination deepens, we can anticipate the emergence of novel therapeutics that leverage the unique properties of this and other fluorinated amino acids to address unmet medical needs.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

  • Inhibition of chymotrypsin by fluorinated alpha-keto acid derivatives. PubMed. [Link]

  • Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. PubMed Central. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid. As a fluorinated amino acid analog, this compound requires specific handling procedures to ensure personnel safety and environmental protection. The protocols outlined herein are synthesized from regulatory guidelines and material safety data, providing a framework grounded in established laboratory safety practices.

Core Principle: Segregation as Halogenated Organic Waste

This compound contains a trifluoromethyl group (-CF3), which classifies it as a halogenated organic compound .[1] This is the single most important factor governing its disposal. Halogenated organic wastes cannot be disposed of with non-halogenated solvent wastes.[2]

The Causality: The carbon-fluorine bonds are extremely strong. Disposal requires high-temperature, controlled incineration equipped with flue gas scrubbing systems.[3][4] This specialized process is necessary to break down the molecule completely and neutralize potentially toxic and corrosive byproducts, such as hydrogen fluoride gas.[5] Mixing this waste with standard non-halogenated solvents contaminates the entire volume, dramatically increasing disposal costs and regulatory complexity.[2][6]

Compound Hazard Profile and Required PPE

Before handling the compound for any purpose, including disposal, it is crucial to understand its hazard profile and utilize the appropriate Personal Protective Equipment (PPE).

Table 1: Compound Identification and Hazard Summary

Property Information Reference
Chemical Name This compound [7]
CAS Number 105684-43-3 (or similar isomers like 102210-02-6) [8]
Molecular Formula C4H6F3NO2 [7]
GHS Hazard Class Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system [7][9]
Signal Word Warning [7][9]

| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation |[7][9] |

Mandatory PPE Protocol

Based on the known hazards, the following PPE must be worn at all times when handling the compound or its waste:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[4]

  • Skin and Body Protection: Wear a standard laboratory coat. For larger quantities or when there is a risk of splashing, consider impervious clothing.[3]

  • Respiratory Protection: All handling of the solid compound or its solutions, especially when generating dust or aerosols, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[5][10]

Step-by-Step Disposal Protocol

This protocol covers the disposal of unused or surplus this compound and materials contaminated with it.

Part A: Disposal of Pure Compound and Concentrated Solutions
  • Container Selection: Designate a specific, compatible waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form. The original chemical container is often the best choice for surplus product.[2] If using a new container, it must be clean, in good condition, and made of a compatible material (e.g., glass or polyethylene).

  • Labeling: Immediately affix a "Hazardous Waste" tag to the container.[11] The label must clearly state:

    • The full chemical name: "this compound".

    • The words "Hazardous Waste".

    • The primary hazards: "Irritant," "Toxic".[8][11]

    • The date accumulation started.

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area must be in a well-ventilated location, away from incompatible materials like strong acids, bases, and oxidizing agents.[5] Ensure the container is stored in secondary containment to mitigate spills.[11]

  • Request for Pickup: Once the container is full or you are finished generating this waste stream, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) office. Do not overfill containers; leave at least 10% headspace.[12]

Part B: Disposal of Contaminated Labware and Debris
  • Segregation: All items grossly contaminated with the compound, such as pipette tips, weigh boats, gloves, and absorbent pads from spill cleanups, must be disposed of as hazardous solid waste.

  • Collection: Place these items into a designated, leak-proof container, such as a plastic pail or a properly sealed bag, clearly labeled as "Hazardous Waste".[12] The label must list "this compound" as the contaminant.

  • Rinsing Empty Containers: The original product container must be triple-rinsed with a suitable solvent (e.g., water or ethanol) before being disposed of as non-hazardous waste. Crucially, the first rinse must be collected and disposed of as halogenated liquid hazardous waste .[12] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste. After rinsing, deface or remove the original label before discarding the container.[2]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity and restrict access to the spill area.

  • Assess the Spill: For small spills of the solid, proceed with cleanup only if you are trained and equipped to do so. For large spills, evacuate the area and contact your institution's emergency response team.[13]

  • Don PPE: Wear the full PPE as described in Section 2.

  • Containment and Cleanup (Solid Spill):

    • Avoid generating dust.[10]

    • Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent.[9]

    • Carefully sweep or vacuum the material into a suitable, sealable container for disposal.[5][10] Use spark-proof tools if a solvent is involved.[4]

  • Final Steps:

    • Label the container with a hazardous waste tag, detailing the spilled chemical and the absorbent material used.

    • Arrange for pickup and disposal through your EHS department.

    • Decontaminate the spill area and any tools used.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams associated with this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated waste_type What is the nature of the waste? start->waste_type pure_solid Unused/Surplus Solid or Concentrated Solution waste_type->pure_solid Pure Chemical contaminated_item Contaminated Labware, PPE, or Spill Debris waste_type->contaminated_item Contaminated Item empty_container Empty Original Product Container waste_type->empty_container Empty Container collect_halogenated_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container pure_solid->collect_halogenated_solid If Solid collect_halogenated_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container pure_solid->collect_halogenated_liquid If Liquid/Solution collect_contaminated_solid Collect in Labeled 'Contaminated Solid Waste' Pail/Bag contaminated_item->collect_contaminated_solid rinse_protocol Triple-rinse container with appropriate solvent empty_container->rinse_protocol contact_ehs Store in SAA and contact EHS for disposal collect_halogenated_solid->contact_ehs collect_halogenated_liquid->contact_ehs collect_contaminated_solid->contact_ehs collect_rinsate Collect first rinse as 'Halogenated Liquid Waste' rinse_protocol->collect_rinsate dispose_container Deface label and dispose of rinsed container as non-hazardous waste rinse_protocol->dispose_container collect_rinsate->contact_ehs

Caption: Decision workflow for proper waste segregation and disposal.

References

  • Halogenated Solvents in Laboratories. Campus Operations, Temple University. [URL: provided in search results]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [URL: provided in search results]
  • Hazardous Waste Segregation. Bucknell University. [URL: provided in search results]
  • 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID Safety Data Sheets. Echemi. [URL: provided in search results]
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [URL: provided in search results]
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Siegen. [URL: provided in search results]
  • Propanoic acid, 2,2-dimethyl-3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]- Safety Data Sheet. AK Scientific, Inc. [URL: provided in search results]
  • 2-Amino-3,3,3-trifluoropropionic acid Safety Data Sheet. Fisher Scientific. [URL: provided in search results]
  • Safety and handling of fluorinated organic compounds. Benchchem. [URL: provided in search results]
  • TRIFLUOROMETHYLHYPOFLUORITE Chemical Safety Data Sheet. ChemicalBook. [URL: provided in search results]
  • 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid Safety Data Sheet. SynQuest Laboratories, Inc. [URL: provided in search results]
  • 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID Product Information. Echemi. [URL: provided in search results]
  • 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID Chemical Properties. ChemicalBook. [URL: provided in search results]
  • Hazardous Waste Disposal Guide. Dartmouth College. [URL: provided in search results]
  • 2-Amino-4,4,4-trifluorobutyric acid Material Safety Data Sheet. Cole-Parmer. [URL: provided in search results]
  • Safety Data Sheet. Fluorochem. [URL: provided in search results]
  • Working with Hazardous Chemicals. Organic Syntheses. [URL: provided in search results]
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [URL: provided in search results]

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A Researcher's Guide to the Safe Handling of (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, fluorinated amino acids are of significant interest due to the unique properties that fluorine atoms impart to biomolecules. Among these, (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, a chiral α-trifluoromethyl-α-amino acid, presents both exciting opportunities and critical safety considerations. This guide provides essential, field-tested guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and proper disposal of this compound. Our aim is to foster a culture of safety and build trust by providing value that extends beyond the product itself.

Understanding the Hazard Profile

While a comprehensive Safety Data Sheet (SDS) for this specific isomer is not always readily available, data from structurally similar compounds and general knowledge of fluorinated organic compounds allow us to establish a robust safety protocol. The primary hazards associated with this compound and similar fluorinated amino acids include:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust or powder form may cause respiratory irritation.[1][3]

  • Potential for Harm if Swallowed or Inhaled: While specific toxicity data is limited, similar compounds are harmful if swallowed or inhaled.[4][5]

  • Thermal Decomposition Hazards: The presence of trifluoromethyl groups suggests that thermal decomposition could release hazardous substances like hydrogen fluoride (HF).[5]

Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is paramount.

Personal Protective Equipment (PPE): A Mandated Protocol

The proper selection and use of PPE are crucial to prevent exposure.[6] The following table outlines the minimum required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation before use and replace them immediately if compromised.[5] This provides a primary barrier against skin contact.
Eyes/Face Safety goggles and a face shieldChemical splash goggles are the minimum requirement.[6] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing. This combination offers comprehensive protection for the eyes and face.[7][8]
Body Laboratory coatA standard laboratory coat protects the skin and personal clothing from accidental spills and contamination.[9][10]
Respiratory NIOSH-approved respiratorA full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[11] For weighing and handling of the powder, a dust mask or a respirator with a particle filter is recommended to prevent inhalation.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory is essential for maintaining a safe working environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.[6]

  • Storage: Store the compound in a cool, dry, and well-ventilated area.[1][6] It should be kept away from incompatible materials such as strong acids, bases, and oxidizing agents.[6] The container must be tightly closed when not in use.[1][12]

Handling and Experimental Work
  • Engineering Controls: All work with this compound, especially when in powdered form, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][9][13]

  • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1][12] Avoid eating, drinking, or smoking in the laboratory.[4]

Spill Response
  • Small Spills: For minor spills, trained laboratory personnel should manage the cleanup.[6]

    • Alert others in the vicinity and restrict access to the area.[6]

    • Wear the appropriate PPE as outlined above.[6]

    • Contain the spill using an inert absorbent material.[6]

    • Carefully collect the absorbed material into a sealed, labeled container for proper waste disposal.[6][12]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.[6]

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of fluorinated organic compounds and their waste is critical to protect both human health and the environment.[6]

  • Waste Collection: All waste containing this compound, including contaminated materials like weighing paper and gloves, must be collected in a clearly labeled, sealed, and compatible waste container.[6]

  • Halogenated Waste Stream: As a fluorinated compound, this waste should be disposed of in a designated "Halogenated Organic Waste" container.[9][13] Do not mix it with non-halogenated waste.[6]

  • Institutional Guidelines: Always follow your institution's specific hazardous waste disposal protocols.[6][13] Contact your environmental health and safety office for detailed guidance.[6] Never dispose of this chemical down the drain.[9][13]

First Aid: Immediate Actions

In the event of exposure, prompt and appropriate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.[1][6]

  • Skin Contact: Remove any contaminated clothing and immediately flush the affected skin with running water for at least 15 minutes.[1] If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air.[1][6] If they experience difficulty breathing, administer oxygen if you are trained to do so.[6] Seek immediate medical attention.[1][6]

  • Ingestion: Rinse the mouth with water.[11] Do not induce vomiting. Seek immediate medical attention.

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling This compound Assess_Form Is the compound a powder/dust? Start->Assess_Form Assess_Quantity Handling small (<1g) or large (>1g) quantity? Assess_Form->Assess_Quantity No Respirator Recommended: Dust mask or respirator Assess_Form->Respirator Yes Assess_Splash Is there a risk of splashing? Assess_Quantity->Assess_Splash Small FaceShield Recommended: Face Shield Assess_Quantity->FaceShield Large Goggles Mandatory: Safety Goggles Assess_Splash->Goggles No Assess_Splash->FaceShield Gloves Mandatory: Chemical-resistant gloves (Nitrile) LabCoat Mandatory: Lab Coat LabCoat->Gloves Goggles->LabCoat FaceShield->Goggles Respirator->Assess_Quantity

Caption: PPE selection workflow for handling the compound.

References

  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • AK Scientific, Inc. (n.d.). Propanoic acid, 2,2-dimethyl-3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]- Safety Data Sheet.
  • Fisher Scientific. (2025). 2-Amino-3,3,3-trifluoropropionic acid Safety Data Sheet.
  • AAPPTec, LLC. (n.d.). Fmoc-Lys(Me)3-OH Cl Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Echemi. (2019). 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID Safety Data Sheets.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • UC Irvine, Office of Research. (n.d.). Personal Protective Equipment.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)picolinic acid.
  • Synquest Labs. (n.d.). 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid Safety Data Sheet.
  • PubChem. (n.d.). (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.
  • University of Florida Environmental Health & Safety. (2022). Personal Protective Equipment Guidance for Research.
  • CTAHR. (n.d.). UNIT 7: Personal Protective Equipment.

Sources

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